molecular formula C23H25ClO12 B13831581 Malvidin-3-galactoside chloride

Malvidin-3-galactoside chloride

Número de catálogo: B13831581
Peso molecular: 528.9 g/mol
Clave InChI: YDIKCZBMBPOGFT-IEQOHONMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Malvidin-3-galactoside chloride is a useful research compound. Its molecular formula is C23H25ClO12 and its molecular weight is 528.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H25ClO12

Peso molecular

528.9 g/mol

Nombre IUPAC

(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19+,20+,21-,23?;/m1./s1

Clave InChI

YDIKCZBMBPOGFT-IEQOHONMSA-N

SMILES isomérico

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

SMILES canónico

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Origen del producto

United States

Foundational & Exploratory

Unveiling the Natural Origins of Malvidin-3-galactoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside chloride, an anthocyanin, is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in various fruits and flowers. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth exploration of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, particularly in the berries of the Vaccinium genus. Various species of blueberries and bilberries are among the richest known sources of this compound. While also present in other plant tissues, its concentration is most significant in the skins of these fruits, contributing to their characteristic deep blue and purple coloration.

Quantitative Data Summary

The concentration of this compound can vary considerably depending on the plant species, cultivar, geographical origin, and ripening stage. The following tables summarize the quantitative data reported in the scientific literature for some of the most significant natural sources.

Table 1: Concentration of this compound in Various Vaccinium Species

Plant SpeciesCultivar/VarietyConcentration (mg/100g Fresh Weight)Reference
Blueberry (Vaccinium corymbosum)Berkeley23.00[1]
Blueberry (Vaccinium corymbosum)ToroMajor anthocyanin[2]
Blueberry (Vaccinium corymbosum)New HanoverHigh content[3]
Blueberry (Vaccinium corymbosum)LegacyHigh content[3]
Blueberry (Vaccinium corymbosum)PatriotMajor component[3]

Table 2: Relative Abundance of Malvidin (B83408) Glycosides in Different Blueberry Cultivars

CultivarGrowing AreaRelative Content of Malvidin GlycosidesReference
BerkeleyWarsawHigher than in Italy[4]
BluecropWarsawHigher than in Italy[4]
PatriotWarsawHigher than in Italy[4]
ToroWarsawHigher than in Italy[4]

It is important to note that the quantification of anthocyanins can be influenced by the extraction and analytical methods employed. Therefore, direct comparison of values across different studies should be done with caution.

Experimental Protocols

The accurate quantification and isolation of this compound from natural sources rely on robust experimental protocols. The following sections outline the key methodologies for extraction, purification, and analysis.

Extraction of Anthocyanins from Plant Material

The initial step in isolating this compound is the extraction of total anthocyanins from the plant matrix.

Protocol: Solvent Extraction of Anthocyanins from Berries

  • Sample Preparation: Freeze-dry fresh berries to remove water and grind them into a fine powder.

  • Extraction Solvent: Prepare a solution of methanol (B129727) containing 0.1% HCl (v/v). The acidic conditions help to stabilize the flavylium (B80283) cation form of the anthocyanins.

  • Extraction Process:

    • Suspend the powdered berry sample in the acidified methanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Sonication or shaking can be used to enhance the extraction efficiency.

    • Perform the extraction for 1-2 hours at room temperature in the dark to prevent degradation of the light-sensitive anthocyanins.

  • Filtration and Concentration:

    • Separate the solid residue from the extract by filtration or centrifugation.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.

Purification of this compound

The crude extract contains a mixture of different anthocyanins and other phenolic compounds. Further purification is necessary to isolate this compound.

Protocol: Solid-Phase Extraction (SPE) for Anthocyanin Purification

  • SPE Cartridge: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing methanol followed by acidified water (0.01% HCl).

  • Loading: Dissolve the crude extract in a small volume of acidified water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins from the cartridge using acidified methanol.

  • Fraction Collection: Collect the eluate containing the purified anthocyanin fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of individual anthocyanins.

Protocol: HPLC-DAD Analysis of this compound

  • HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.

  • Mobile Phase:

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% acetonitrile.

  • Gradient Elution: A typical gradient program would be:

    • 0-30 min: 10-30% B

    • 30-35 min: 30-50% B

    • 35-40 min: 50-10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 520 nm, the characteristic wavelength for anthocyanins.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.

Biosynthetic Pathway of this compound

This compound is synthesized in plants through the flavonoid branch of the phenylpropanoid pathway. The pathway involves a series of enzymatic reactions that convert the amino acid phenylalanine into the complex anthocyanin structure. The final steps involve the glycosylation and methylation of the anthocyanidin backbone.

A key enzyme in the final step of Malvidin-3-galactoside biosynthesis is a UDP-glycosyltransferase (UGT). Specifically, research has identified enzymes like OsUGT88C3 in rice that can catalyze the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of malvidin.[5][6] The general anthocyanin biosynthetic pathway leading to malvidin involves enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), flavonoid 3',5'-hydroxylase (F3'5'H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). The subsequent glycosylation is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) or a similar galactosyltransferase.[7][8][9][10]

Biosynthesis_of_Malvidin_3_galactoside_chloride Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Pentahydroxyflavanone Pentahydroxyflavanone Eriodictyol->Pentahydroxyflavanone F3'5'H Dihydromyricetin Dihydromyricetin Pentahydroxyflavanone->Dihydromyricetin F3H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Malvidin Malvidin Delphinidin->Malvidin OMT Malvidin_3_galactoside Malvidin-3-galactoside Malvidin->Malvidin_3_galactoside UGT UDP_Galactose UDP-Galactose UDP UDP SAM S-Adenosyl methionine SAH S-Adenosyl homocysteine PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H F3prime5primeH F3'5'H DFR DFR ANS ANS OMT OMT UGT UGT (e.g., OsUGT88C3)

Caption: Biosynthetic pathway of Malvidin-3-galactoside.

Conclusion

This compound is a significant anthocyanin with notable presence in various edible berries, particularly those of the Vaccinium genus. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting the variability among different species and cultivars. The detailed experimental protocols for extraction and HPLC-based quantification offer a practical framework for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway provides fundamental knowledge for potential metabolic engineering approaches to enhance its production. This information serves as a valuable resource for the scientific community, facilitating further research into the pharmacological properties and potential applications of this compound in drug development and human health.

References

A Technical Guide to the Biosynthesis of Malvidin-3-galactoside in Blueberries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biosynthesis of Malvidin-3-galactoside, a prominent anthocyanin responsible for the characteristic deep blue-purple coloration of blueberries (Vaccinium corymbosum L. and other Vaccinium species). The guide details the core biochemical pathway, presents quantitative data on anthocyanin composition, outlines relevant experimental protocols, and discusses the key enzymatic steps involved in its formation.

The Core Biosynthesis Pathway

Malvidin-3-galactoside belongs to the flavonoid class of secondary metabolites. Its synthesis originates from the general phenylpropanoid pathway, which produces the precursor phenylalanine. This is followed by the flavonoid biosynthesis pathway, leading to the formation of anthocyanidins, which are then modified through glycosylation and methylation to yield the final stable pigment.

The biosynthesis of Malvidin-3-galactoside can be segmented into three main stages:

  • Core Phenylpropanoid and Flavonoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA, which serves as a key entry point into flavonoid synthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce naringenin.

  • Anthocyanin Branch Pathway: Naringenin is hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol. The crucial branching point for blue-hued anthocyanins occurs here. The enzyme flavonoid 3',5'-hydroxylase (F3'5'H) introduces two hydroxyl groups onto the B-ring of dihydrokaempferol, yielding dihydromyricetin.[1][2] Dihydromyricetin is then converted to the unstable anthocyanidin, delphinidin (B77816), through the sequential actions of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX).[3][4]

  • Tailoring and Glycosylation: Delphinidin undergoes methylation, catalyzed by O-methyltransferase (OMT), to form malvidin (B83408).[5] The final and critical step for stability and vacuolar transport is glycosylation. A specific UDP-glycosyltransferase, likely a UDP-galactose:flavonoid 3-O-galactosyltransferase (a type of UFGT), attaches a galactose moiety to the 3-hydroxyl group of the malvidin aglycone, forming the stable Malvidin-3-galactoside.[6]

Pathway Visualization

The following diagram illustrates the core enzymatic steps leading to the formation of Malvidin-3-galactoside.

Malvidin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Anthocyanin Core cluster_tailoring Tailoring Steps 4-Coumaroyl-CoA 4-Coumaroyl-CoA CHS CHS 4-Coumaroyl-CoA->CHS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F35H F3'5'H Dihydrokaempferol->F35H Dihydromyricetin Dihydromyricetin DFR DFR Dihydromyricetin->DFR Leucodelphinidin Leucodelphinidin ANS ANS/LDOX Leucodelphinidin->ANS Delphinidin Delphinidin OMT OMT Delphinidin->OMT Malvidin Malvidin UFGT UFGT (Galactosyltransferase) Malvidin->UFGT Malvidin_3_gal Malvidin-3-galactoside CHS->Naringenin_Chalcone CHI->Naringenin F3H->Dihydrokaempferol F35H->Dihydromyricetin DFR->Leucodelphinidin ANS->Delphinidin OMT->Malvidin UFGT->Malvidin_3_gal

Caption: Biosynthesis pathway of Malvidin-3-galactoside in blueberries.

Quantitative Data on Anthocyanin Content

Blueberries contain a complex profile of anthocyanins, with Malvidin-3-galactoside often being one of the most abundant. The absolute and relative amounts of these compounds can vary significantly between cultivars.[7][8]

Anthocyanin MonomerAverage Content (mg/100g FW)AnthocyanidinGlycoside
Malvidin-3-galactoside (Mv-gal) 48.95 ± 22.05 Malvidin Galactoside
Delphinidin-3-galactoside (Dp-gal)> 10DelphinidinGalactoside
Delphinidin-3-glucoside (Dp-glu)> 10DelphinidinGlucoside
Malvidin-3-arabinoside (Mv-ara)> 10MalvidinArabinoside
Petunidin-3-galactoside> 10PetunidinGalactoside
Cyanidin-3-acetyl-galactoside (Cy-ac-gal)0.22 ± 0.36CyanidinAcetyl-galactoside
Malvidin-3-xyloside (Mv-xy)< 1MalvidinXyloside
Cyanidin-3-acetyl-glucoside (Cy-ac-glu)< 1CyanidinAcetyl-glucoside
Data synthesized from a study of 62 blueberry cultivars.[8]

In a separate study analyzing various commercial cultivars, the total anthocyanin content ranged from 201.4 to 402.8 mg/100 g of frozen fruit.[7] The cultivar 'Rubel' has been reported to have one of the highest total anthocyanin contents, reaching 534.16 mg/100 g FW.[8][9]

Experimental Protocols

Accurate quantification of Malvidin-3-galactoside and other anthocyanins is critical for research and development. The following protocols are based on established methods for anthocyanin analysis in blueberries.

Protocol 1: Anthocyanin Extraction and Quantification by UPLC-MS/MS

This protocol is adapted from methods used for comprehensive profiling of anthocyanins in multiple blueberry cultivars.[8][9]

1. Sample Preparation and Extraction:

  • Homogenize fresh or frozen blueberry samples.

  • Accurately weigh a representative sample (e.g., 1-2 g) of the homogenate.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Load the aqueous extract of the blueberry sample onto the cartridge.

  • Wash the cartridge with 5 mL of water twice to remove sugars and other polar impurities.

  • Elute the anthocyanins from the cartridge using two 5 mL aliquots of methanol containing 0.05% HCl.

  • Combine the eluates, resuspend in a final volume of 5 mL, and filter through a 0.22-µm organic phase filter prior to analysis.

2. UPLC-MS/MS Conditions:

  • Column: Waters Acquity UPLC® HSS T3 column (2.1 mm × 150 mm, 1.8 µm).

  • Mobile Phase A: 5:5 methanol:acetonitrile.

  • Mobile Phase B: 2% formic acid in water.

  • Gradient Elution:

    • 0-1 min: 10% A

    • 1-16 min: Ramp to 25% A

    • 16-18 min: Ramp to 40% A

    • 18-19 min: Ramp to 100% A

    • 19-20 min: Hold at 100% A

    • 20-25 min: Return to initial conditions and equilibrate.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 150 °C.

    • Desolvation Temperature: 500 °C.

    • Desolvation Gas Flow: 800 L/h.

    • Collision Gas: High purity argon.

  • Quantification: Identify and quantify Malvidin-3-galactoside by comparing retention time and mass spectral data (precursor and product ions) with an authentic chemical standard.

Protocol 2: Anthocyanin Extraction and Analysis by HPLC-PDA

This protocol is a robust method for quantifying major anthocyanins using High-Performance Liquid Chromatography with a Photodiode Array detector.[10]

1. Sample Preparation and Extraction:

  • Homogenize 5 g of fresh or frozen blueberries with 20 mL of 80% acetone (B3395972) containing 0.2% formic acid using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4 °C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE membrane filter into an HPLC vial.

2. HPLC-PDA Conditions:

  • Column: Waters Nova-Pak C18 column (150 × 3.9 mm, 4 µm) with a corresponding guard column.

  • Mobile Phase A: 5% aqueous formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1 mL/min.

  • Gradient Elution:

    • 0-1 min: 4% B

    • 1-10 min: 4-6% B

    • 10-15 min: 6% B

    • 15-35 min: 6-18% B

    • 35-40 min: 18-20% B

    • 40-42 min: 20-45% B

    • 42-45 min: 45-100% B

    • 45-50 min: Hold at 100% B

  • Detection: PDA scanning between 250-550 nm. Monitor at ~520 nm for anthocyanins.

  • Quantification: Create a calibration curve using a pure Malvidin-3-galactoside standard. Identify the peak in the sample chromatogram by comparing retention time and UV-Vis spectrum with the standard.

Conclusion

The biosynthesis of Malvidin-3-galactoside in blueberries is a multi-step enzymatic process involving the coordinated action of several key enzymes, particularly F3'5'H, DFR, ANS, OMT, and UFGT. The final concentration of this important pigment is highly dependent on the genetic background of the cultivar and can be accurately quantified using advanced analytical techniques such as UPLC-MS/MS and HPLC-PDA. This guide provides the foundational knowledge and methodological framework for researchers engaged in the study of flavonoid biochemistry, natural product chemistry, and the development of plant-derived therapeutics.

References

Chemical structure and properties of Malvidin-3-galactoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside chloride, a prominent anthocyanin, is a naturally occurring pigment responsible for the vibrant hues observed in many fruits and flowers. Beyond its role as a colorant, this compound has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis, as well as for the evaluation of its biological effects, are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential by visualizing its modulation of key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a glycosidic form of malvidin (B83408), where a galactose molecule is attached at the 3-position of the C-ring of the malvidin aglycone. The chloride ion acts as a counter-ion to the positively charged flavylium (B80283) cation.

Chemical Structure:

Synonyms: Primulin, Arthanitin chloride[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 30113-37-2[1][2][3]
Molecular Formula C23H25ClO12[1][3]
Molecular Weight 528.89 g/mol [1][2][3]
Appearance Red-black powder[4][5]
Solubility Soluble in methanol (B129727).[4][5] Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it should first be dissolved in DMF and then diluted.[6]
Storage Store at 2-8°C in a dry and dark place.[4][7][8]
Purity ≥95% (HPLC)[1][7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma.

Anti-cancer Activity and Modulation of the MAPK Signaling Pathway

This compound has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells.[9] This effect is mediated, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK in a dose-dependent manner.[9] This differential regulation of MAPK signaling ultimately leads to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and cleaved-PARP.[9]

MAPK_Pathway cluster_cell Hepatocellular Carcinoma Cell M3G Malvidin-3-galactoside chloride ERK ERK M3G->ERK p38 p38 M3G->p38 JNK JNK M3G->JNK Apoptosis Apoptosis (Caspase-3, PARP cleavage) ERK->Apoptosis Inhibition of Apoptosis p38->Apoptosis Induction of Apoptosis JNK->Apoptosis Induction of Apoptosis

Modulation of the MAPK signaling pathway by this compound in HCC cells.
Anti-inflammatory Activity and Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In endothelial cells, it has been demonstrated to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory adhesion molecules.

NFkB_Pathway cluster_cell Endothelial Cell M3G Malvidin-3-galactoside chloride IkBa IκBα M3G->IkBa Prevents degradation p65 p65 M3G->p65 Blocks translocation IkBa->p65 Inhibits nucleus Nucleus p65->nucleus Nuclear translocation AdhesionMolecules Pro-inflammatory Adhesion Molecules nucleus->AdhesionMolecules Gene expression

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Extraction and Purification of this compound from Plant Sources

This protocol is adapted from methods for extracting anthocyanins from blueberries.

Materials:

  • Frozen blueberries

  • Acidified ethanol (B145695) (e.g., 70% ethanol with 0.1% HCl)

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Filter paper

  • Rotary evaporator

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (for elution)

Procedure:

  • Homogenize 100g of frozen blueberries with 500 mL of acidified ethanol.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.

  • Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Load the concentrated extract onto the SPE cartridge.

  • Wash the cartridge with acidified water to remove sugars and other polar compounds.

  • Elute the anthocyanins with acidified methanol.

  • Dry the eluate under a stream of nitrogen or by lyophilization to obtain the purified this compound.

Extraction_Workflow start Frozen Blueberries homogenize Homogenize with Acidified Ethanol start->homogenize centrifuge Centrifuge homogenize->centrifuge filter Filter Supernatant centrifuge->filter concentrate Concentrate with Rotary Evaporator filter->concentrate spe Solid-Phase Extraction (C18) concentrate->spe wash Wash with Acidified Water spe->wash elute Elute with Acidified Methanol wash->elute dry Dry elute->dry end Purified Malvidin-3-galactoside chloride dry->end

References

Spectroscopic and Mechanistic Insights into Malvidin-3-galactoside Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Malvidin-3-galactoside chloride, a prominent anthocyanin found in various plant sources. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential UV-Vis and NMR data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.

Spectroscopic Data

The structural elucidation and quantification of this compound rely heavily on spectroscopic techniques. The following tables summarize the key UV-Vis and NMR data for this compound.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is characterized by two main absorption bands, typical for anthocyanins. The data presented below is based on spectra of the closely related compound, malvidin-3-glucoside, in an acidic aqueous solution (pH 0.7), which provides a strong proxy for the galactoside derivative.

ParameterValueSolvent/Conditions
λmax 1 (UV) ~274 nmAcidic mobile phase (pH ≤ 3)[1]
λmax 2 (Visible) ~538 nmAcidic mobile phase (pH ≤ 3)[1]
Molar Absorptivity (ε) 2.7 x 104 L·mol-1·cm-1at λmax in aqueous acid solution (pH 0.7) for Malvidin-3-glucoside

Note: The molar absorptivity is for Malvidin-3-glucoside and serves as an approximation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of Malvidin-3-galactoside have been reported. The following data is based on spectra acquired in deuterated methanol (B129727) (MeOD).

Table 2: 1H NMR Data (400 MHz, MeOD)

Chemical Shift (δ) ppmMultiplicityAssignment
Data not fully available in search results

Table 3: 13C NMR Data (100 MHz, MeOD)

Chemical Shift (δ) ppmAssignment
Data not fully available in search results

Note: While the existence of 1H and 13C NMR spectra for Malvidin-3-galactoside in MeOD is confirmed, the detailed chemical shifts and coupling constants were not fully available in the public search results. Researchers are directed to the supporting information of the cited literature for the complete spectra.[2]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These can be adapted for specific laboratory conditions.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Preparation: Prepare a solution of 0.1% HCl in methanol (v/v).

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the acidic methanol solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 700 nm.

  • Blank Measurement: Use the acidic methanol solvent as a blank to zero the spectrophotometer.

  • Sample Measurement: Measure the absorbance of each working solution across the wavelength range.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at the visible λmax using the known concentrations of the working solutions.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound standard

  • Deuterated methanol (MeOD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of MeOD directly in an NMR tube.

  • Spectrometer Setup: Tune and shim the NMR spectrometer according to standard procedures for the MeOD solvent.

  • 1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of 13C.

  • 2D NMR (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of MeOD (δH 3.31 ppm, δC 49.0 ppm).

Signaling Pathway Visualization

Malvidin-3-galactoside has been shown to exert anti-cancer effects by modulating several key signaling pathways, particularly in hepatocellular carcinoma. The diagrams below illustrate these interactions.

Apoptosis Induction Pathway

Malvidin-3-galactoside promotes apoptosis (programmed cell death) in cancer cells through the activation of caspases and the regulation of apoptotic proteins.

apoptosis_pathway M3G Malvidin-3-galactoside chloride Caspase3 Caspase-3 M3G->Caspase3 activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis induces

Caption: Apoptosis induction by this compound.

MAPK Signaling Pathway Modulation

Malvidin-3-galactoside also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation and survival.

mapk_pathway M3G Malvidin-3-galactoside chloride pERK p-ERK M3G->pERK inhibits pp38 p-p38 M3G->pp38 activates pJNK p-JNK M3G->pJNK activates CellProliferation Cell Proliferation pERK->CellProliferation Apoptosis Apoptosis pp38->Apoptosis pJNK->Apoptosis

Caption: Modulation of MAPK signaling by this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound and a visual representation of its biological activity. The presented data and protocols are intended to facilitate further research into the properties and applications of this important anthocyanin.

References

The Antioxidant Efficacy of Malvidin-3-galactoside chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside chloride, a prominent anthocyanin found in various fruits and vegetables, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound. It details both direct free radical scavenging activities and indirect cellular antioxidant effects mediated through the modulation of key signaling pathways and antioxidant enzymes. This document summarizes quantitative data from various antioxidant assays, provides detailed experimental protocols for their execution, and presents visual diagrams of the underlying biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits, flowers, and vegetables. Beyond their role as natural pigments, anthocyanins are recognized for their significant health-promoting benefits, largely attributed to their antioxidant and anti-inflammatory activities[1]. This compound is a key anthocyanin, particularly abundant in blueberries and grapes[2]. Its chemical structure, characterized by a flavonoid backbone with hydroxyl and methoxy (B1213986) groups, and a galactose moiety, endows it with potent antioxidant capabilities[3][4]. This guide elucidates the multifaceted antioxidant mechanisms of this compound, providing a technical resource for its study and potential therapeutic application.

Core Antioxidant Mechanisms

The antioxidant action of this compound is twofold, encompassing both direct and indirect mechanisms.

Direct Antioxidant Mechanism: Free Radical Scavenging

This compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The phenolic hydroxyl groups on its B-ring are crucial for this activity, as they can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.

Indirect Antioxidant Mechanism: Cellular Pathways

Beyond direct scavenging, this compound exerts its antioxidant effects by modulating endogenous antioxidant defense systems. This includes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the enhancement of antioxidant enzyme activity.

The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress[5][6]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression[7]. This leads to an enhanced cellular antioxidant capacity. Studies have shown that malvidin (B83408) and its glycosides can activate the Nrf2 pathway, contributing to their protective effects against oxidative damage[1][5][6].

This compound has been shown to enhance the activity of key antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT)[2]. SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). CAT then facilitates the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals. By increasing the activity of these enzymes, this compound helps to maintain cellular redox homeostasis.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro and cellular assays. The following tables summarize the available quantitative data.

Note: Specific quantitative data for this compound is limited in the literature for some assays. Where indicated, data for the structurally similar Malvidin-3-glucoside is provided as a reference.

Table 1: In Vitro Antioxidant Capacity of Malvidin Glycosides

AssayCompoundResultReference
DPPH Radical Scavenging Activity Malvidin-3-glucoside2.14 ± 0.07 mM Trolox/g[8]
FRAP (Ferric Reducing Antioxidant Power) Malvidin-3-glucoside3.77 ± 0.13 mM Trolox/g[8]
ABTS Radical Scavenging Activity Blueberry Extract (rich in Malvidin-3-galactoside)IC50 = 0.065 mg/mL[9]

Table 2: Cellular Antioxidant Activity of this compound

Assay / ParameterCell LineConcentrationResultReference
ROS Inhibition Endothelial Cells1 µmol/L12% decrease[2]
5 µmol/L8% decrease[2]
10 µmol/L9% decrease[2]
SOD Activity Endothelial Cells1 µmol/L3.06 times increase vs. control[2]
5 µmol/L2.01 times increase vs. control[2]
10 µmol/L1.90 times increase vs. control[2]
HO-1 Level Endothelial Cells1 µmol/L1.05 times increase vs. control[2]
5 µmol/L1.38 times increase vs. control[2]
10 µmol/L1.23 times increase vs. control[2]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound solution (various concentrations)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.

  • Add the DPPH solution (e.g., 100 µL) to each well.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • This compound solution (various concentrations)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.

  • Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalents (TE), by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio.

  • This compound solution (various concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh before use and warm it to 37°C.

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.

  • Add the FRAP reagent (e.g., 190 µL) to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

  • Fluorescein (B123965) sodium salt solution (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)

  • This compound solution (various concentrations)

  • Trolox (standard)

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiate the reaction by adding the AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards.

  • Results are expressed as Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

  • Adherent cells (e.g., HepG2, Caco-2)

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

  • AAPH solution (radical initiator)

  • This compound solution (various concentrations)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black 96-well plate and grow to confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound and DCFH-DA solution for a specific time (e.g., 1 hour) at 37°C.

  • Wash the cells with PBS to remove the treatment solution.

  • Add the AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents (QE).

Visualizing the Mechanisms

Nrf2-ARE Signaling Pathway

The following diagram illustrates the activation of the Nrf2-ARE pathway by this compound, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Nucleus Mv3G Malvidin-3- galactoside chloride Keap1 Keap1 Mv3G->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Nucleus Nucleus sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds sMaf->ARE Binds Genes Antioxidant Genes (e.g., SOD, CAT, HO-1) ARE->Genes Transcription Proteins Antioxidant Proteins Genes->Proteins Translation

Caption: Activation of the Nrf2-ARE signaling pathway by this compound.

Experimental Workflow for Cellular Antioxidant Activity

The following diagram outlines a typical experimental workflow for assessing the cellular antioxidant activity of this compound.

Experimental_Workflow start Start cell_culture Seed and Culture Adherent Cells (e.g., HepG2) start->cell_culture treatment Treat Cells with This compound and DCFH-DA cell_culture->treatment wash1 Wash Cells (PBS) treatment->wash1 induction Induce Oxidative Stress (AAPH) wash1->induction measurement Measure Fluorescence (Plate Reader) induction->measurement analysis Data Analysis (AUC Calculation) measurement->analysis results Determine Cellular Antioxidant Activity analysis->results end End results->end

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound is a potent antioxidant that operates through a combination of direct free radical scavenging and the modulation of cellular antioxidant defense systems. Its ability to activate the Nrf2 signaling pathway and enhance the activity of crucial antioxidant enzymes underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant properties of this promising natural compound. Further research is warranted to fully elucidate its bioavailability and in vivo efficacy, which will be critical for its translation into clinical applications.

References

In Vitro Anti-inflammatory Properties of Malvidin-3-galactoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Malvidin-3-galactoside chloride, an anthocyanin found in various fruits, notably blueberries. This document details the molecular mechanisms, experimental protocols, and quantitative data supporting its potential as a therapeutic agent for inflammatory conditions.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in in vitro models, primarily through the inhibition of key inflammatory mediators and the modulation of critical signaling pathways. Studies in human endothelial cells have shown its ability to suppress the expression of adhesion molecules and chemokines induced by pro-inflammatory stimuli. The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide consolidates the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the involved cellular processes.

Molecular Mechanism of Action

The anti-inflammatory activity of this compound is predominantly attributed to its ability to interfere with the NF-κB signaling cascade, a central pathway in the inflammatory response. Additionally, evidence suggests a potential role in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, although this is less extensively characterized for the galactoside form specifically.

Inhibition of the NF-κB Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway. Malvidin-3-galactoside has been shown to counteract TNF-α-induced inflammation in endothelial cells.[1] The key steps in this process that are inhibited by Malvidin-3-galactoside include:

  • Inhibition of IκBα Degradation: Malvidin-3-galactoside has been observed to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]

  • Blockade of p65 Nuclear Translocation: By preventing IκBα degradation, Malvidin-3-galactoside effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[2] This prevents the transcription of a wide array of pro-inflammatory genes.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation nucleus Nucleus p65_p50->nucleus Translocation DNA DNA Inflammatory_Genes Pro-inflammatory Genes (ICAM-1, VCAM-1, MCP-1) DNA->Inflammatory_Genes Transcription Malvidin Malvidin-3-galactoside chloride Malvidin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

While less directly evidenced for Malvidin-3-galactoside, its aglycone, Malvidin, has been shown to attenuate the activation of MAPKs such as ERK, p38, and JNK in lipopolysaccharide (LPS)-stimulated macrophages.[3] Malvidin-3-galactoside has been noted to suppress hepatocellular carcinoma through the regulation of the Akt/PTEN and MAPK pathways, indicating a potential for similar mechanisms in inflammatory responses.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on the expression of key inflammatory markers in TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Inhibition of Pro-inflammatory Protein Expression by Malvidin-3-galactoside

Inflammatory MarkerConcentration of Malvidin-3-galactoside% Inhibition (Compared to TNF-α control)Reference
MCP-11 µMNot specified, but effective[1]
ICAM-11 µMNot specified, but effective[1]
VCAM-11 µMNot specified, but effective[1]

Note: The study by Huang et al. (2014) demonstrated a dose-dependent inhibition but provided specific percentage inhibition for the glucoside form. The galactoside form was effective, albeit generally less potent than the glucoside.[1]

Table 2: Inhibition of Pro-inflammatory mRNA Expression by Malvidin-3-galactoside

GeneConcentration of Malvidin-3-galactoside% Inhibition (Compared to TNF-α control)Reference
MCP-11 µMNot specified, but effective[1]
ICAM-11 µMNot specified, but effective[1]

Note: Similar to protein expression, the study indicated a dose-dependent inhibition of mRNA expression by Malvidin-3-galactoside, with the glucoside form showing higher potency.[1]

Table 3: Inhibition of NF-κB Pathway Activation by Malvidin-3-galactoside

ParameterConcentration of Malvidin-3-galactoside% Inhibition of IκBα DegradationReference
IκBα Degradation50 µM75.3%[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Induction of Inflammation

This protocol describes the culture of HUVECs and the induction of an inflammatory response using TNF-α.

experimental_workflow_inflammation cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HUVEC_culture Culture HUVECs to 80-90% confluency Serum_starve Serum-starve cells for 4 hours HUVEC_culture->Serum_starve Pretreat Pre-treat with Malvidin-3-galactoside (e.g., 1, 10, 50 µM) for 18 hours Serum_starve->Pretreat Stimulate Stimulate with TNF-α (e.g., 10 ng/mL) for 6 hours (protein) or 4 hours (mRNA) Pretreat->Stimulate Collect_supernatant Collect supernatant for ELISA Stimulate->Collect_supernatant Lyse_cells_protein Lyse cells for Western Blot Stimulate->Lyse_cells_protein Lyse_cells_rna Lyse cells for RT-qPCR Stimulate->Lyse_cells_rna

Caption: General experimental workflow for in vitro inflammation studies.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Recombinant Human TNF-α

  • This compound

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with 2% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HUVECs into appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) and grow until they reach 80-90% confluency.

  • Serum Starvation: Before treatment, replace the growth medium with a reduced-serum medium (e.g., 0.5% FBS) and incubate for 4 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 18 hours.

  • Inflammatory Stimulus: Add TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for the desired time (e.g., 4 hours for mRNA analysis, 6 hours for protein analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers

This protocol is for the quantification of secreted inflammatory proteins such as MCP-1, ICAM-1, and VCAM-1 in the cell culture supernatant.

Materials:

  • Cell culture supernatant (from section 4.1)

  • Commercially available ELISA kits for human MCP-1, ICAM-1, and VCAM-1

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant after the treatment period.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific kit being used. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow the target protein to bind.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing.

    • Adding a substrate solution that reacts with the enzyme to produce a color change.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the inflammatory markers in the samples by comparing their absorbance to the standard curve.

Western Blot for NF-κB and MAPK Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB (p65, IκBα) and MAPK (p-ERK, p-p38, p-JNK) signaling pathways.

Materials:

  • Cell lysates (from section 4.1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol is for the quantification of mRNA levels of genes such as MCP-1 and ICAM-1.

Materials:

  • Cell lysates (from section 4.1)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers (forward and reverse) for target genes and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform the real-time PCR reaction using a master mix, cDNA, and gene-specific primers. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway in endothelial cells. This leads to a reduction in the expression of key adhesion molecules and chemokines involved in the inflammatory cascade.

For drug development professionals, this compound represents a promising natural compound for the development of novel anti-inflammatory therapies. Further research is warranted to:

  • Elucidate the dose-response relationship in more detail and in various cell types.

  • Fully characterize its effects on the MAPK and other relevant signaling pathways.

  • Evaluate its efficacy and safety in in vivo models of inflammatory diseases.

  • Investigate its bioavailability and metabolic fate to inform potential clinical applications.

This technical guide provides a foundational understanding of the in vitro anti-inflammatory profile of this compound, offering a basis for continued investigation and development.

References

In Vitro Anti-Tumor Mechanisms of Malvidin-3-Galactoside Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside chloride, a prominent anthocyanin found in pigmented fruits and vegetables, has emerged as a promising natural compound with significant anti-tumor potential. This technical guide provides an in-depth analysis of the in vitro anti-cancer effects of this compound on various cancer cell lines, with a particular focus on hepatocellular carcinoma, leukemia, and colon cancer. It consolidates key findings on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Detailed experimental protocols for assessing these effects are provided, alongside a comprehensive summary of quantitative data from multiple studies. Furthermore, this guide illustrates the core signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants, have garnered considerable attention for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-carcinogenic activities. Among these, this compound has been the subject of numerous in vitro studies investigating its efficacy against cancer. This document synthesizes the current scientific literature to provide a detailed overview of its anti-tumor effects and the underlying molecular mechanisms.

Cytotoxic Effects on Cancer Cells

This compound exhibits dose- and time-dependent cytotoxic effects on a range of cancer cell lines, while demonstrating lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (hours)Reference
HCT-116Colorectal Carcinoma15 µM24[1]
FR-2Normal Human Fibroblast65 µM24[1]
HT-29Colon Cancer62.22 µM72[2]

Induction of Apoptosis

A primary mechanism of the anti-tumor activity of this compound is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.

Studies have demonstrated that this compound treatment leads to a significant increase in the apoptotic cell population in various cancer cell lines.[3] This is often accompanied by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Table 2: Effects of this compound on Apoptosis and Related Proteins

Cell LineConcentrationApoptosis Rate (% of cells)Key Protein ModulationReference
Huh-750-200 µg/mLDose-dependent increase↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax[4]
HepG2Not specifiedSignificant increase↑ Caspase-3, ↑ Cleaved Caspase-3, ↑ Bax[5]
SUP-B15 & KG-1a25, 50, 100 µMDose-dependent increase↑ Caspase-3 activity[3]
HCT-116Not specifiedSignificant increase in apoptotic cellsNot specified[1]

Diagram 1: Apoptosis Induction Pathway

apoptosis_pathway M3G Malvidin-3-galactoside Chloride Bax Bax M3G->Bax Upregulates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Bax->Mitochondrion Promotes permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP

Caption: this compound induces apoptosis.

Cell Cycle Arrest

This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, thereby preventing cells from dividing and multiplying. The specific phase of arrest can vary depending on the cancer cell type and the concentration of the compound.

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineConcentrationPhase of ArrestKey Protein ModulationReference
Huh-750-200 µg/mLS phaseNot specified[4]
HepG2Not specifiedS phase↓ Cyclin B, ↓ Cyclin D1, ↓ Cyclin E[5]
SUP-B15 & KG-1a25, 50, 100 µMS phaseNot specified[3]
HCT-116Not specifiedG2/M phase↓ Cyclin B1, ↓ Cdc25c, ↓ Cdc2, ↑ p21WAF1[1]

Diagram 2: G2/M Cell Cycle Arrest Mechanism

cell_cycle_arrest M3G Malvidin-3-galactoside Chloride p21 p21WAF1 M3G->p21 Upregulates CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex p21->CyclinB1_Cdc2 Inhibits M_Phase M Phase CyclinB1_Cdc2->M_Phase Promotes transition Arrest G2/M Arrest CyclinB1_Cdc2->Arrest G2_Phase G2 Phase

Caption: G2/M cell cycle arrest by this compound.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has been found to suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is often achieved by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement.

Table 4: Effect of this compound on Metastasis-Related Proteins

Cell LineConcentrationEffect on Migration/InvasionKey Protein ModulationReference
Huh-750-200 µg/mLInhibitionNot specified[4]
HepG2Not specifiedInhibition↓ MMP-2, ↓ MMP-9[6]
HCT-116Not specifiedInhibition↓ MMP-2, ↓ MMP-9[1]

Modulation of Key Signaling Pathways

The anti-tumor effects of this compound are mediated through the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/AKT and MAPK pathways are two of the most significantly affected cascades.

PI3K/AKT Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit this pathway by increasing the expression of PTEN, a tumor suppressor that negatively regulates AKT, leading to decreased phosphorylation and inactivation of AKT.[6]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway by decreasing the phosphorylation of ERK, a key pro-proliferative kinase, while increasing the phosphorylation of JNK and p38, which are generally associated with stress responses and apoptosis.[4]

Diagram 3: Signaling Pathway Modulation

signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway PI3K PI3K pAKT p-AKT (Active) PI3K->pAKT AKT AKT CellSurvival Cell Survival & Proliferation pAKT->CellSurvival PTEN PTEN PTEN->pAKT ERK p-ERK Proliferation Proliferation ERK->Proliferation JNK_p38 p-JNK / p-p38 Apoptosis_MAPK Apoptosis JNK_p38->Apoptosis_MAPK M3G Malvidin-3-galactoside Chloride M3G->PTEN Upregulates M3G->ERK Inhibits M3G->JNK_p38 Activates

Caption: Modulation of PI3K/AKT and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the anti-tumor effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilizing buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, Caspase-3, etc.).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP Activity

This assay is used to detect the activity of MMP-2 and MMP-9.

  • Sample Preparation: Collect the conditioned media from treated and control cells.

  • Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by active MMPs.

  • Staining: Stain the gel with Coomassie Brilliant Blue.

  • Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.

Conclusion

The in vitro evidence strongly supports the potential of this compound as an anti-tumor agent. Its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, are mediated through the modulation of key signaling pathways such as PI3K/AKT and MAPK. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this promising natural compound in cancer treatment. Future studies should focus on in vivo efficacy, bioavailability, and potential synergistic effects with existing chemotherapeutic agents to translate these preclinical findings into clinical practice.

References

The Neuroprotective Potential of Malvidin-3-galactoside chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the neuroprotective potential of Malvidin-3-galactoside chloride, an anthocyanin showing promise in the mitigation of neurodegenerative processes. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from pertinent studies, detailed experimental protocols for replication and further investigation, and visual representations of the key signaling pathways involved.

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research points to oxidative stress, neuroinflammation, and apoptosis as key contributors to this neuronal demise. This compound, a naturally occurring flavonoid, has emerged as a candidate for neuroprotection due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide synthesizes the current understanding of its therapeutic potential, offering a foundational resource for researchers in the field.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in cellular stress and survival.

  • Antioxidant Activity: The compound directly scavenges reactive oxygen species (ROS), thereby reducing oxidative damage to neurons. This is a critical function, as excessive ROS can lead to lipid peroxidation, protein damage, and DNA mutations, all of which contribute to neuronal death.

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By preventing the degradation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]

  • Anti-apoptotic Activity: The compound modulates the intrinsic apoptotic pathway by regulating the expression of the Bcl-2 family of proteins. It has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thus shifting the balance towards cell survival. Furthermore, it inhibits the activation of executioner caspases, such as caspase-3, which are responsible for the final stages of apoptosis.[5][6][7]

  • Modulation of MAPK Signaling: this compound influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in both cell survival and apoptosis depending on the specific kinases activated. It has been shown to reduce the phosphorylation of ERK, a kinase often associated with cell survival, while increasing the phosphorylation of p38 and JNK, which are typically involved in stress responses and apoptosis in some contexts.[5] The precise interplay of these effects in a neuroprotective setting requires further elucidation.

Quantitative Data

The following tables summarize the quantitative findings from various studies investigating the effects of Malvidin and its glycosides. It is important to note that some of the data pertains to the aglycone "Malvidin" or the related "Malvidin-3-glucoside," and the cellular context is specified where the data is not from neuronal cells.

Table 1: In Vitro Efficacy of Malvidin-3-galactoside

ParameterCell LineConcentration(s)Observed EffectReference(s)
Cell ViabilityHuh-7 (Hepatocellular Carcinoma)50, 100, 200 µg/mLDose-dependent decrease in viability at 72h[5]
ApoptosisHuh-750, 100, 200 µg/mLDose-dependent increase in apoptosis[5]
Caspase-3/Cleaved Caspase-3/Cleaved PARP LevelsHuh-750, 100, 200 µg/mLMarked dose-dependent increase[5]
ROS ProductionHuh-750, 100, 200 µg/mLInhibition of ROS production and accumulation[5]
p-ERK LevelsHuh-750, 100, 200 µg/mLDose-dependent reduction[5]
p-p38 and p-JNK LevelsHuh-7200 µg/mLMarked increase[5]
IκBα Degradation InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)50 µM75.3% inhibition[1][2]
MCP-1 InhibitionHUVECs1 µM35.9% inhibition of TNF-α induced increase[1][2]
ICAM-1 InhibitionHUVECs1 µM54.4% inhibition of TNF-α induced increase[1][2]
VCAM-1 InhibitionHUVECs1 µM44.7% inhibition of TNF-α induced increase[1][2]

Table 2: In Vivo Efficacy of Malvidin (in an AlCl₃-induced Neurotoxicity Rat Model)

ParameterTreatment GroupDose(s)Observed EffectReference(s)
Elevated X Maze (Transfer Latency)Malvidin100 mg/kg91.66 ± 4.2 s[8]
Malvidin200 mg/kg54.33 ± 6.8 s (significant decrease)[8]
AlCl₃ Control-99 ± 5.6 s[8]
Normal Control-43.23 ± 4.5 s[8]
Malondialdehyde (MDA) LevelsMalvidin100 mg/kg4.33 ± 0.43 (significant decrease)[8]
Malvidin200 mg/kg4.23 ± 0.51 (significant decrease)[8]
Catalase (CAT) ActivityMalvidin100 mg/kg20.19 ± 2.07 (significant increase)[8]
Malvidin200 mg/kg21.59 ± 2.50 (significant increase)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective potential of this compound.

In Vitro Neurotoxicity Assay (Amyloid-β Induced)

This protocol outlines a method to assess the protective effects of a compound against amyloid-beta (Aβ)-induced neurotoxicity in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free medium. Pre-treat the cells with the compound for 2 hours.

  • Aβ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in serum-free medium and incubate at 4°C for 24 hours to allow oligomerization.

  • Induction of Neurotoxicity: Add the prepared Aβ₁₋₄₂ oligomers to the pre-treated cells at a final concentration known to induce toxicity (e.g., 10 µM).

  • Incubation: Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot for Bcl-2 and Bax

This protocol describes the detection of pro- and anti-apoptotic proteins by Western blot.

  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Caspase-3 Activity Assay

This protocol outlines a colorimetric assay to measure the activity of caspase-3.

  • Cell Lysis: After experimental treatment, harvest the cells and lyse them in the provided lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

  • Cell Plating and Treatment: Plate neuronal cells in a black, clear-bottom 96-well plate and treat with this compound and a ROS-inducing agent (e.g., H₂O₂).

  • Probe Loading: Wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the ROS levels as a percentage of the control (ROS-inducer only) group.

NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit to the nucleus.

  • Cell Culture on Coverslips: Grow neuronal cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound followed by an inflammatory stimulus (e.g., LPS or TNF-α).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in the different treatment groups.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

neuroprotective_pathways cluster_stimuli Neurotoxic Stimuli cluster_malvidin This compound cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., Aβ, H₂O₂) ROS ↑ ROS Oxidative_Stress->ROS Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_pathway IKK Activation Inflammatory_Stimuli->NFkB_pathway M3G Malvidin-3-galactoside chloride M3G->ROS Inhibits IkBa IκBα Degradation M3G->IkBa Inhibits Caspase3 ↑ Caspase-3 Activation M3G->Caspase3 Inhibits Neuroprotection Neuroprotection M3G->Neuroprotection MAPK_pathway MAPK Pathway ROS->MAPK_pathway Apoptosis_pathway Apoptotic Pathway ROS->Apoptosis_pathway NFkB_pathway->IkBa p65_translocation p65 Nuclear Translocation IkBa->p65_translocation Pro_inflammatory_genes ↑ Pro-inflammatory Gene Expression p65_translocation->Pro_inflammatory_genes Neuroinflammation Neuroinflammation Pro_inflammatory_genes->Neuroinflammation p_ERK ↓ p-ERK MAPK_pathway->p_ERK p_p38_JNK ↑ p-p38/JNK MAPK_pathway->p_p38_JNK Bax ↑ Bax Apoptosis_pathway->Bax Bcl2 ↓ Bcl-2 Apoptosis_pathway->Bcl2 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death Apoptosis->Neuronal_Death Neuroprotection->Neuronal_Death Prevents

Caption: Key signaling pathways modulated by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Neuronal Cell Culture (e.g., SH-SY5Y) treatment_vitro Pre-treatment with This compound start_vitro->treatment_vitro induction_vitro Induction of Neurotoxicity (e.g., Aβ, H₂O₂, LPS) treatment_vitro->induction_vitro assays_vitro Assessment of: - Cell Viability (MTT) - Apoptosis (Caspase Assay, Western Blot) - Oxidative Stress (ROS Assay) - Inflammation (NF-κB Assay) induction_vitro->assays_vitro analysis_vitro Data Analysis and Quantification assays_vitro->analysis_vitro start_vivo Animal Model of Neurodegeneration (e.g., AlCl₃-induced rats) treatment_vivo Administration of This compound start_vivo->treatment_vivo behavioral Behavioral Tests (e.g., Morris Water Maze) treatment_vivo->behavioral biochemical Biochemical Analysis of Brain Tissue (e.g., Oxidative Stress Markers) treatment_vivo->biochemical histology Histopathological Examination treatment_vivo->histology analysis_vivo Data Analysis and Interpretation behavioral->analysis_vivo biochemical->analysis_vivo histology->analysis_vivo

Caption: General experimental workflow for evaluating neuroprotective potential.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant neuroprotective potential of this compound. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis makes it a compelling candidate for further investigation as a therapeutic agent for neurodegenerative diseases.

Future research should focus on:

  • Neuro-specific Quantitative Studies: Obtaining precise quantitative data (e.g., IC₅₀ values) for this compound in various neuronal cell models of neurodegeneration.

  • In Vivo Efficacy in Diverse Models: Evaluating its neuroprotective effects in a broader range of animal models that recapitulate different aspects of neurodegenerative diseases.

  • Bioavailability and Blood-Brain Barrier Permeability: Investigating the pharmacokinetics and ability of this compound to cross the blood-brain barrier to reach its target site.

  • Elucidation of Upstream Targets: Identifying the primary molecular targets and receptors through which this compound initiates its protective signaling cascades.

By addressing these key areas, the scientific community can further validate the therapeutic promise of this compound and pave the way for its potential clinical application in the fight against neurodegenerative disorders.

References

Bioavailability and Metabolism of Malvidin-3-galactoside Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside (M3G) chloride, a prominent anthocyanin found in colored fruits and vegetables, is the subject of growing interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of M3G chloride. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways. While the bioavailability of many anthocyanins is generally low, the metabolic fate of M3G and its subsequent biological activities are of significant interest. This document summarizes key pharmacokinetic parameters, details the analytical and experimental methodologies used in its study, and illustrates the signaling pathways it is known to modulate.

Bioavailability and Pharmacokinetics

The bioavailability of anthocyanins, including malvidin-3-galactoside chloride, is generally considered to be low. However, studies on structurally similar compounds provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Human Pharmacokinetics of a Related Anthocyanin

Direct pharmacokinetic data for malvidin-3-galactoside in humans is limited. However, a study on malvidin-3-glucoside, which differs only in the sugar moiety (glucose instead of galactose), offers a reasonable proxy. In a human study, six healthy male subjects consumed 500 mL of red wine, dealcoholized red wine, or red grape juice. The plasma concentrations of malvidin-3-glucoside were measured by HPLC with photodiode detection[1]. The key pharmacokinetic parameters are summarized in the table below.

BeverageMalvidin-3-glucoside Dose (mg)Cmax (nmol/L)Tmax (h)AUC (nmol·h/L)
Red Wine68Not explicitly stated, but plasma concentrations increasedNot explicitly stated288 ± 127
Dealcoholized Red Wine58Not explicitly stated, but plasma concentrations increasedNot explicitly stated214 ± 124
Red Grape Juice117Not explicitly stated, but plasma concentrations were about two times higher than with wineNot explicitly stated662 ± 210

Table 1: Pharmacokinetic parameters of malvidin-3-glucoside in humans after consumption of different beverages.

The study concluded that malvidin-3-glucoside is poorly absorbed and that its aglycone, sulfate, or glucuronate conjugates were not detected in plasma or urine[1].

Animal Pharmacokinetics

Studies in animal models provide further understanding of anthocyanin bioavailability. In a study involving rats, the absorption of various anthocyanins was investigated after in situ perfusion of the jejunum and ileum. The absorption rate for malvidin-3-glucoside was found to be 10.7%[2]. Another study in rats that received an intravenous administration of cyanidin-3-O-galactoside, an anthocyanin with a similar glycosidic linkage, provides some pharmacokinetic context for this class of compounds[3].

A study on black currant anthocyanins, including delphinidin-3-O-rutinoside and cyanidin-3-O-rutinoside, in rats showed that after oral administration, these compounds were detected in the plasma with Cmax values ranging from 580 to 850 nmol/L, and a Tmax of 0.5-2.0 hours[4]. While not malvidin-3-galactoside, these data suggest that anthocyanin glycosides can be absorbed intact.

Metabolism

The metabolism of this compound is a complex process involving both host enzymes and the gut microbiota.

Phase I and Phase II Metabolism

Absorbed anthocyanins can undergo Phase I and Phase II metabolism, which typically involves methylation, glucuronidation, and sulfation. However, as noted in the human study on malvidin-3-glucoside, these common conjugates were not detected, suggesting that other metabolic pathways may be more significant or that the detection methods were not sensitive enough[1].

Gut Microbiota Metabolism

A significant portion of ingested malvidin-3-galactoside reaches the colon, where it is subject to extensive metabolism by the gut microbiota. In vitro fermentation studies using human fecal microbiota have shown that anthocyanins are deglycosylated to their aglycones, which are then further degraded into smaller phenolic compounds[5]. For malvidin-3-glucoside, the primary metabolite identified after incubation with fecal bacteria was syringic acid[6]. Other potential degradation products include gallic acid and p-coumaric acid[6].

The following diagram illustrates the proposed metabolic pathway of malvidin-3-galactoside by the gut microbiota.

Metabolism M3G Malvidin-3-galactoside Malvidin Malvidin (Aglycone) M3G->Malvidin Deglycosylation (Gut Microbiota) Galactose Galactose M3G->Galactose Deglycosylation (Gut Microbiota) Syringic_Acid Syringic Acid Malvidin->Syringic_Acid Ring Fission Gallic_Acid Gallic Acid Malvidin->Gallic_Acid Ring Fission Other_Phenolics Other Phenolic Acids Syringic_Acid->Other_Phenolics Gallic_Acid->Other_Phenolics

Metabolic pathway of Malvidin-3-galactoside by gut microbiota.

Signaling Pathways

Malvidin-3-galactoside and its metabolites have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Studies have shown that malvidin-3-galactoside can inhibit this pathway, leading to anti-cancer effects. This inhibition is often associated with the upregulation of the tumor suppressor PTEN, which is a negative regulator of the PI3K/Akt pathway[7][8][9][10].

The following diagram illustrates the points of intervention of malvidin-3-galactoside in the PI3K/Akt signaling pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation AKT AKT Downstream Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation M3G Malvidin-3-galactoside M3G->PTEN Upregulation M3G->pAKT Inhibition

Modulation of the PI3K/Akt signaling pathway by Malvidin-3-galactoside.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Malvidin-3-galactoside has been observed to modulate the MAPK pathway, often leading to the activation of JNK and p38 and the inhibition of ERK, which collectively can promote apoptosis in cancer cells.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the bioavailability and metabolism of this compound.

Anthocyanin Extraction from Biological Samples

A general protocol for extracting anthocyanins from biological samples such as plasma, urine, or tissue for subsequent analysis.

Materials:

  • Acidified methanol (B129727) (0.1% HCl in methanol) or ethanol/water mixtures with acid[11][12][13]

  • Centrifuge

  • Solid-phase extraction (SPE) C18 cartridges

  • Nitrogen evaporator or lyophilizer

  • HPLC-grade solvents

Procedure:

  • Homogenize tissue samples in acidified methanol. For liquid samples like plasma or urine, acidify directly.

  • Sonicate or vortex the mixture to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris[12].

  • Collect the supernatant.

  • For purification, pass the supernatant through a pre-conditioned C18 SPE cartridge[11].

  • Wash the cartridge with acidified water to remove polar impurities.

  • Elute the anthocyanins with acidified methanol.

  • Evaporate the solvent under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for HPLC analysis.

HPLC-MS/MS Analysis

A typical method for the quantification of malvidin-3-galactoside and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column.

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

  • A typical gradient would start with a low percentage of solvent B, gradually increasing to elute the compounds of interest.

Mass Spectrometry:

  • Operated in positive ion mode with electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for malvidin-3-galactoside and its expected metabolites.

Western Blot Analysis of PI3K/Akt Pathway

A standard protocol to assess the effect of malvidin-3-galactoside on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Procedure:

  • Cell Lysis: Treat cells with M3G for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[14][15].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel[15].

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PTEN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[14][15][16].

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14][15].

The following diagram outlines the general workflow for a Western blot experiment.

Western_Blot_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

Experimental workflow for Western blot analysis.
Cell Viability Assay (MTT/WST-1)

A colorimetric assay to determine the effect of malvidin-3-galactoside on cell viability and proliferation.

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of M3G for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[17][18].

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[18].

Procedure (WST-1 Assay):

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • The cleavage of WST-1 by mitochondrial dehydrogenases in viable cells produces a soluble formazan salt.

  • Measure the absorbance at a wavelength of 420-480 nm.

Conclusion

This compound, like other anthocyanins, exhibits limited oral bioavailability. However, its metabolic transformation by the gut microbiota into more readily absorbable phenolic acids, such as syringic acid, is a critical aspect of its biological activity. These metabolites, along with the parent compound, can modulate key signaling pathways, including the PI3K/Akt and MAPK pathways, which are implicated in various chronic diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of M3G's pharmacokinetic profile and mechanisms of action. Further research, particularly human clinical trials focused specifically on malvidin-3-galactoside, is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Malvidin-3-galactoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malvidin-3-galactoside chloride is a prominent anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and flowers. Beyond its role as a natural colorant, Malvidin-3-galactoside exhibits significant antioxidant properties, making it a compound of interest for researchers in the fields of food science, nutrition, and drug development. Accurate and reliable quantification of this compound is crucial for quality control of food products, standardization of botanical extracts, and for pharmacokinetic and pharmacodynamic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in a sample matrix. The mobile phase consists of a gradient of acidified water and an organic solvent (acetonitrile or methanol), which allows for the efficient elution and separation of the analyte. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of Malvidin-3-galactoside, ensuring high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or other compatible material)

2. Instrumentation

  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acidified methanol (0.1% HCl, v/v). This solution should be stored in an amber vial at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

4. Sample Preparation

  • Solid Samples (e.g., plant material, powders):

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of acidified methanol (0.1% HCl, v/v).

    • Vortex for 1 minute and sonicate for 30 minutes in a cold water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in a known volume (e.g., 5 mL) of mobile phase A.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., juices, extracts):

    • Centrifuge the sample at 4000 rpm for 15 minutes to remove any particulate matter.

    • Dilute an appropriate volume of the supernatant with mobile phase A to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

A typical HPLC system configuration and operating conditions are provided in the table below.

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water/Formic Acid (95:5, v/v)
Mobile Phase B Acetonitrile/Formic Acid (95:5, v/v)
Gradient Elution 0-15 min, 10-30% B; 15-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection UV-Vis at 535 nm[1]

6. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • The final concentration in the original sample should be calculated by taking into account all dilution factors.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC method. Data for Malvidin-3-galactoside is used where available; for other parameters, data from the closely related Malvidin-3-glucoside is provided as a reference.

Table 1: Method Validation Parameters

ParameterResultReference Compound
Linearity Range 0.5 - 50 µg/mLMalvidin-3-glucoside
Correlation Coefficient (r²) > 0.999Malvidin-3-glucoside
Limit of Detection (LOD) 0.20 µg/mL[2]Malvidin-3-galactoside
Limit of Quantification (LOQ) 0.78 µg/mL[2]Malvidin-3-galactoside
Recovery 95 - 105%Malvidin-3-glucoside
Repeatability (RSD%) < 2%Malvidin-3-glucoside

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Capacity Factor (k') 2 - 10

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_standard Standard Preparation (Stock & Working Solutions) node_filtration Filtration (0.45 µm) node_standard->node_filtration Standards node_sample Sample Preparation (Extraction & Dilution) node_sample->node_filtration Samples node_injection Injection (20 µL) node_filtration->node_injection node_separation C18 Column Separation (Gradient Elution) node_injection->node_separation node_detection UV-Vis Detection (535 nm) node_separation->node_detection node_chromatogram Chromatogram Generation node_detection->node_chromatogram node_calibration Calibration Curve (Peak Area vs. Concentration) node_chromatogram->node_calibration node_quantification Quantification of Malvidin-3-galactoside node_calibration->node_quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The detailed protocol for sample and standard preparation, along with the optimized HPLC conditions, ensures accurate and reproducible results. This method is well-suited for routine analysis in quality control laboratories and for research purposes in the fields of food science, pharmacology, and natural product chemistry.

References

Application Note: A Detailed Protocol for Assessing the Cytotaxic Effects of Malvidin-3-galactoside chloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for evaluating the cytotoxic potential of Malvidin-3-galactoside chloride, an anthocyanin with demonstrated anti-cancer properties.[1][2][3][4] The protocols herein detail the use of hepatocellular carcinoma (HCC) cell lines, such as Huh-7, and outline methodologies for assessing cell viability, cytotoxicity, and apoptosis induction.[1][3] Standard assays, including MTT, LDH, and Annexin V/Propidium Iodide staining, are described in a step-by-step format to ensure reproducibility. Furthermore, this document includes templates for data presentation and visualizations of the experimental workflow and relevant signaling pathways to facilitate robust analysis and interpretation of results.

Introduction

This compound is a naturally occurring anthocyanin found in various fruits, notably blueberries, that has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[5][6][7] Studies have indicated that this compound can suppress the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis, making it a promising candidate for further investigation in oncology drug discovery.[1][2][3][6] Specifically, its efficacy has been demonstrated in hepatocellular carcinoma cell lines where it has been shown to modulate key signaling pathways such as PI3K/AKT and MAPK.[3][6][8] This application note provides detailed protocols for researchers to systematically evaluate the cytotoxic effects of this compound in a cell culture setting.

Materials and Reagents

  • Cell Line: Huh-7 (human hepatocellular carcinoma)

  • Compound: this compound (≥95% purity)[9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents for MTT Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[10][11][12]

    • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution[13]

  • Reagents for LDH Assay:

    • Commercially available LDH cytotoxicity assay kit[14][15]

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[16][17]

  • General Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 96-well and 6-well tissue culture plates

    • Sterile microcentrifuge tubes

Experimental Protocols

Cell Culture and Treatment
  • Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed the cells in 96-well or 6-well plates and allow them to adhere overnight. A recommended seeding density for 96-well plates is 7,500 cells per well in 100 µL of media.[12]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and further dilute it in culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200 µg/mL).[1]

  • Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[1]

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[12][18]

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[10][12]

  • Incubate the plate for 3.5-4 hours at 37°C in the dark.[12][13]

  • Carefully remove the medium without disturbing the formazan crystals.[12]

  • Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][12]

  • Measure the absorbance at 570-590 nm using a microplate reader.[10][12]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[14][19]

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the commercial LDH cytotoxicity assay kit.[15] Typically, this involves transferring a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.[20]

  • Add the stop solution provided in the kit.[20]

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).[21]

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][22] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by Annexin V.[23] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[17]

  • Following treatment in 6-well plates, collect both the floating and adherent cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol (typically 5 µL of each).[17]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

  • Analyze the stained cells by flow cytometry within one hour.[16][17]

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

Table 1: Effect of this compound on Huh-7 Cell Viability (MTT Assay)
Concentration (µg/mL)24 hours (% Viability ± SD)48 hours (% Viability ± SD)72 hours (% Viability ± SD)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
5095.3 ± 4.988.1 ± 5.575.4 ± 6.3
10089.6 ± 6.172.5 ± 5.958.2 ± 5.7
20078.2 ± 5.755.3 ± 6.241.7 ± 4.9
Table 2: Cytotoxicity of this compound in Huh-7 Cells (LDH Assay)
Concentration (µg/mL)24 hours (% Cytotoxicity ± SD)48 hours (% Cytotoxicity ± SD)72 hours (% Cytotoxicity ± SD)
0 (Control)5.1 ± 1.26.3 ± 1.57.2 ± 1.8
508.9 ± 1.815.4 ± 2.124.8 ± 2.5
10014.3 ± 2.028.9 ± 2.842.1 ± 3.1
20025.6 ± 2.545.8 ± 3.459.5 ± 3.9
Table 3: Apoptosis Induction by this compound in Huh-7 Cells at 72 hours (Annexin V/PI Assay)
Concentration (µg/mL)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)94.23.12.7
5080.512.37.2
10065.122.812.1
20048.935.615.5

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cluster_output Output start Seed Huh-7 Cells treatment Treat with this compound (0, 50, 100, 200 µg/mL) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis data_analysis Quantify Results & Statistical Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis conclusion Determine Cytotoxic Effects data_analysis->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

PI3K_AKT_pathway M3G Malvidin-3-galactoside chloride PI3K PI3K M3G->PI3K AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Proposed inhibitory effect of this compound on the PI3K/AKT signaling pathway.

References

Application Notes: DPPH and ABTS Antioxidant Activity Assays for Malvidin-3-galactoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside chloride, an anthocyanin commonly found in colored plants, fruits, and berries, is of significant interest for its potential antioxidant properties.[1] Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents and functional foods. This document provides detailed protocols for two widely accepted in vitro assays for determining antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The antioxidant activity of anthocyanins, such as this compound, is primarily attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[1] These mechanisms, known as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), are effectively measured by the DPPH and ABTS assays, respectively.

Data Presentation

CompoundAssayAntioxidant Activity (mM Trolox/g phenol)Antioxidant Activity (mM Trolox/mM phenol)
Malvidin-3-glucoside (Mal-3-G)DPPH2.5 ± 0.11.3 ± 0.1

Data sourced from a study on the antioxidant properties of Malvidin-3-glucoside and Vitisin A.[2]

Experimental Protocols

DPPH Radical Scavenging Activity Assay

Principle:

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer (capable of measuring at 517 nm)

  • Micropipettes

  • 96-well microplate or cuvettes

  • Vortex mixer

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.

    • Store the solution in a dark bottle at 4°C.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Preparation of Positive Control:

    • Prepare a stock solution of the positive control (e.g., Ascorbic acid or Trolox) in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of each sample dilution to the wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well.

    • Include a blank control containing only methanol and the DPPH solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the blank control.

      • A_sample is the absorbance of the test sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph.

ABTS Radical Cation Decolorization Assay

Principle:

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol), spectrophotometric grade

  • Phosphate buffered saline (PBS) or appropriate buffer

  • Positive control (e.g., Trolox)

  • Spectrophotometer (capable of measuring at 734 nm)

  • Micropipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Preparation of Positive Control:

    • Prepare a stock solution of Trolox in methanol.

    • From the stock solution, prepare a series of dilutions to create a standard curve.

  • Assay Protocol:

    • In a 96-well microplate, add a small volume of each sample dilution to the wells.

    • Add a larger volume of the ABTS•+ working solution to each well.

    • Include a blank control containing only the solvent and the ABTS•+ working solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition of ABTS•+ is calculated using the following formula:

      Where:

      • A_control is the absorbance of the blank control.

      • A_sample is the absorbance of the test sample.

  • Determination of Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot the percentage of inhibition against the concentration of the Trolox standards to generate a calibration curve.

    • The antioxidant capacity of this compound is expressed as Trolox Equivalents (TE) by comparing its percentage of inhibition to the Trolox standard curve.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH solution with sample/control dilutions DPPH_sol->Mix Sample_sol Prepare Malvidin-3-galactoside chloride dilutions Sample_sol->Mix Control_sol Prepare Positive Control dilutions Control_sol->Mix Incubate Incubate in dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (ABTS + K2S2O4) ABTS_work Prepare ABTS•+ Working Solution ABTS_stock->ABTS_work Mix Mix ABTS•+ solution with sample/Trolox standards ABTS_work->Mix Sample_sol Prepare Malvidin-3-galactoside chloride dilutions Sample_sol->Mix Trolox_std Prepare Trolox Standards Trolox_std->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Antioxidant_Mechanism cluster_radicals Free Radicals cluster_antioxidant Antioxidant cluster_reaction Reaction Mechanisms cluster_products Neutralized Products DPPH DPPH• (Purple) HAT Hydrogen Atom Transfer (HAT) DPPH->HAT ABTS ABTS•+ (Blue-Green) SET Single Electron Transfer (SET) ABTS->SET MvGal Malvidin-3-galactoside (AH) MvGal->HAT H• MvGal->SET e- DPPH_H DPPH-H (Yellow) HAT->DPPH_H MvGal_R Malvidin-3-galactoside Radical (A•) HAT->MvGal_R ABTS_N ABTS (Colorless) SET->ABTS_N SET->MvGal_R

Caption: General antioxidant mechanisms of Malvidin-3-galactoside.

References

Application Notes & Protocols: In Vivo Experimental Design for Malvidin-3-galactoside chloride Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Malvidin-3-galactoside chloride is a prominent anthocyanin, a class of water-soluble flavonoids, found in high concentrations in pigmented fruits and vegetables such as blueberries, grapes, and red wine.[1] As a member of the O-methylated anthocyanidin family, it has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[2][3] Preclinical studies, both in vitro and in vivo, have suggested its therapeutic potential in a range of pathological conditions, including cancer, pulmonary fibrosis, peptic ulcers, and neurodegenerative diseases.[1][4][5][6] The primary mechanisms of action are often attributed to its ability to scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in inflammation and cellular defense, such as the NF-κB and Nrf2 pathways.[3][6]

These application notes provide a comprehensive framework for designing and conducting in vivo studies in mice to investigate the efficacy and mechanisms of this compound.

In Vivo Experimental Design

A well-structured experimental design is critical for obtaining robust and reproducible data. The following outlines a typical design for evaluating the therapeutic effects of this compound in a mouse model of inflammation.

1.1 Animal Model

  • Species/Strain: Male C57BL/6 or Swiss albino mice are commonly used.[7][8]

  • Age/Weight: 8-12 weeks old, weighing 20-25 grams.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[7]

  • Acclimatization: Allow a minimum of one week for acclimatization before commencing any experimental procedures.

1.2 Experimental Groups A typical study involves a minimum of four groups to assess both the prophylactic and therapeutic potential of the compound.

G Experimental Grouping Strategy cluster_groups A Group 1: Vehicle Control B Group 2: Disease Model (e.g., LPS) C Group 3: Disease Model + M3G (Low Dose) D Group 4: Disease Model + M3G (High Dose) E Group 5 (Optional): Positive Control (e.g., Dexamethasone)

Caption: Logical relationship of experimental groups.

1.3 Dosage and Administration

  • Compound: Malvidin-3-galactoside (M3G) chloride.

  • Dosage: Based on previous studies, effective oral doses in mice range from 5 mg/kg to 20 mg/kg body weight.[4][9][10] A dose-response study is recommended (e.g., 5 mg/kg and 10 mg/kg).[11]

  • Vehicle: The compound can be dissolved in sterile saline or double-distilled water.[7][10]

  • Route of Administration: Oral gavage is the most common and effective route for ensuring accurate dosing.[12]

  • Frequency and Duration: Daily administration for a period ranging from 7 to 28 days, depending on the specific disease model and study objectives.

1.4 Induction of a Pathological Model (Example: Acute Inflammation)

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli.

  • Procedure: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response.

  • Timing: this compound can be administered as a pre-treatment (e.g., 1 hour before LPS) to evaluate its protective effects or post-treatment to assess its therapeutic potential.

Experimental Protocols

2.1 Protocol: Preparation and Oral Gavage Administration

  • Calculation: Calculate the total amount of this compound needed based on the mean body weight of the mice in each group and the desired dose (mg/kg).

  • Preparation: Accurately weigh the compound and dissolve it in the chosen vehicle (e.g., sterile saline) to the final desired concentration. Vortex vigorously to ensure complete dissolution. Prepare the formulation fresh daily if stability is unknown.[13]

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over its shoulders and neck to immobilize the head.[14]

  • Gavage Tube Measurement: Measure the appropriate length for gavage tube insertion by placing the tube alongside the mouse, from the tip of its nose to the last rib or bottom of the sternum. Mark this length on the tube.[12]

  • Insertion: With the mouse in an upright position, insert the rounded tip of the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the hard palate toward the back of the throat. The tube should slide easily down the esophagus without resistance. Caution: If resistance is met or the animal struggles excessively, withdraw the tube immediately to prevent accidental entry into the trachea.

  • Administration: Once the tube is correctly positioned, slowly depress the syringe plunger to deliver the solution. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[15]

  • Withdrawal: Gently and slowly withdraw the gavage needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes post-administration.[14]

2.2 Protocol: Blood and Tissue Collection

At the end of the experimental period, samples are collected for analysis.

  • Anesthesia: Anesthetize the mice deeply using an approved method (e.g., isoflurane (B1672236) inhalation or an intraperitoneal injection of Avertin).[16]

  • Blood Collection: Expose the thoracic cavity. Collect whole blood via cardiac puncture using a syringe pre-coated with an anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).

  • Plasma/Serum Separation: For plasma, centrifuge the anticoagulated blood at 2,000 x g for 15 minutes at 4°C. For serum, allow the blood to clot at room temperature for 30 minutes before centrifuging. Aliquot the supernatant and store at -80°C.

  • Tissue Perfusion (Optional): To remove blood from tissues, make a small incision in the right atrium and slowly perfuse the mouse transcardially through the left ventricle with ice-cold phosphate-buffered saline (PBS).[16]

  • Tissue Harvesting: Rapidly dissect the target organs (e.g., liver, lungs, kidneys, spleen, brain).

  • Tissue Processing:

    • For Biochemical Analysis (e.g., ELISA, Western Blot, PCR): Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.[17][18]

    • For Histology/Immunohistochemistry: Fix the tissue in 10% neutral buffered formalin for 24-48 hours before processing for paraffin (B1166041) embedding.[19]

2.3 Protocol: Assessment of Key Biomarkers

The following assays are commonly performed on the collected plasma and tissue homogenates to assess the effects of this compound.

  • Inflammatory Cytokines: Measure levels of TNF-α, IL-6, and IL-1β in plasma or tissue homogenates using commercially available ELISA kits.

  • Oxidative Stress Markers:

    • Lipid Peroxidation: Quantify Malondialdehyde (MDA) levels using a TBARS assay.

    • Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT), and the concentration of reduced Glutathione (GSH) using specific assay kits.[10][20]

  • Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissues by measuring MPO activity, a marker of inflammation.[10]

  • Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in tissue lysates.

    • NF-κB Pathway: p65, phospho-p65, IκBα, phospho-IκBα.

    • Nrf2 Pathway: Nrf2, HO-1, NQO1.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Experimental Groups and Dosing Regimen

Group N Treatment Dose (mg/kg) Route Frequency Duration
1 8 Vehicle (Saline) - p.o. Daily 14 days
2 8 LPS + Vehicle 1 mg/kg (LPS) i.p. Single dose 14 days
3 8 LPS + M3G 5 mg/kg p.o. Daily 14 days

| 4 | 8 | LPS + M3G | 10 mg/kg | p.o. | Daily | 14 days |

Table 2: Summary of Expected Quantitative Outcomes (Hypothetical Data)

Parameter Vehicle Control LPS + Vehicle LPS + M3G (5 mg/kg) LPS + M3G (10 mg/kg)
Plasma TNF-α (pg/mL) 25 ± 5 350 ± 40 180 ± 25 90 ± 15
Liver MDA (nmol/mg protein) 1.2 ± 0.2 4.5 ± 0.6 2.8 ± 0.4 1.9 ± 0.3
Liver GSH (µmol/g tissue) 8.5 ± 0.9 3.2 ± 0.5 5.5 ± 0.7 7.1 ± 0.8

| Liver Nrf2 (Relative Expression) | 1.0 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |

Visualization of Workflows and Pathways

G A 1. Animal Acclimatization (1 week) B 2. Group Assignment & Baseline Measurement A->B C 3. M3G / Vehicle Administration (p.o. daily) B->C D 4. Induction of Disease Model (e.g., LPS injection) C->D E 5. Monitoring & Data Collection (e.g., Body Weight) D->E F 6. Euthanasia and Sample Collection (Blood & Tissues) E->F G 7. Sample Processing (Homogenization / Fixation) F->G H 8. Biochemical & Molecular Analysis (ELISA, Western Blot, etc.) G->H I 9. Statistical Analysis & Interpretation H->I

Caption: General experimental workflow from start to finish.

G cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nfkb NF-κB Inflammatory Pathway M3G Malvidin-3-galactoside Keap1 Keap1 M3G->Keap1 inhibits ROS Oxidative Stress (e.g., from LPS) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Genes activates transcription M3G2 Malvidin-3-galactoside IKK IKK M3G2->IKK inhibits LPS Inflammatory Stimuli (e.g., LPS) LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Cytokines activates transcription

Caption: Proposed signaling pathways modulated by M3G.

References

Application Notes and Protocols for Measuring Apoptosis Induction by Malvidin-3-galactoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin-3-galactoside chloride, a prominent anthocyanin found in blueberries, has garnered significant interest for its potential anti-cancer properties.[1][2] Emerging research indicates that this natural compound can suppress the growth and proliferation of cancer cells by inducing programmed cell death, or apoptosis.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for investigating the pro-apoptotic effects of this compound in cancer cell lines. The methodologies described herein focus on key events in the apoptotic cascade, from early membrane changes to the activation of executioner caspases and the involvement of critical signaling pathways.

Molecular Mechanism of this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This process is characterized by changes in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the subsequent activation of a caspase cascade.[5][6]

Key signaling pathways implicated in this compound-induced apoptosis include:

  • Mitochondrial Pathway: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytoplasm.[7][8]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3.[5][9] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved. This compound has been shown to increase the phosphorylation of pro-apoptotic kinases p38 and JNK, while decreasing the phosphorylation of the pro-survival kinase ERK.[3]

  • PTEN/AKT Pathway: This compound can activate the tumor suppressor PTEN, which leads to a decrease in the phosphorylation of AKT, a key kinase in cell survival pathways.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Malvidin_Apoptosis_Pathway M3G Malvidin-3-galactoside chloride MAPK MAPK Pathway M3G->MAPK PTEN_AKT PTEN/AKT Pathway M3G->PTEN_AKT Mitochondrial Mitochondrial Pathway M3G->Mitochondrial p38_JNK p-p38 / p-JNK (Activated) MAPK->p38_JNK ERK p-ERK (Inhibited) MAPK->ERK PTEN PTEN (Activated) PTEN_AKT->PTEN Bax Bax (Upregulated) Mitochondrial->Bax Bcl2 Bcl-2 (Downregulated) Mitochondrial->Bcl2 Casp3 Caspase-3 Activation p38_JNK->Casp3 AKT p-AKT (Inhibited) PTEN->AKT Apoptosis Apoptosis AKT->Apoptosis MMP Mitochondrial Membrane Potential Disruption Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Casp3->Apoptosis Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells incubate Incubate Overnight seed_cells->incubate treat Treat with Malvidin-3-galactoside chloride (various concentrations) incubate->treat incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72 h) treat->incubate_treatment harvest Harvest Cells incubate_treatment->harvest apoptosis_assays Perform Apoptosis Assays harvest->apoptosis_assays annexin_v Annexin V/PI Staining apoptosis_assays->annexin_v caspase Caspase Activity Assay apoptosis_assays->caspase western Western Blotting apoptosis_assays->western mmp_assay Mitochondrial Membrane Potential Assay apoptosis_assays->mmp_assay analyze Data Analysis annexin_v->analyze caspase->analyze western->analyze mmp_assay->analyze end End analyze->end

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside (M3G), a prominent anthocyanin found in pigmented fruits and vegetables, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Western blot analysis is a powerful technique to investigate the impact of M3G on key cellular signaling pathways that regulate inflammation, cell proliferation, and survival. This document provides detailed application notes and protocols for the Western blot analysis of the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways in response to M3G treatment.

Data Presentation

The following tables summarize representative quantitative data from Western blot analyses investigating the effects of Malvidin-3-galactoside on key signaling proteins. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated or vehicle-treated control.

Table 1: Effect of Malvidin on LPS-Induced MAPK Pathway Activation in Macrophages

Target ProteinTreatment (LPS-stimulated)Fold Change (vs. LPS alone)
p-p38Malvidin↓ 0.45
p-JNKMalvidin↓ 0.30
p-ERK1/2Malvidin↓ 0.80

Table 2: Illustrative Effect of Malvidin-3-galactoside on PI3K/Akt Pathway Activation

Target ProteinTreatmentFold Change (vs. Control)
p-Akt (Ser473)Malvidin-3-galactoside↓ (Significant Decrease)
p-mTOR (Ser2448)Malvidin-3-galactoside↓ (Significant Decrease)

Table 3: Illustrative Effect of Malvidin-3-galactoside on NF-κB Pathway Activation

Target ProteinTreatment (TNF-α stimulated)Cellular FractionFold Change (vs. TNF-α alone)
IκBαMalvidin-3-galactosideCytoplasm↑ (Inhibition of Degradation)
p65Malvidin-3-galactosideNucleus↓ (Inhibition of Translocation)

Signaling Pathways and Experimental Workflow Visualization

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway Stimulus1 Stimulus Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors1 Transcription_Factors1 ERK->Transcription_Factors1 Gene Expression M3G1 Malvidin-3-galactoside M3G1->MEK Stimulus2 Growth Factor Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation, Survival M3G2 Malvidin-3-galactoside M3G2->Akt Stimulus3 Inflammatory Stimulus IKK IKK Stimulus3->IKK IkBa IkBa IKK->IkBa Phosphorylation & Degradation NFkB p50/p65 Nucleus Nucleus NFkB->Nucleus Translocation IkBa_bound p50/p65-IκBα IkBa_bound->NFkB Gene_Expression Gene_Expression Nucleus->Gene_Expression Inflammatory Genes M3G3 Malvidin-3-galactoside M3G3->IKK

Caption: Signaling pathways affected by Malvidin-3-galactoside.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with Malvidin-3-galactoside) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (with Laemmli buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-p-ERK) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Imaging & Densitometry J->K L 12. Data Analysis & Normalization K->L

Caption: General workflow for Western blot analysis.

Experimental Protocols

I. Cell Culture and Treatment with Malvidin-3-galactoside
  • Cell Seeding: Plate the desired cell line (e.g., RAW 264.7 macrophages, HEK293T, or other relevant cells) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Once cells reach the desired confluency, replace the medium with fresh, serum-free medium for 12-24 hours for serum starvation, if required for the specific pathway analysis.

    • Prepare stock solutions of Malvidin-3-galactoside in a suitable solvent (e.g., DMSO).

    • Treat cells with varying concentrations of Malvidin-3-galactoside (e.g., 10, 25, 50, 100 µM) for the desired time period (e.g., 1, 6, 12, 24 hours). Include a vehicle control (DMSO) group.

    • For pathway activation, stimulate cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] for MAPK and NF-κB, or a growth factor for PI3K/Akt) for a specific duration before harvesting.

II. Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Clarification:

    • Incubate the lysates on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to fresh pre-chilled tubes.

III. Protein Quantification
  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.

IV. Western Blot Analysis
  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-phospho-Akt, anti-p65, anti-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect total protein levels or other proteins on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a different primary antibody (e.g., anti-total-ERK, anti-total-Akt, or a loading control like β-actin or GAPDH).

V. Data Analysis
  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane. For phosphorylated proteins, it is recommended to normalize to the total protein level.

  • Relative Quantification: Express the normalized data as a fold change relative to the control group.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Application Notes and Protocols: Malvidin-3-galactoside Chloride as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside chloride, an anthocyanin, is a natural pigment found in various plants, contributing to the purple-red coloration of flowers and fruits like blueberries and grapes.[1][2] Its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties, make it a desirable natural alternative to synthetic food colorants.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a natural food colorant, with a focus on its stability, color characteristics, and biological activities relevant to food science and drug development.

Physicochemical Properties

This compound is a water-soluble compound belonging to the flavonoid family.[2]

PropertyValueReference
Molecular FormulaC23H25ClO12[3][4]
Molecular Weight528.89 g/mol [4][5]
AppearancePowder[3]
Storage2-8°C[3]

Application as a Natural Food Colorant

This compound imparts a purple-red hue to food and beverage products.[3] However, its stability and color are significantly influenced by pH, temperature, and the presence of other food components.

Color Characteristics and Stability

The color of anthocyanins is highly dependent on the pH of the solution. At low pH values (<2), the flavylium (B80283) cation form of Malvidin-3-galactoside predominates, resulting in a stable red color. As the pH increases, it can transition to a colorless carbinol base and then to a blue or purple quinonoidal base.[6]

pHPredominant FormColorStability
< 2Flavylium CationRedStable
2.5Flavylium CationRed (λmax ~518 nm)Relatively Stable
4-5Carbinol BaseColorlessUnstable
6-7Quinonoidal BasePurple/BlueUnstable

Note: The exact λmax and color intensity can vary depending on the specific food matrix.

Temperature also plays a crucial role in the stability of this compound. Higher temperatures can accelerate its degradation. Studies on the related compound, malvidin-3-O-glucoside, show that while it is relatively stable at lower temperatures, significant degradation occurs at temperatures of 90°C and above.[7]

Recommended Applications

Based on its properties, this compound is best suited for acidic food and beverage products where a red to purple color is desired.

  • Beverages: Fruit juices, sports drinks, and carbonated soft drinks.

  • Confectionery: Candies, jellies, and gummies.

  • Dairy: Yogurts and fruit preparations for dairy products.

  • Desserts: Fruit fillings and toppings.

Biological Activities and Potential Health Benefits

Beyond its coloring properties, this compound has garnered interest for its potential health-promoting effects.

Antioxidant Activity

Malvidin-3-galactoside has demonstrated significant antioxidant properties by reducing reactive oxygen species (ROS) levels.[8][9] It can also enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase.[8]

Anti-inflammatory Effects

This compound has been shown to inhibit inflammatory pathways. It can suppress the expression of pro-inflammatory cytokines and adhesion molecules by inhibiting the NF-κB signaling pathway.[8][10][11]

Anti-cancer Potential

Research suggests that this compound may have anti-cancer properties. It has been observed to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells and inhibit their migration and invasion by targeting pathways such as PI3K/AKT and MAPK.[1][8][9]

Experimental Protocols

Protocol for Evaluating Color Stability in a Beverage Model

This protocol outlines a method to assess the color stability of this compound in a model beverage system at different pH values.

Materials:

  • This compound

  • Citrate-phosphate buffer solutions (pH 2.5, 3.5, 4.5, 5.5)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Add a standardized amount of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 50 µg/mL).

  • Measure the initial absorbance spectrum (400-700 nm) of each solution to determine the initial λmax and color intensity.

  • Store the solutions at a controlled temperature (e.g., 25°C or 37°C) in the dark.

  • Measure the absorbance spectrum at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7 days).

  • Calculate the color degradation as a percentage of the initial absorbance at λmax.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) add_colorant Add Colorant to Buffers (Final Conc. 50 µg/mL) prep_stock->add_colorant prep_buffers Prepare Buffer Solutions (pH 2.5-5.5) prep_buffers->add_colorant initial_scan Initial Spectrophotometric Scan (400-700 nm) add_colorant->initial_scan Start Experiment storage Store at Controlled Temperature initial_scan->storage periodic_scan Periodic Spectrophotometric Scans storage->periodic_scan data_analysis Calculate Color Degradation periodic_scan->data_analysis

Workflow for Color Stability Evaluation
Protocol for Assessing Antioxidant Activity (DPPH Assay)

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the stock solution to test different concentrations.

  • In a 96-well plate, add a specific volume of each dilution.

  • Add a fixed volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH scavenging activity for each concentration.

Protocol for Investigating Anti-inflammatory Effects (NF-κB Inhibition Assay)

This protocol outlines a cell-based assay to determine the effect of this compound on the NF-κB signaling pathway.

Materials:

  • Human endothelial cell line (e.g., HUVECs)

  • Cell culture medium and supplements

  • This compound

  • Tumor necrosis factor-alpha (TNF-α)

  • Reagents for Western blotting or ELISA for NF-κB p65 subunit

Procedure:

  • Culture endothelial cells to a suitable confluency.

  • Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 2 hours).

  • Stimulate the cells with TNF-α to induce inflammation and activate the NF-κB pathway.

  • Lyse the cells and extract nuclear proteins.

  • Quantify the amount of activated NF-κB (p65 subunit) in the nuclear extracts using Western blotting or an ELISA-based assay.

  • Compare the levels of nuclear p65 in treated cells to untreated and TNF-α-stimulated controls.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces M3G Malvidin-3-galactoside M3G->IKK Inhibits

Inhibition of NF-κB Pathway by Malvidin-3-galactoside

Safety and Toxicology

This compound is generally considered safe for consumption in appropriate amounts.[3] However, as with any substance, excessive intake may lead to adverse reactions in sensitive individuals.[3] Material Safety Data Sheets (MSDS) indicate that it is not classified as a hazardous substance.[12][13] Standard laboratory safety precautions, such as wearing gloves and eye protection, should be followed when handling the powder form.[14]

Conclusion

This compound is a promising natural food colorant, particularly for acidic food and beverage applications. Its added value lies in its potential health benefits, including antioxidant and anti-inflammatory activities. Researchers and product developers should consider the influence of pH and temperature on its stability and color expression. Further investigation into its biological effects and bioavailability will continue to expand its applications in functional foods and drug development.

References

Application of Malvidin-3-galactoside chloride in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside chloride, an anthocyanin prevalent in colored plants, is emerging as a potent bioactive ingredient for cosmetic formulations.[1][2] Its multifaceted properties, including antioxidant, anti-inflammatory, and skin-lightening effects, make it a compelling candidate for advanced skincare products targeting aging, photodamage, and hyperpigmentation. This document provides detailed application notes and experimental protocols for researchers and formulators interested in harnessing the cosmetic benefits of this compound.

Physicochemical Properties

PropertyValueReference
Chemical Formula C23H25ClO12[3]
Molecular Weight 528.89 g/mol [3]
Appearance PowderChemBK
Color Purple-red[1]
Solubility Soluble in water[4]
Storage Store in a dry, dark place at <-15°C[5]

Cosmetic Applications and Efficacy Data

This compound offers several benefits for skin health, supported by in vitro and in vivo data.

Antioxidant and Anti-aging Effects

This compound is a potent antioxidant that can neutralize free radicals, a key contributor to skin aging. Its antioxidant capacity has been quantified in various studies.

Quantitative Data Summary: Antioxidant Activity

AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingChemical AssayIC50: 0.168 mg/mL
ABTS Radical ScavengingChemical AssayIC50: 0.065 mg/mL
ROS InhibitionHuh-7 cellsInhibition at 50-200 μg/mL[6]

Mechanism of Action: Anti-aging

This compound's anti-aging effects are attributed to its ability to combat oxidative stress and inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin (B1584352) in the skin.[7]

Anti-inflammatory Properties

Chronic inflammation is a key factor in skin aging and various skin disorders. This compound has demonstrated significant anti-inflammatory activity by modulating key signaling pathways.

Quantitative Data Summary: Anti-inflammatory Activity

Inflammatory MarkerCell LineConcentration% InhibitionReference
MCP-1Endothelial Cells1 µM18.2%
ICAM-1Endothelial Cells1 µM54.9%
VCAM-1Endothelial Cells1 µM19.9%

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. It prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, a key step in the inflammatory response.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm M3G Malvidin-3-galactoside chloride IKK IKK M3G->IKK inhibits TNFa TNF-α TNFa->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Response Nucleus->Inflammation promotes

NF-κB Inhibition by this compound.
Skin Whitening and Hyperpigmentation Control

This compound has shown potential in reducing hyperpigmentation by inhibiting tyrosinase, the key enzyme in melanin (B1238610) synthesis.

Quantitative Data Summary: Tyrosinase Inhibition

AssayIC50Reference
Tyrosinase InhibitionIC50: 1.28 mg/mL

Mechanism of Action: Skin Whitening

By inhibiting tyrosinase activity, this compound can help to reduce the production of melanin, leading to a brighter and more even skin tone.

Photoprotection

Anthocyanins, including this compound, can absorb UV radiation and protect skin cells from photodamage. They help to mitigate the effects of UV-induced oxidative stress and inflammation.

Signaling Pathway: UV-Induced Damage and Photoprotection

UV radiation triggers a cascade of events in skin cells, including the generation of Reactive Oxygen Species (ROS) and the activation of MAPK signaling pathways, leading to increased MMP expression and collagen degradation. This compound can interfere with these processes.

Photoprotection_Pathway UV UV Radiation ROS ROS UV->ROS generates MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK activates AP1 AP-1 MAPK->AP1 activates MMPs MMPs (Collagenases) AP1->MMPs upregulates Collagen Collagen Degradation MMPs->Collagen M3G Malvidin-3-galactoside chloride M3G->ROS scavenges M3G->MAPK inhibits

Photoprotective mechanism of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in cosmetic applications.

Protocol 1: In Vitro Cellular Antioxidant Activity (CAA) Assay

This protocol assesses the ability of this compound to reduce intracellular ROS levels in human dermal fibroblasts.

Workflow: Cellular Antioxidant Activity Assay

CAA_Workflow Start Start Seed Seed Human Dermal Fibroblasts in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Malvidin-3-galactoside chloride and DCFH-DA probe Incubate1->Treat Incubate2 Incubate for 1h Treat->Incubate2 Induce Induce oxidative stress (e.g., with AAPH) Incubate2->Induce Measure Measure fluorescence (Ex/Em: 485/535 nm) Induce->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Workflow for the Cellular Antioxidant Activity Assay.

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HDFs into a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of DMEM containing various concentrations of this compound and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well. Incubate for 1 hour.

  • Oxidative Stress Induction: Remove the treatment solution and wash the cells with PBS. Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to each well.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each concentration. The CAA unit is calculated as the percentage of inhibition of the AUC of the sample compared to the control.

Protocol 2: Pro-Collagen I Alpha 1 Synthesis Assay

This protocol quantifies the effect of this compound on the production of pro-collagen I alpha 1 in human dermal fibroblasts using an ELISA kit.[8][9][10][11]

Methodology:

  • Cell Culture and Seeding: Culture and seed HDFs as described in Protocol 1 in a 24-well plate.

  • Treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound and a positive control (e.g., TGF-β1). Incubate for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted pro-collagen I alpha 1.

  • ELISA: Quantify the amount of pro-collagen I alpha 1 in the supernatant using a commercially available human Pro-Collagen I alpha 1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Create a standard curve and determine the concentration of pro-collagen I alpha 1 in each sample.

Protocol 3: MMP-1 Inhibition Assay in UV-Irradiated Fibroblasts

This protocol evaluates the ability of this compound to inhibit the production of MMP-1 in HDFs after UV irradiation.

Methodology:

  • Cell Culture and Seeding: Culture and seed HDFs as described in Protocol 1 in a 24-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • UVB Irradiation: Wash the cells with PBS and irradiate with UVB (e.g., 20 mJ/cm²).[12]

  • Incubation: Add fresh serum-free medium containing the respective concentrations of this compound and incubate for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of MMP-1 in the supernatant using a commercially available human MMP-1 ELISA kit.

  • Data Analysis: Determine the concentration of MMP-1 and calculate the percentage of inhibition for each sample concentration compared to the UV-irradiated control.

Protocol 4: In Vitro Photoprotection Assay in Human Keratinocytes

This protocol assesses the photoprotective effect of this compound on human keratinocytes (HaCaT cells) exposed to UV radiation.[13]

Methodology:

  • Cell Culture and Seeding: Culture HaCaT cells in DMEM with 10% FBS and seed them in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 4 hours.[14]

  • UVB Irradiation: Wash the cells with PBS and expose them to a specific dose of UVB radiation (e.g., 50 mJ/cm²).[14]

  • Incubation: Add fresh culture medium and incubate for 24 hours.

  • Cell Viability Assay: Assess cell viability using the MTT or resazurin (B115843) assay to determine the protective effect of the compound.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the UV-irradiated control.

Formulation Stability

The stability of this compound in cosmetic formulations is crucial for its efficacy. Anthocyanins are known to be sensitive to pH, light, and temperature.

Protocol for Stability Testing in an Oil-in-Water (O/W) Emulsion:

  • Formulation: Prepare a basic O/W cream formulation incorporating this compound at a desired concentration (e.g., 0.1-1.0%).

  • Storage Conditions: Store samples of the formulation under different conditions:

    • Temperature: 4°C, 25°C, and 40°C.

    • Light: Protected from light and exposed to daylight.

  • Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the following parameters:

    • Physical Stability: Assess for any changes in color, odor, viscosity, and phase separation.

    • Chemical Stability: Quantify the concentration of this compound using a suitable analytical method like HPLC.

    • pH: Measure the pH of the formulation.

  • Data Analysis: Plot the degradation of this compound over time for each storage condition to determine its shelf-life in the formulation. Encapsulation techniques, such as using liposomes or cyclodextrins, can be explored to enhance the stability of the anthocyanin.[15]

Safety and Toxicology

This compound is generally considered safe for cosmetic use.[1] However, as with any active ingredient, it is essential to conduct appropriate safety assessments.

  • Skin Irritation: Based on available safety data sheets for Malvidin chloride, it is not classified as a skin irritant.[16] In vitro skin irritation tests using 3D human skin models can be performed to confirm this.[17]

  • Skin Sensitization: Malvidin chloride is not known to have sensitizing effects.[18] In vitro or in chemico assays can be conducted to assess its sensitization potential.[17]

  • Phototoxicity: Given its UV-absorbing properties, a phototoxicity assessment is recommended. This can be done in vitro using a 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT).

  • General Safety: Available data suggests no significant toxicity, and it is not classified as a hazardous substance.[16][19][20]

Conclusion

This compound is a promising, multi-functional active ingredient for cosmetic formulations, offering antioxidant, anti-inflammatory, skin-lightening, and photoprotective benefits. The detailed protocols provided in this document will enable researchers and formulators to effectively evaluate and incorporate this potent anthocyanin into innovative skincare products. Further research into its long-term stability in various cosmetic bases and clinical efficacy will continue to solidify its position as a valuable component in the field of cosmetic science.

References

Preparation of Malvidin-3-galactoside Chloride Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of Malvidin-3-galactoside chloride, a naturally occurring anthocyanin pigment prevalent in various plants, including red grapes and blueberries.[1][2] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in various fields, including pharmacology, cell biology, and analytical chemistry.

This compound is noted for its antioxidant, anti-inflammatory, and potential anti-tumor properties, making it a compound of significant interest in drug development and life sciences research.[2][3] This guide outlines the necessary physicochemical properties, solubility characteristics, and step-by-step procedures for preparing stock solutions for diverse experimental applications.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and the preparation of stable solutions.

PropertyValueSource
Molecular Formula C23H25ClO12[4][5][6]
Molecular Weight 528.89 g/mol [4][5][6]
Appearance Red-black powder[4]
Storage (Solid) 2-8°C or -20°C in a dry, dark place[3][4][6]
Solubility Soluble in methanol (B129727), DMSO, and DMF. Sparingly soluble in aqueous buffers.[4][7]

For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before dilution with the aqueous buffer of choice.[7] It is important to note that aqueous solutions of anthocyanins are susceptible to degradation and it is advised not to store them for more than one day.[7]

Experimental Protocols

The choice of solvent and the concentration of the stock solution are contingent on the specific experimental requirements. Below are detailed protocols for preparing this compound stock solutions for common applications.

Protocol for General Cell Culture Experiments

For cell-based assays, a common solvent for the initial stock solution is sterile DMSO, which allows for high concentration stocks that can be diluted to final working concentrations in the cell culture medium.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 5.29 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock solution from 5.29 mg, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided.

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A datasheet suggests stability for up to 6 months at -80°C in DMSO.[3]

Example Working Concentrations: For cell cycle arrest and apoptosis studies in Huh-7 cells, working concentrations of 50-200 µg/mL were used.[1] To achieve a 100 µg/mL final concentration in 1 mL of cell culture medium, 1 µL of a 100 mg/mL stock solution in DMSO would be added.

Protocol for Analytical Chemistry (HPLC, Spectroscopy)

For analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, acidic conditions are often employed to maintain the stability of the flavylium (B80283) cation form of the anthocyanin.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Volumetric flasks and pipettes

  • Amber glass vials

Procedure:

  • Solvent Preparation: Prepare acidified methanol by adding a small percentage of concentrated HCl to methanol (e.g., 0.1% v/v).

  • Weighing: Accurately weigh the this compound powder. For instance, to prepare a 1 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask and add a small amount of the acidified methanol. Swirl to dissolve and then bring the volume up to the 10 mL mark with the same solvent.

  • Storage: Transfer the solution to an amber glass vial to protect it from light and store at 4°C. For short-term use, this solution can be stored in the dark at 4°C.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for preparing a stock solution and a simplified representation of a signaling pathway that this compound has been shown to modulate.

Stock_Solution_Preparation cluster_preparation Stock Solution Preparation Workflow start Start: Obtain Malvidin-3-galactoside chloride powder weigh Accurately weigh the powder start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO, acidified Methanol) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Optional: Filter sterilize (for cell culture) vortex->filter aliquot Aliquot into single-use volumes vortex->aliquot No filter->aliquot Yes store Store at recommended temperature (-20°C or -80°C) aliquot->store end Ready for experimental use store->end

Caption: Workflow for preparing a stock solution of this compound.

MAPK_Signaling_Pathway cluster_pathway Simplified MAPK Signaling Modulation M3GC Malvidin-3-galactoside chloride ROS Reactive Oxygen Species (ROS) M3GC->ROS inhibits ERK p-ERK M3GC->ERK inhibits phosphorylation p38 p-p38 M3GC->p38 increases phosphorylation JNK p-JNK M3GC->JNK increases phosphorylation Apoptosis Cell Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: Modulation of MAPK signaling by this compound.[1]

References

Commercial Suppliers and Applications of High-Purity Malvidin-3-galactoside Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of anthocyanins, high-purity Malvidin-3-galactoside chloride is a compound of significant interest. This document provides a comprehensive overview of commercial suppliers, detailed application notes, and experimental protocols for the use of this compound in research settings.

Commercial Availability

High-purity this compound is available from several reputable commercial suppliers. Researchers can obtain this compound, often as an analytical standard, from the following sources:

SupplierPurityAvailable QuantitiesNotes
ChemFaces High-purity5mg, 10mg, 20mg, and moreOffers solvent format for signaling inhibitor studies.[1]
MedchemExpress 99.63%VariesProvides the compound as a ROS inhibitor and for anti-tumor research.[2][3]
MilliporeSigma (Supelco) ≥95% (HPLC)1 mgMarketed as an analytical standard.[4]
Santa Cruz Biotechnology ≥95%VariesIntended for proteomics research.[5]
Extrasynthese ≥95% (HPLC)10mgProvided with a weight/weight absolute assay for quantitative titration.[6][7]
BOC Sciences ≥95%VariesSupplier of research chemicals and biochemicals.

Application Notes

This compound, an anthocyanin monomer, has demonstrated a range of biological activities, making it a valuable tool for various research applications.

Anticancer Research

This compound has been shown to possess anti-tumor properties, particularly in hepatocellular carcinoma (HCC) cells.[2][3] It can induce cell cycle arrest and apoptosis, and inhibit the production and accumulation of reactive oxygen species (ROS).[2][3] Studies have shown its ability to suppress the proliferation, migration, and invasion of cancer cells.[2]

Signal Transduction Pathway Analysis

This compound is a modulator of several key signaling pathways. It has been observed to inhibit the phosphorylation of ERK (p-ERK) while increasing the phosphorylation of p38 and JNK (p-p38 and p-JNK) in a dose-dependent manner.[2] Furthermore, it has been shown to down-regulate proteins in the Notch signaling pathway, including Notch1, notch intracellular domain (NICD), delta-like ligand 4 (DLL4), delta-like ligand 1 (DLL1), and hairy/enhancer of split 1 (Hes1).

Antioxidant and Anti-inflammatory Studies

As a potent antioxidant, this compound is utilized in studies investigating oxidative stress and inflammation.[1] It has been shown to have antioxidant and anti-inflammatory effects, which are beneficial in studying its protective effects in various disease models.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on methodologies reported in the scientific literature.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines, such as Huh-7 hepatocellular carcinoma cells.

Materials:

  • This compound

  • Huh-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5 x 10³ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in culture medium to achieve final concentrations of 50, 100, and 200 μg/mL.[2] Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.[2]

  • MTT/MTS Assay:

    • Add 10-20 μL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Data Summary:

Concentration (μg/mL)Treatment Time (h)Effect on Huh-7 Cell Viability
5048No significant effect[2]
10048No significant effect[2]
50, 100, 20072Notable cytotoxic effect[2]
Apoptosis Assay by Flow Cytometry

This protocol is designed to quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • This compound

  • Huh-7 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed Huh-7 cells in 6-well plates and treat with 50, 100, and 200 μg/mL of this compound for 72 hours as described in the cell viability protocol.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Proteins

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins in the MAPK and other pathways.

Materials:

  • This compound

  • Huh-7 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: p-ERK, ERK, p-p38, p38, p-JNK, JNK, Caspase-3, Cleaved Caspase-3, Cleaved PARP, Notch1, NICD, DLL4, DLL1, Hes1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat Huh-7 cells with 50, 100, and 200 μg/mL of this compound for 12 hours for MAPK pathway analysis or as required for other targets.[2] Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Immunoblotting:

    • Block the membranes with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Quantitative Data Summary:

Target ProteinConcentration (μg/mL)Treatment Time (h)Observed Effect
p-ERK50-20012Dramatically reduced in a dose-dependent manner[2]
p-p3820012Markedly increased[2]
p-JNK20012Markedly increased[2]
Caspase-3, Cleaved-caspase-3, Cleaved-PARP50-20072Markedly increased in a dose-dependent manner[2]
Notch1, NICD, DLL4, DLL1, Hes1Varies (in vivo)1 week (in vivo)Significantly down-regulated

Visualizations

Signaling Pathways

Malvidin3Galactoside_Signaling cluster_MAPK MAPK Pathway cluster_Notch Notch Pathway M3G Malvidin-3-galactoside chloride ERK ERK M3G->ERK p38 p38 M3G->p38 JNK JNK M3G->JNK pERK p-ERK ERK->pERK Phosphorylation pp38 p-p38 p38->pp38 Phosphorylation pJNK p-JNK JNK->pJNK Phosphorylation M3G2 Malvidin-3-galactoside chloride Notch1 Notch1 M3G2->Notch1 DLL DLL1/DLL4 M3G2->DLL NICD NICD Notch1->NICD Cleavage Hes1 Hes1 NICD->Hes1 DLL->Notch1 TargetGenes Target Gene Expression Hes1->TargetGenes

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line (e.g., Huh-7) treatment Treatment with This compound (50, 100, 200 µg/mL) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis treatment->western end_viability end_viability viability->end_viability Determine IC50, Assess Cytotoxicity end_apoptosis end_apoptosis apoptosis->end_apoptosis Quantify Apoptotic Cell Population end_western end_western western->end_western Analyze Protein Expression/Phosphorylation

Caption: General experimental workflow for studying this compound.

References

Troubleshooting & Optimization

Stability of Malvidin-3-galactoside chloride at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Malvidin-3-galactoside chloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 2-8°C is acceptable.

Q2: At what pH is this compound most stable?

This compound, like other anthocyanins, is most stable in acidic conditions, typically at pH values of 3.0 or lower. As the pH increases, its stability decreases, and the color of the solution will change.

Q3: How does temperature affect the stability of this compound?

Higher temperatures accelerate the degradation of this compound. For optimal stability, it is crucial to avoid prolonged exposure to elevated temperatures. Thermal degradation typically follows first-order kinetics.

Q4: What are the expected color changes of a this compound solution at different pH values?

In highly acidic solutions (pH < 3), this compound appears red due to the predominance of the flavylium (B80283) cation. As the pH increases towards neutral, the color will fade and may shift towards blue or violet as the molecular structure changes to the quinonoidal base and chalcone (B49325) forms. At alkaline pH, degradation is rapid, often resulting in a yellowish-brown coloration.

Q5: What are the common degradation products of this compound?

Under thermal or pH-induced degradation, this compound can break down into several products. The primary degradation pathway involves the opening of the pyran ring to form chalcones. Further degradation can yield syringic acid and 2,4,6-trihydroxybenzaldehyde.[1]

Troubleshooting Guides

Issue 1: Unexpected Color Change or Fading in Solution

  • Possible Cause 1: pH Shift. The pH of your solution may have inadvertently changed. Anthocyanin color is highly pH-dependent.

    • Solution: Measure the pH of your solution. If necessary, adjust the pH using an appropriate buffer system. For consistent color, maintain a pH below 3.0.

  • Possible Cause 2: Exposure to Light. Prolonged exposure to light, especially UV light, can cause photodegradation of the anthocyanin.

    • Solution: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect from light.

  • Possible Cause 3: Presence of Oxidizing Agents. Oxidizing agents, including dissolved oxygen, can degrade this compound.

    • Solution: Use deoxygenated solvents for solution preparation. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Issue 2: Precipitation of the Compound in Solution

  • Possible Cause 1: Poor Solubility. The solubility of this compound can be limited in certain solvents, especially at neutral or near-neutral pH.

    • Solution: Ensure the solvent system is appropriate. Acidified methanol (B129727) or ethanol (B145695) are commonly used for initial stock solutions. For aqueous solutions, maintain a low pH to keep the compound in its more soluble flavylium cation form.

  • Possible Cause 2: Aggregation. At higher concentrations, anthocyanins can self-aggregate, which may lead to precipitation.

    • Solution: Work with more dilute solutions if possible. If high concentrations are necessary, careful selection of the solvent system and pH is critical.

Issue 3: Inconsistent Results in HPLC Analysis

  • Possible Cause 1: On-column Degradation. If the mobile phase is not sufficiently acidic, the compound can degrade on the HPLC column, leading to peak tailing, broadening, or the appearance of unexpected peaks.

    • Solution: Ensure the mobile phase is adequately acidified, typically with formic acid or trifluoroacetic acid, to maintain a pH that ensures the stability of the flavylium cation.

  • Possible Cause 2: Improper Sample Preparation. Samples left at room temperature or exposed to light for extended periods before injection can degrade.

    • Solution: Prepare samples immediately before analysis. If there is a delay, store them at low temperatures (e.g., in an autosampler cooled to 4°C) and in light-protected vials.

  • Possible Cause 3: Contamination. Contamination in the HPLC system, such as in the mobile phase or on the column, can lead to spurious peaks and baseline instability.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Regularly flush the column and the system to remove any contaminants.

Data Presentation

The following tables summarize the stability of Malvidin-3-glucoside, a closely related analog of Malvidin-3-galactoside. The stability behavior is expected to be very similar.

Table 1: Effect of pH on the Stability of Malvidin-3-glucoside at 25°C

pHColor ObservationRelative Stability
1.0-3.0RedHigh
4.0-5.0Colorless/Faint PinkModerate to Low
6.0-7.0Violet/BlueLow
> 8.0Yellow/BrownVery Low (rapid degradation)

Table 2: Thermal Degradation Kinetics of Malvidin-3-glucoside at pH 3.5 *

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
60Data not availableData not available
70Data not availableData not available
800.0025277
900.0058120
1000.012555

*Data is for Malvidin-3-glucoside and degradation is reported to follow first-order kinetics.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials: this compound, HPLC-grade methanol, 1M Hydrochloric acid (HCl).

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a light-protected vial.

    • Add a small amount of 1M HCl to the powder to aid in dissolution.

    • Add HPLC-grade methanol to reach the final desired concentration.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at -20°C in the dark.

Protocol 2: UV-Vis Spectrophotometric Analysis of pH-Dependent Color Changes

  • Materials: this compound stock solution, a series of buffers (e.g., citrate-phosphate buffer) covering a pH range from 2 to 8, UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers.

    • Allow the solutions to equilibrate for a set amount of time (e.g., 15 minutes) in the dark.

    • Measure the absorbance spectrum of each solution from 400 nm to 700 nm using the corresponding buffer as a blank.

    • Record the λmax (wavelength of maximum absorbance) and the absorbance value at the λmax for each pH.

Protocol 3: Determination of Thermal Stability using HPLC

  • Materials: this compound stock solution, a stable buffer (e.g., pH 3.0 citrate (B86180) buffer), heating block or water bath, HPLC system with a C18 column and a diode-array detector (DAD).

  • Procedure:

    • Prepare a working solution of this compound in the pH 3.0 buffer.

    • Divide the solution into several light-protected vials.

    • Place the vials in a heating block or water bath set to the desired temperature (e.g., 60°C, 70°C, 80°C).

    • At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove one vial from the heat and immediately place it in an ice bath to stop the degradation.

    • Analyze each sample by HPLC to determine the remaining concentration of this compound.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability_test Stability Testing cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (this compound in acidified methanol) ph_test pH Stability Assay (Incubate in different pH buffers) stock->ph_test temp_test Thermal Stability Assay (Incubate at different temperatures) stock->temp_test buffers Prepare Buffers (Range of pH values) buffers->ph_test uv_vis UV-Vis Spectroscopy (Measure color change and λmax) ph_test->uv_vis hplc HPLC Analysis (Quantify remaining compound) temp_test->hplc kinetics Calculate Degradation Kinetics (Rate constant and half-life) hplc->kinetics

Caption: Experimental workflow for assessing the pH and thermal stability of this compound.

degradation_pathway malvidin Malvidin-3-galactoside (Flavylium Cation, Red, pH < 3) carbinol Carbinol Pseudobase (Colorless, pH 4-6) malvidin->carbinol + H2O - H+ carbinol->malvidin - H2O + H+ chalcone Chalcone (Colorless/Yellowish, pH > 6) carbinol->chalcone Ring Opening degradation_products Degradation Products (e.g., Syringic Acid) chalcone->degradation_products Further Degradation

Caption: Simplified degradation pathway of this compound with increasing pH.

References

Degradation products of Malvidin-3-galactoside chloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Malvidin-3-galactoside Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental degradation of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under experimental stress conditions?

A1: While specific studies on this compound are limited, extensive research on its close structural analog, Malvidin-3-glucoside, provides strong evidence for the formation of several key degradation products. The primary degradation pathway involves the cleavage of the anthocyanin structure. Under various conditions such as acidic or alkaline hydrolysis, thermal stress, and oxidation, the following degradation products are commonly observed:

  • Syringic Acid: Formed from the B-ring of the malvidin (B83408) structure. Its presence is a key indicator of anthocyanin degradation.

  • 2,4,6-Trihydroxybenzaldehyde (Phloroglucinol Aldehyde): Originates from the A-ring of the malvidin core.

  • Galactose: The sugar moiety released upon hydrolysis of the glycosidic bond.

  • Coumarin Glucosides: May form under certain pH conditions.

  • Anthocyanone A: A quinone methide derivative that can result from oxidative degradation.[1]

Q2: What are the main factors that influence the degradation rate of this compound?

A2: The stability of this compound, like other anthocyanins, is significantly influenced by several experimental parameters:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, the degradation rate accelerates significantly.[2][3]

  • Temperature: Elevated temperatures promote the degradation of anthocyanins, following first-order kinetics.[1][4] Higher temperatures can lead to the opening of the pyrylium (B1242799) ring and subsequent breakdown into smaller phenolic compounds.[5][6]

  • Light: Exposure to light, particularly UV radiation, can accelerate the degradation of anthocyanins.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation pathways.

  • Presence of other compounds: Ascorbic acid, sulfites, and metal ions can also impact the stability of anthocyanins.

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV-Vis detection is the most common and effective method for monitoring the degradation of this compound and quantifying its degradation products. A typical stability-indicating HPLC method would involve:

  • Column: A reversed-phase C18 column is generally suitable.

  • Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., water with formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is used to separate the parent compound from its degradation products.

  • Detection: this compound can be monitored at its visible maximum absorption wavelength (around 520-540 nm), while its degradation products, which are often colorless, can be detected at lower UV wavelengths (e.g., 280 nm for syringic acid).

For structural confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing for Malvidin-3-galactoside peak Secondary interactions with residual silanols on the HPLC column. Inappropriate mobile phase pH. Column contamination.- Use a highly deactivated, end-capped C18 column.- Ensure the mobile phase pH is sufficiently low (typically below 3) to keep the analyte in its flavylium (B80283) cation form and suppress silanol (B1196071) ionization.- Use a guard column and/or implement a column washing step after each analytical run.[8]
Peak Broadening High extra-column volume. Sub-optimal flow rate. Column aging.- Use shorter, narrower internal diameter tubing for connections.- Optimize the flow rate for the specific column dimensions.- If peak broadening is gradual and affects all peaks, the column may need replacement.[9]
Poor Resolution between Degradation Products Inadequate mobile phase gradient. Inappropriate column chemistry.- Adjust the gradient slope to better separate closely eluting peaks.- Experiment with different column chemistries (e.g., phenyl-hexyl) that may offer different selectivity for phenolic compounds.
Ghost Peaks Contamination in the mobile phase or injector. Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent run to confirm the source of the ghost peaks.
Experimental Variability
Problem Potential Cause Troubleshooting Steps
Inconsistent Degradation Rates Fluctuations in temperature or pH. Inconsistent light exposure.- Use a calibrated and stable heating apparatus (e.g., water bath, oven).- Prepare buffers accurately and verify the pH of the reaction mixture before and during the experiment.- Conduct experiments in a controlled light environment or use amber vials to protect samples from light.
Low Recovery of Degradation Products Adsorption of analytes to container surfaces. Further degradation of primary degradation products.- Use silanized glass vials to minimize adsorption.- Analyze samples at appropriate time points to capture the formation of primary degradation products before they degrade further.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol (B129727) with 0.1% HCl.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature. Note that degradation will be rapid.

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

  • Thermal Degradation: Dilute the stock solution in a buffered solution (e.g., pH 3.5 acetate (B1210297) buffer) and incubate at elevated temperatures (e.g., 60°C, 80°C, 100°C).

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source with a defined output (e.g., ICH option 2).

3. Sample Analysis:

  • At specified time intervals, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the sample (for acid and base hydrolysis).

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.

  • Calculate the percentage degradation.

HPLC Method for Stability Indicating Assay
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 5% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-20% B

    • 20-25 min: 20-30% B

    • 25-30 min: 30-5% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: DAD at 530 nm (for Malvidin-3-galactoside) and 280 nm (for degradation products).

Visualizations

Degradation_Pathway Malvidin_3_galactoside Malvidin-3-galactoside Chloride Aglycone Malvidin (Aglycone) Malvidin_3_galactoside->Aglycone Hydrolysis Galactose Galactose Malvidin_3_galactoside->Galactose Hydrolysis Chalcone Chalcone Intermediate Aglycone->Chalcone Ring Opening Syringic_Acid Syringic Acid (from B-ring) Chalcone->Syringic_Acid Fission Phloroglucinol_Aldehyde 2,4,6-Trihydroxybenzaldehyde (from A-ring) Chalcone->Phloroglucinol_Aldehyde Fission

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis Sampling Sample at Time Intervals Acid->Sampling Base Alkaline Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Stress Thermal->Sampling Photo Photolytic Stress Photo->Sampling HPLC HPLC-DAD Analysis Data Data Interpretation (Quantification & Identification) HPLC->Data LCMS LC-MS/MS Identification LCMS->Data Stock Prepare Stock Solution of this compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Sampling->HPLC Sampling->LCMS

Caption: Workflow for a forced degradation study of this compound.

References

How to improve the solubility of Malvidin-3-galactoside chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Malvidin-3-galactoside chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous buffers alone. Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are all suitable choices.[1] For maximum solubility, DMF is an excellent option.[1]

Q2: My this compound is not dissolving in my aqueous buffer. What should I do?

A2: Direct dissolution in aqueous buffers can be challenging. The recommended method is to first dissolve the compound in a minimal amount of an organic solvent like DMF or DMSO to create a concentrated stock solution.[1] You can then slowly add this stock solution to your aqueous buffer with gentle vortexing to reach the desired final concentration. This two-step process significantly improves solubility in the final aqueous solution.

Q3: I've prepared my solution, but I see precipitation over time. How can I prevent this?

A3: Precipitation of this compound in aqueous solutions, especially at neutral or near-neutral pH, can be due to its lower stability in these conditions. To mitigate this, consider the following:

  • pH: Anthocyanins like this compound are more stable in acidic conditions. If your experimental design allows, using a slightly acidic buffer (pH < 7) can improve stability and prevent precipitation.

  • Storage: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If you must store it, do so at 2-8°C for no more than 24 hours.[1] For longer-term storage, aliquoting the organic stock solution and storing it at -20°C or -80°C is the preferred method.

  • Co-solvents: Maintaining a small percentage of the organic co-solvent (e.g., 1-5% DMSO or DMF) in your final aqueous solution can help maintain solubility. However, always check the tolerance of your specific experimental system (e.g., cell line) to the final concentration of the organic solvent.

Q4: What is the optimal pH for working with this compound in aqueous solutions?

A4: The stability of this compound is pH-dependent. It is most stable in acidic environments. For applications where color and stability are critical, a lower pH is preferable. However, for cell-based assays that require physiological pH (around 7.2-7.4), it is crucial to prepare fresh solutions and minimize the time the compound spends in the neutral buffer before use to avoid degradation and precipitation.

Q5: Can I heat the solution to improve the solubility of this compound?

A5: Gentle warming and sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, excessive heating of the final aqueous solution should be avoided as it can accelerate the degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. Direct addition to buffer without an organic co-solvent.Prepare a concentrated stock solution in DMF, DMSO, or ethanol first, then dilute into the aqueous buffer.[1]
Precipitation occurs after dilution in cell culture medium. The final concentration of the compound exceeds its solubility in the medium. The pH of the medium affects stability.Lower the final concentration of this compound. Ensure the organic solvent concentration from the stock solution is compatible with your cells and does not exceed recommended limits (typically <0.5% for many cell lines). Prepare the final dilution immediately before adding to the cells.
Color of the solution changes or fades over time. Degradation of the anthocyanin structure, which is sensitive to pH, light, and temperature.Prepare solutions fresh and protect them from light. Store stock solutions at -20°C or -80°C in the dark. Use a slightly acidic buffer if the experiment allows.
Inconsistent experimental results. Degradation of the compound in aqueous solution leading to a lower effective concentration.Prepare fresh dilutions for each experiment from a frozen stock. Minimize the time the compound is in the aqueous buffer before use.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)~25 mg/mL[1]
Dimethyl sulfoxide (DMSO)~16 mg/mL[1]
Ethanol~16 mg/mL[1]
1:9 solution of DMF:PBS (pH 7.2)~0.1 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMF

  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 528.89 g/mol ). For 1 mL of a 10 mM stock solution, you will need 5.29 mg.

  • Dissolution: Add the appropriate volume of high-purity DMF to the powder.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability. Protect from light.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a vial of the 10 mM stock solution of this compound in DMF at room temperature.

  • Dilution: In a sterile microcentrifuge tube, perform a 1:100 dilution of the stock solution into your cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing.

  • Application: Use the freshly prepared 100 µM working solution immediately for your cell-based experiments. Note that the final concentration of DMF in this example is 0.1%, which is generally well-tolerated by most cell lines.

Visualizations

Malvidin_3_galactoside_pathway M3G Malvidin-3-galactoside chloride ROS Reactive Oxygen Species (ROS) M3G->ROS inhibition MAPK_pathway MAPK Pathway M3G->MAPK_pathway modulation p38 p38 M3G->p38 activation JNK JNK M3G->JNK activation ERK ERK M3G->ERK inhibition Caspase3 Caspase-3 M3G->Caspase3 activation Bax Bax M3G->Bax upregulation CellCycleArrest Cell Cycle Arrest M3G->CellCycleArrest induction MAPK_pathway->p38 MAPK_pathway->JNK MAPK_pathway->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Caspase3->Apoptosis Bax->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

experimental_workflow start Start: Dry Powder This compound dissolve_organic Dissolve in Organic Solvent (e.g., DMF, DMSO) start->dissolve_organic stock_solution Concentrated Stock Solution dissolve_organic->stock_solution store Store at -20°C/-80°C (Aliquoted) stock_solution->store Long-term Storage dilute_aqueous Dilute in Aqueous Buffer or Cell Culture Medium stock_solution->dilute_aqueous For Immediate Use store->dilute_aqueous Thaw before use working_solution Final Working Solution dilute_aqueous->working_solution experiment Use Immediately in Experiment working_solution->experiment

Caption: Recommended workflow for preparing this compound solutions.

References

Common experimental artifacts when working with Malvidin-3-galactoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Malvidin-3-galactoside chloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound has varying solubility in different solvents. It is sparingly soluble in aqueous buffers. For cell culture experiments, it is advisable to first dissolve the compound in an organic solvent like DMSO, ethanol, or DMF and then make further dilutions in the aqueous buffer of choice.[1] It is not recommended to store the aqueous solution for more than one day.[1]

Q2: My this compound solution changes color. Is this normal?

A2: Yes, this is a normal characteristic of anthocyanins like this compound. The color of the solution is highly dependent on the pH. Under acidic conditions (pH < 3), it will appear red. As the pH increases towards neutral and alkaline, the color will shift towards blue and may eventually become colorless due to structural changes.[2] Be mindful of the pH of your experimental buffers, as this will impact the observed color and the stability of the compound.

Q3: I suspect my this compound is degrading during my experiment. How can I minimize this?

A3: this compound is sensitive to light, heat, and pH.[3] Degradation is more rapid at neutral to alkaline pH.[4] To minimize degradation:

  • Storage: Store the solid compound at -20°C in a dry, dark place.[5][6] A stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[7]

  • Handling: Prepare solutions fresh and protect them from light.

  • pH: Maintain a slightly acidic pH if your experimental design allows. Avoid prolonged incubation at physiological or alkaline pH.

  • Temperature: Avoid high temperatures. Thermal degradation follows first-order kinetics and is accelerated at higher temperatures.[3]

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Several factors can lead to unexpected peaks in your HPLC chromatogram:

  • Degradation Products: As this compound can degrade, especially at pH 8.1, you may be observing its degradation products.[4]

  • Self-Aggregation: At higher concentrations, anthocyanins can self-aggregate, which may affect their chromatographic behavior.[4] It is recommended to work with concentrations that minimize this effect.

  • Contaminants: Ensure the purity of your standard and the cleanliness of your HPLC system.

Q5: I am seeing inconsistent results in my cell-based assays. What are some potential artifacts?

A5: Inconsistent results in cell-based assays can arise from several sources:

  • Solubility and Precipitation: If the compound precipitates in your cell culture media, it will not be available to the cells, leading to variability. Ensure complete dissolution and consider the final concentration of the organic solvent used for the stock solution.

  • Stability in Media: The compound can degrade in the cell culture media over the course of the experiment due to pH and temperature. Consider the duration of your assay and refresh the media with freshly prepared compound if necessary.

  • Interference with Assay Readouts: As a colored and fluorescent molecule, this compound can interfere with absorbance and fluorescence-based assays. It is crucial to include proper controls, such as wells with the compound but without cells, to account for any background signal.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)25 mg/mL[8]
Dimethyl sulfoxide (B87167) (DMSO)16 mg/mL[8]
Ethanol16 mg/mL[8]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[1][8]

Table 2: Stability of this compound Solutions

Solvent/ConditionStorage TemperatureRecommended Storage DurationReference
Solid-20°C≥ 4 years
Aqueous SolutionNot SpecifiedNot recommended for more than one day[1]
DMSO Solution4°C2 weeks[7]
DMSO Solution-80°C6 months[7]

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution and subsequent working dilutions for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight: 528.89 g/mol ).

    • Under sterile conditions, dissolve the weighed powder in the appropriate volume of DMSO.

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using sterile PBS or cell culture medium immediately before use.

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify this compound in a sample.

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water/Formic Acid/Acetic Acid (e.g., 1000:8:9, v/v/v), pH 2

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Sample for analysis

Procedure:

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.5-10 mg/L) in the mobile phase.[9]

  • HPLC Conditions:

    • Column Temperature: 28°C[9]

    • Flow Rate: 1.5 mL/min[9]

    • Injection Volume: 20 µL[9]

    • Detection Wavelength: 520 nm[9]

    • Gradient Elution:

      • 0-10 min: Linear gradient from 10% to 45% B[9]

      • Followed by a wash with 100% B and re-equilibration to initial conditions.[9]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways modulated by this compound and a general experimental workflow.

Signaling Pathways

This compound has been shown to influence several critical cellular signaling pathways.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth M3G Malvidin-3-galactoside chloride M3G->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

MAPK_ERK_Signaling Stimulus External Stimulus Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellResponse M3G Malvidin-3-galactoside chloride M3G->ERK inhibits

Caption: MAPK/ERK Signaling Pathway Modulation.

NFkB_Signaling cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκBα (Inactive) GeneExpression Inflammatory Gene Expression M3G Malvidin-3-galactoside chloride M3G->IKK inhibits NFkB_n NF-κB NFkB_n->GeneExpression

Caption: NF-κB Signaling Pathway Inhibition.

Notch_Signaling cluster_nucleus Nucleus Ligand Notch Ligand (e.g., DLL1, DLL4) NotchReceptor Notch Receptor (e.g., Notch1) Ligand->NotchReceptor binds S2_Cleavage S2 Cleavage (ADAM) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD releases Nucleus Nucleus NICD->Nucleus CSL CSL TargetGenes Target Gene Expression (e.g., Hes1) M3G Malvidin-3-galactoside chloride M3G->NotchReceptor down-regulates NICD_n NICD CSL_n CSL NICD_n->CSL_n binds CSL_n->TargetGenes Experimental_Workflow Prep Prepare Stock Solution (in DMSO) Dilute Prepare Working Solutions (in cell media) Prep->Dilute Treat Treat Cells with Working Solutions Dilute->Treat Seed Seed Cells in microplate Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) Incubate->Assay Analyze Data Analysis Assay->Analyze

References

Optimizing concentration of Malvidin-3-galactoside chloride for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside chloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for my cell line?

A1: The optimal concentration is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on published studies, concentrations ranging from 1 µM to 200 µg/mL have been used. For instance, in Huh-7 cells, concentrations of 50, 100, and 200 µg/mL have been shown to display cytotoxicity, particularly after 72 hours of incubation[1]. In contrast, anti-inflammatory effects in endothelial cells were observed at concentrations as low as 1 µM[2][3]. It is recommended to start with a broad range (e.g., 1, 10, 50, 100, 200 µM) and assess cell viability using an MTT or similar assay to determine the cytotoxic threshold for your specific cell line.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in organic solvents like DMSO and ethanol (B145695) and sparingly soluble in aqueous buffers[4]. It is recommended to prepare a concentrated stock solution in DMSO or ethanol. For cell culture experiments, the stock solution should be diluted in the cell culture medium to the final desired concentration. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of this compound are not recommended for long-term storage; it is best to prepare them fresh for each experiment[4]. The powdered form should be stored at -20°C[5][6].

Q3: Is this compound stable in cell culture medium?

A3: Anthocyanins like this compound can be unstable in physiological pH and are sensitive to light and high temperatures[7][8]. The stability is influenced by the pH of the culture medium[9][10]. It is advisable to minimize the exposure of the compound and the treatment medium to light. For long-term experiments, consider replenishing the medium with freshly prepared this compound periodically.

Q4: What are the known biological activities of this compound?

A4: this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties[7][11][12]. It has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells (Huh-7)[1][13]. It can also inhibit the production of reactive oxygen species (ROS) and modulate various signaling pathways, including PI3K/AKT, MAPK, and NF-κB[1][2][11][14].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Concentration is too low.- Compound has degraded.- Incubation time is too short.- Perform a dose-response experiment with a wider and higher concentration range.- Prepare fresh stock and working solutions for each experiment. Minimize exposure to light.- Increase the incubation time. Check literature for typical incubation times for your expected outcome.
High cell death/cytotoxicity - Concentration is too high.- Solvent concentration is toxic.- Perform a dose-response experiment to determine the IC50 value and work with concentrations below that for non-cytotoxic effects.- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below toxic levels (typically <0.1%).
Precipitation of the compound in the cell culture medium - Poor solubility in the aqueous medium.- Concentration exceeds the solubility limit.- Ensure the stock solution is fully dissolved before diluting in the medium.- Pre-warm the cell culture medium before adding the compound.- Reduce the final concentration of the compound.
Inconsistent or variable results - Instability of the compound.- Inconsistent cell seeding density.- Pipetting errors.- Prepare fresh solutions for each experiment and protect from light.- Ensure consistent cell numbers are seeded for each experiment.- Use calibrated pipettes and ensure proper mixing of solutions.
Color change of the medium - Anthocyanins are natural pigments and their color is pH-dependent.- This is a normal characteristic of anthocyanins. The color may change from red in acidic conditions to blue/purple in more neutral/alkaline conditions[7][15]. This does not necessarily indicate a problem with the experiment.

Experimental Protocols & Data

Table 1: Reported Concentrations and Effects of this compound in Cell Culture
Cell LineConcentrationIncubation TimeObserved EffectReference
Huh-7 (Hepatocellular Carcinoma)50, 100, 200 µg/mL24, 48, 72 hCytotoxicity, S phase cell cycle arrest, apoptosis[1]
Huh-750-200 µg/mL12 hInhibition of ROS production, reduced p-ERK levels[1]
Endothelial Cells1 µMNot specifiedInhibition of inflammatory markers (MCP-1, ICAM-1, VCAM-1)[2][3]
Human Retinal Capillary Endothelial CellsNot specifiedNot specifiedProtection from high-glucose-induced injury, decreased ROS[11]
Protocol: Determining Optimal Concentration using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (Malvidin-3-galactoside in DMSO) dilute Dilute Stock to Working Concentration in Cell Culture Medium prep_stock->dilute prep_cells Seed Cells (e.g., 96-well plate) treat Treat Cells prep_cells->treat dilute->treat incubate Incubate (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (Protein Expression) incubate->western qpcr qPCR (Gene Expression) incubate->qpcr microscopy Microscopy (Morphology, Apoptosis) incubate->microscopy

Caption: General experimental workflow for cell-based assays with this compound.

signaling_pathway Signaling Pathways Modulated by this compound cluster_pro_inflammatory Pro-inflammatory Stimulus (e.g., TNF-α) cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes M3G This compound NFkB NF-κB Pathway M3G->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) M3G->MAPK Modulates PI3K_AKT PI3K/AKT Pathway M3G->PI3K_AKT Inhibits ROS ROS Production M3G->ROS Inhibits TNFa TNF-α TNFa->NFkB Inflammation Inflammation (MCP-1, ICAM-1, VCAM-1) NFkB->Inflammation Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibits

Caption: Key signaling pathways modulated by this compound in various cell types.

References

Storage and handling recommendations for Malvidin-3-galactoside chloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Malvidin-3-galactoside chloride powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for this compound powder?

For long-term stability, it is recommended to store the powder at -20°C. For short-term storage, 2-8°C is acceptable. The compound should be kept in a tightly sealed container, protected from light and moisture.

Q2: I received my this compound powder at room temperature. Is it still viable?

Shipping at room temperature for a duration of less than two weeks is generally acceptable and should not affect the quality of the compound.[1] Upon receipt, it is crucial to store it at the recommended temperatures.

Q3: What personal protective equipment (PPE) should I use when handling the powder?

When handling this compound powder, it is important to use appropriate personal protective equipment. This includes safety goggles with side shields, protective gloves, and a lab coat. To prevent inhalation of the powder, a suitable respirator or handling the powder in a well-ventilated area, such as a fume hood, is recommended.

Q4: How do I prepare a stock solution of this compound?

The solubility of this compound can vary depending on the solvent. It is soluble in methanol. For aqueous solutions, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer.

Q5: My this compound solution has changed color. What does this mean?

Anthocyanins like this compound are sensitive to pH, and their color is a direct indicator of the solution's acidity. In acidic conditions (pH < 3), the solution will typically appear red. As the pH increases towards neutral, the color may shift to purple, and under alkaline conditions (pH > 7), it can become blue and then degrade to a yellowish-brown color.[2] Unexpected color changes may indicate a change in the pH of your solution or degradation of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Powder appears clumpy or discolored upon receipt. Exposure to moisture or light during shipping or storage.Contact the supplier for a replacement. Do not use if the integrity of the compound is questionable.
Difficulty dissolving the powder in an aqueous buffer. This compound has limited solubility in purely aqueous solutions.First, dissolve the powder in a small amount of a compatible organic solvent such as DMSO or ethanol. Then, slowly add the aqueous buffer to the organic solvent solution while vortexing to achieve the desired final concentration.
The prepared solution appears colorless or has a brownish tint. The compound has likely degraded. Anthocyanins are unstable at neutral or alkaline pH and can also be degraded by light, high temperatures, and oxygen.[2]Prepare fresh solutions immediately before use. Ensure the pH of your solvent is acidic (ideally pH 2-3) for maximum stability.[2] Protect solutions from light and heat.
Inconsistent results between experiments. This could be due to the degradation of the stock solution, variations in pH, or exposure to light.Prepare fresh stock solutions for each experiment. Use a pH-stable buffer if possible and minimize the exposure of your solutions to light and elevated temperatures.
Precipitation is observed in the stock solution after storage. The compound may have come out of solution, especially at lower temperatures or if the concentration is high.Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.

Quantitative Data Summary

Parameter Value Source(s)
Long-Term Storage Temperature -20°CMultiple supplier datasheets
Short-Term Storage Temperature 2-8°CMultiple supplier datasheets
Appearance Red-black powderChemicalBook
Solubility Soluble in methanolChemicalBook

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Cell Culture Experiments
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

  • Initial Dissolution: Add a small volume of sterile, cell culture-grade DMSO to the powder to create a concentrated stock solution (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation: When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent toxicity to the cells.

Protocol 2: General Antioxidant Activity Assay (DPPH Method) - A Guideline

This protocol provides a general guideline. Specific concentrations and incubation times may need to be optimized for your experimental setup.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare a series of dilutions of your this compound stock solution in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control well with only DPPH and methanol.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The antioxidant activity is calculated as the percentage of DPPH radical scavenging.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell-Based Assays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Culture Application weigh Weigh Powder dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound for cell-based assays.

troubleshooting_workflow Troubleshooting Solubility Issues action_node action_node outcome_node outcome_node issue_node issue_node start Powder not dissolving? solvent_check Using aqueous buffer? start->solvent_check organic_first Dissolve in DMSO/Ethanol first? solvent_check->organic_first Yes vortex_heat Vortex and gently warm? solvent_check->vortex_heat No organic_first->vortex_heat Yes action_organic Use a small amount of organic solvent organic_first->action_organic No concentration Concentration too high? vortex_heat->concentration Yes action_vortex Vortex/sonicate and warm gently vortex_heat->action_vortex No action_reduce_conc Prepare a more dilute solution concentration->action_reduce_conc Yes fail Still not dissolved concentration->fail No action_dilute Dilute with aqueous buffer action_organic->action_dilute success Dissolved action_dilute->success action_vortex->success action_reduce_conc->success

Caption: A decision tree for troubleshooting solubility problems with this compound.

References

Troubleshooting low yield in Malvidin-3-galactoside chloride extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the extraction of Malvidin-3-galactoside chloride, a key anthocyanin.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final yield of this compound is significantly lower than expected. What are the potential causes?

Low yield is a common issue that can stem from several factors throughout the extraction and purification process. The primary causes can be categorized as inefficient extraction, degradation of the target molecule, or mechanical losses.

Troubleshooting Steps:

  • Verify Raw Material Quality: The concentration of this compound can vary depending on the plant source, its maturity, and storage conditions.[1] Ensure you are using a high-quality, appropriate plant source.

  • Optimize Extraction Solvent: The choice of solvent is critical for efficient extraction.[1][2] this compound is a polar molecule and requires a polar solvent.

    • Recommended Solvents: Acidified methanol (B129727) or ethanol (B145695) are commonly used.[2][3] A typical solvent is 80% aqueous methanol or 60% aqueous ethanol.[3][4]

    • Acidification: Anthocyanins are most stable at a low pH (typically 3-4).[2][5] The addition of a weak acid like citric acid, formic acid, or acetic acid to the solvent is crucial to prevent degradation.[2][6]

  • Evaluate Extraction Parameters: Suboptimal extraction parameters can significantly impact your yield.[4]

    • Temperature: While heat can enhance extraction, excessive temperatures will degrade this compound.[7] For methods like ultrasound-assisted extraction (UAE), a controlled temperature of around 40-60°C is often recommended.[3][5]

    • Time: Ensure sufficient extraction time for the chosen method. For maceration, this could be 48-72 hours, while for UAE, 30-60 minutes may be adequate.[4]

    • Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction. A common starting point is a 1:10 or 1:12 solid-to-solvent ratio (w/v).[3][4][8]

  • Review Purification Strategy: Significant loss of the target compound can occur during purification.

    • Temperature Control: During solvent evaporation, use a rotary evaporator under reduced pressure to maintain a low temperature (below 45°C).[4]

    • pH Stability: Maintain a slightly acidic pH throughout the purification process to ensure the stability of the flavylium (B80283) cation form of the anthocyanin.[2][4]

FAQ 2: The color of my extract is brownish or faded instead of the expected deep red/purple. What does this indicate?

A color change from the characteristic red/purple of anthocyanins to a brownish hue is often an indicator of degradation. This can be caused by several factors.

Troubleshooting Steps:

  • Check the pH: Anthocyanins are most stable and brightly colored in acidic conditions (pH < 3).[2] At higher pH values, they can convert to a colorless chalcone (B49325) form or degrade. Ensure your extraction solvent is properly acidified.

  • Avoid High Temperatures: Thermal degradation is a significant cause of color loss and yield reduction.[9][7] Monitor the temperature closely during any heating steps.

  • Protect from Light: Exposure to light, particularly UV light, can cause photodegradation of anthocyanins.[10] Conduct the extraction and purification in a dark or low-light environment, and store extracts in amber-colored containers.

  • Minimize Oxygen Exposure: Oxidation can also lead to the degradation of anthocyanins. While challenging to eliminate completely, working quickly and minimizing headspace in storage containers can help.

Quantitative Data Summary

The following table summarizes typical yields and optimal extraction parameters for anthocyanins, including this compound, from various sources as reported in the literature.

ParameterBlueberry (Fresh Weight)Blueberry Residue
Extraction Method Subcritical-Water Extraction (SWE)Ultrasound-Assisted Dual-Aqueous Phase
Optimal Temperature 130°C60°C
Optimal Time 3 min80 min
Optimal pH Acidified (1% Citric Acid)3.5
Solid-to-Liquid Ratio Not specified1:60
Reported Yield 0.20 ± 0.01 mg/g Malvidin-3-galactoside12.372 ± 0.078 mg/g total anthocyanins
Reference [6][5]

Experimental Protocols

Protocol 1: Small-Scale Troubleshooting Extraction

This protocol is designed for a quick evaluation of your extraction parameters on a small scale.

  • Sample Preparation:

    • Weigh 1 gram of finely ground, dried plant material.

  • Extraction:

    • Prepare 10 mL of 80% aqueous methanol acidified with 0.1% formic acid.

    • Combine the plant material and solvent in a covered test tube.

    • Place the tube in an ultrasonic bath at 40°C for 30 minutes.

  • Isolation:

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis:

    • Analyze the extract using HPLC-DAD to quantify the this compound content. Compare this to a standard of known concentration.

Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in this compound extraction.

TroubleshootingWorkflow cluster_solvent Solvent Checks cluster_params Parameter Checks start Start: Low Yield Observed check_material Step 1: Verify Raw Material Quality start->check_material check_solvent Step 2: Evaluate Extraction Solvent check_material->check_solvent Material OK solvent_type Correct Polarity? (e.g., 80% MeOH) check_solvent->solvent_type check_params Step 3: Assess Extraction Parameters temp Temperature Too High? check_params->temp check_purification Step 4: Review Purification Process end_good Yield Improved check_purification->end_good Process Optimized end_bad Yield Still Low (Consult Literature for Alternative Methods) check_purification->end_bad Losses Identified -> Refine Purification solvent_type->end_bad No -> Adjust Solvent solvent_ph Properly Acidified? (pH 3-4) solvent_type->solvent_ph Yes solvent_ph->check_params Yes solvent_ph->end_bad No -> Add Acid temp->end_bad Yes -> Lower Temp time Sufficient Time? temp->time No time->end_bad No -> Increase Time ratio Optimal Solid:Liquid Ratio? time->ratio Yes ratio->check_purification Yes ratio->end_bad No -> Adjust Ratio

Caption: A flowchart for systematically troubleshooting low extraction yields.

Factors Affecting Malvidin-3-galactoside Stability

This diagram illustrates the key factors that can lead to the degradation of this compound.

DegradationFactors cluster_factors Degradation Factors M3G Malvidin-3-galactoside (Stable, Red/Purple) degraded Degradation Products (Colorless/Brown) high_ph High pH (>4) high_ph->degraded pH Instability high_temp High Temperature high_temp->degraded Thermal Degradation light Light Exposure (UV) light->degraded Photodegradation oxygen Oxygen oxygen->degraded Oxidation

Caption: Key environmental factors leading to the degradation of Malvidin-3-galactoside.

References

How to prevent oxidation of Malvidin-3-galactoside chloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Malvidin-3-galactoside chloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation and degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: My this compound solution is changing color from red/purple to colorless or brownish-yellow. What is happening?

A1: This color change is a common indicator of the degradation of this compound. Anthocyanins, like this compound, are susceptible to structural changes due to factors such as pH, temperature, light, and the presence of oxygen. At a low pH (below 3), the vibrant red flavylium (B80283) cation is the stable form. As the pH increases towards neutral, it can convert to a colorless carbinol pseudo-base and then to a yellow-brown chalcone (B49325). Oxidation can also lead to the formation of brownish degradation products.

Troubleshooting Steps:

  • Check the pH of your solution: Ensure the pH is in the acidic range (ideally pH 1-3) to maintain the flavylium cation's stability.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

  • Maintain low temperatures: Perform experiments at low temperatures (e.g., on ice) whenever possible and store stock solutions at -20°C or below.

  • Deoxygenate solvents: The presence of oxygen can accelerate degradation. Purging solvents with an inert gas like nitrogen or argon can help minimize oxidation.

  • Add an antioxidant: Consider adding an antioxidant to your solution.

Q2: I am observing a decrease in the absorbance of my this compound solution during UV-Vis spectroscopic measurements. How can I prevent this?

A2: A decrease in absorbance, particularly at the λmax (around 520-530 nm in acidic conditions), indicates a loss of the colored flavylium cation. This is likely due to degradation during the measurement period.

Troubleshooting Steps:

  • Minimize exposure time: Prepare samples immediately before measurement and keep the time in the spectrophotometer to a minimum.

  • Use a temperature-controlled cuvette holder: Maintain a low and constant temperature during the measurement.

  • Work in an acidic buffer: Ensure your sample is diluted in a buffer with a pH between 1 and 3.

  • Check for interfering substances: The presence of oxidizing agents, metal ions (like iron or copper), or enzymes (like polyphenol oxidases) in your sample matrix can accelerate degradation.

Q3: What are the ideal storage conditions for solid this compound and its solutions?

A3: Proper storage is crucial to prevent degradation.

  • Solid Form: Store the solid compound in a tightly sealed container in a dry, dark place at -20°C for long-term storage or 2-8°C for short-term storage. It is sensitive to air and light.

  • Solutions: Prepare stock solutions in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl). Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil. For short-term use, solutions can be kept on ice.

Q4: Can I use antioxidants to protect my this compound solutions? If so, which ones and at what concentration?

A4: Yes, antioxidants can be effective in preventing oxidation. Common choices include:

  • Ascorbic Acid (Vitamin C): While it can have a protective effect, the interaction is complex, and in some cases, it can accelerate degradation, especially in the presence of metal ions. If used, typical concentrations range from 0.1 to 1 mM. It is advisable to test its effect on your specific experimental system.

  • Sodium Metabisulfite: This is a potent antioxidant that can prevent enzymatic and chemical oxidation. However, it can cause bleaching of the anthocyanin color. Use with caution and at low concentrations (e.g., 10-100 ppm), depending on the application.

  • Glutathione: This is a natural antioxidant that can help protect anthocyanins from reactive oxygen species.

It is recommended to run a small-scale pilot experiment to determine the optimal type and concentration of antioxidant for your specific conditions.

Stability of this compound: Quantitative Data

The stability of this compound is highly dependent on environmental factors. The degradation generally follows first-order kinetics. The following table summarizes the influence of various factors on its stability.

FactorConditionEffect on StabilityHalf-life (t1/2)Reference
pH pH < 3High stability (red flavylium cation predominates)Long
pH 3 - 6Decreased stability (colorless carbinol and chalcone forms)Shorter
pH > 6Rapid degradation (blue/colorless forms, leading to breakdown)Very Short
Temperature 4°CHigh stabilityLong
25°C (Room Temp)Moderate degradationShorter than at 4°C
> 50°CRapid degradationVery Short
Light DarknessHigh stabilityLong
Ambient LightModerate degradationShorter than in darkness
UV LightRapid degradationVery Short
Oxygen Anaerobic (inert gas)High stabilityLong
Aerobic (presence of O2)Increased degradationShorter than anaerobic

Note: Specific half-life values are highly dependent on the complete experimental matrix (e.g., solvent, presence of other compounds). The information provided is a general guide.

Key Experimental Protocols

To minimize oxidation, follow these detailed methodologies for key experiments.

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Weigh the solid this compound in a controlled environment with minimal exposure to light and humidity.

  • Solvent Preparation: Use a pre-chilled, deoxygenated acidic solvent. A common choice is methanol or ethanol (B145695) containing 0.1% (v/v) hydrochloric acid or formic acid. To deoxygenate, bubble nitrogen or argon gas through the solvent for 15-20 minutes.

  • Dissolution: Dissolve the solid in the prepared solvent by gentle vortexing. Avoid vigorous shaking which can introduce oxygen. Perform this step on ice.

  • Storage: Immediately transfer the stock solution to amber glass vials, flush the headspace with inert gas, and seal tightly. Store at -20°C or -80°C for long-term storage.

Protocol 2: Spectroscopic Analysis (UV-Vis)
  • Buffer Preparation: Prepare an acidic buffer (e.g., 0.1 M HCl-KCl buffer, pH 1.0; or 0.2 M acetate (B1210297) buffer, pH 3.0). Deoxygenate the buffer if possible.

  • Sample Dilution: Dilute your stock solution of this compound to the desired concentration using the pre-chilled acidic buffer immediately before measurement.

  • Spectrophotometer Setup: Use a spectrophotometer with a temperature-controlled cuvette holder set to a low temperature (e.g., 10-15°C).

  • Measurement: Quickly transfer the diluted sample to a quartz cuvette and perform the spectral scan. The characteristic absorbance maximum (λmax) for the flavylium cation is typically in the range of 520-530 nm.

  • Time-course experiment: To assess stability in your experimental medium, you can monitor the absorbance at λmax over time.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Minimizing Oxidation

experimental_workflow start Start weigh Weigh Solid (Low Light & Humidity) start->weigh dissolve Dissolve Solid (On Ice) weigh->dissolve prep_solvent Prepare Solvent (Acidic, Deoxygenated, Chilled) prep_solvent->dissolve store_stock Store Stock Solution (-20°C, Dark, Inert Gas) dissolve->store_stock prep_sample Prepare Working Sample (Dilute in Cold, Acidic Buffer) store_stock->prep_sample analysis Perform Experiment / Analysis (Low Temp, Light Protected) prep_sample->analysis end End analysis->end

Caption: A recommended workflow for handling this compound to minimize oxidation.

Simplified Degradation Pathway of this compound

degradation_pathway flavylium Malvidin-3-galactoside (Flavylium Cation, Red) pH < 3 carbinol Carbinol Pseudo-base (Colorless) flavylium->carbinol  +H2O (pH increase) oxidation Oxidative Degradation (Brownish Products) flavylium->oxidation  +O2, Light, Temp carbinol->flavylium  -H2O (pH decrease) chalcone Chalcone (Yellow-Brown) carbinol->chalcone Ring Opening carbinol->oxidation  +O2, Light, Temp chalcone->carbinol Ring Closure chalcone->oxidation  +O2, Light, Temp

Caption: A simplified representation of the pH-dependent and oxidative degradation of this compound.

Impact of solvent choice on Malvidin-3-galactoside chloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the stability and activity of Malvidin-3-galactoside chloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the intended application. For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727) are suitable. This compound is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[1]

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of anthocyanins, including this compound, are not recommended for storage for more than one day due to their instability.[1] For long-term storage, it is best to store the compound as a solid at -20°C in a dry and dark place.[2] If you must store solutions, prepare them fresh and protect them from light and elevated temperatures.

Q3: What factors can affect the stability of this compound in my experiments?

A3: The stability of this compound is primarily influenced by pH, temperature, and light. Anthocyanins are generally more stable at acidic pH (low pH levels).[3] As the pH increases, they can degrade or undergo structural changes, leading to a loss of color and activity.[1][3] Elevated temperatures also accelerate degradation.[4][5] Exposure to light can cause the acyl structure of anthocyanins to break down, reducing stability.[6]

Q4: Does the solvent affect the antioxidant activity of this compound?

A4: Yes, the solvent can influence the results of antioxidant activity assays. The polarity of the solvent can affect the solubility of the compound and its interaction with the radicals used in the assay (e.g., DPPH).[7] For instance, ethanolic extracts of fruits have shown high free radical scavenging activity.[7] It is crucial to use the same solvent system when comparing the antioxidant activity of different samples.

Q5: Can I use water to dissolve this compound for cell culture experiments?

A5: While Malvidin is highly soluble in water compared to methanol and ethanol, its glycosides like this compound have limited solubility in aqueous buffers.[1][3] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a cell-culture compatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure the final concentration of the organic solvent is low enough to not be toxic to the cells.[8][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of color in solution High pH of the solvent/buffer: Anthocyanins are unstable at neutral to basic pH.- Ensure the solvent or buffer system has an acidic pH (ideally below 4).- If the experimental conditions require a neutral pH, prepare fresh solutions immediately before use and minimize the time the compound is in the neutral buffer.
Elevated temperature: Heat accelerates the degradation of anthocyanins.- Prepare and handle solutions at room temperature or on ice.- Avoid heating solutions containing this compound unless it is a specific requirement of the experimental protocol.
Exposure to light: Light can cause photodegradation.- Work in a shaded environment or use amber-colored vials to protect the solution from light.- Store solutions in the dark.
Precipitation of the compound in aqueous solution Low solubility in water: this compound has limited solubility in aqueous buffers.- Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.- Add the stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing and prevent immediate precipitation.
Inconsistent results in antioxidant assays (e.g., DPPH) Solvent mismatch: Using different solvents for the sample and the DPPH reagent can affect the reaction kinetics.- Dissolve both the this compound and the DPPH radical in the same solvent (e.g., methanol or ethanol).- Ensure the solvent does not interfere with the absorbance reading at the measurement wavelength.
Degradation of the compound before or during the assay: If the compound is not stable in the assay buffer, its activity will decrease over time.- Prepare the sample solution immediately before performing the assay.- If the assay requires incubation, ensure the conditions (pH, temperature) are optimized for anthocyanin stability.
Low or no biological activity in cell-based assays Degradation in cell culture medium: The physiological pH (around 7.4) and temperature (37°C) of cell culture medium can lead to rapid degradation of this compound.- Prepare fresh dilutions of the compound in the medium for each experiment.- Consider the half-life of the compound at physiological pH when designing the duration of your experiments.
Poor cellular uptake: The choice of solvent in the stock solution might affect how the compound is delivered to the cells.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is at a non-toxic level (typically <0.5%).- Verify the compatibility of the solvent with your specific cell line.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterSparingly soluble[1]
MethanolSoluble[10]
EthanolSoluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Aqueous BuffersSparingly soluble[1]

Table 2: General Stability of this compound in Different Solvent Conditions

Solvent SystempHTemperatureLight ConditionsGeneral Stability Trend
Acidified Water (e.g., with HCl or formic acid)Acidic (<4)Low (4°C)DarkHigher stability
Aqueous BufferNeutral (~7)Room TemperatureAmbientLower stability, prone to degradation
Methanol or Ethanol (acidified)AcidicRoom TemperatureDarkGood stability for short-term use
DMSON/A (for stock)-20°CDarkHigh stability for long-term storage of stock solutions

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of this compound Stability in Different Solvents
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Test solvents (e.g., acidified methanol, phosphate-buffered saline pH 7.4, ethanol)

    • UV-Vis spectrophotometer and cuvettes

    • Incubator or water bath set to the desired temperature

    • Amber-colored microcentrifuge tubes

  • Procedure:

    • Prepare working solutions of this compound in each test solvent at a final concentration suitable for spectrophotometric analysis (e.g., 50 µM).

    • Immediately after preparation (t=0), measure the absorbance spectrum of each solution to determine the initial maximum absorbance (λmax) and its value. Anthocyanins typically have a λmax around 520 nm in acidic conditions.

    • Incubate the remaining solutions under the desired experimental conditions (e.g., 25°C in the dark).

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its absorbance spectrum.

    • Calculate the percentage of degradation over time using the formula: Percentage Degradation = [(Absorbance at t=0 - Absorbance at time t) / Absorbance at t=0] x 100

    • The degradation kinetics can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_stock Prepare concentrated stock solution in DMSO prep_working Dilute stock into various test solvents (e.g., acidified methanol, PBS pH 7.4) prep_stock->prep_working initial_measurement Measure initial absorbance (t=0) using UV-Vis Spectroscopy prep_working->initial_measurement incubation Incubate solutions under controlled conditions (temperature, light) initial_measurement->incubation time_points Measure absorbance at regular time intervals incubation->time_points data_analysis Calculate degradation rate and half-life time_points->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in different solvents.

signaling_pathway Mv3G Malvidin-3-galactoside chloride ROS Reactive Oxygen Species (ROS) Mv3G->ROS inhibits NFkB NF-κB Pathway Mv3G->NFkB inhibits MAPK MAPK Pathway Mv3G->MAPK modulates PI3K_AKT PI3K/AKT Pathway Mv3G->PI3K_AKT modulates Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammatory Response (e.g., adhesion molecule expression) NFkB->Inflammation Proliferation Cell Proliferation MAPK->Apoptosis MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Potential signaling pathways modulated by this compound.

References

Interpreting unexpected results in Malvidin-3-galactoside chloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malvidin-3-galactoside chloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 2-8°C is acceptable. It should be kept in a tightly sealed container in a dry and well-ventilated place.

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in methanol (B129727). It is also soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF). However, it is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice. An aqueous solution should not be stored for more than one day.

Q3: What are the known biological activities of this compound?

A3: this compound has been reported to possess several biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects. It can induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells and inhibits the production of reactive oxygen species (ROS).[1][2] It has also been shown to ameliorate colonic mucosal barrier function by inhibiting the Notch signaling pathway and to exert anti-inflammatory effects through the NF-κB pathway.

Troubleshooting Guides

Issue 1: Unexpected Color Changes in Solution

Q: My this compound solution, which should be red, has turned blue, purple, or colorless. What does this indicate?

A: The color of this compound is highly dependent on the pH of the solution. These color shifts are often indicative of changes in the molecular structure of the compound in response to the environment.

  • Blue or Purple Color: An unexpected shift to a blue or purple hue can occur as the pH increases towards neutral or basic conditions. This is due to the deprotonation of the flavylium (B80283) cation to form the neutral quinonoidal base (purple) and subsequently the anionic quinonoidal base (blue).[3] This may happen if your buffer has a higher pH than intended or if the solution has been contaminated with a basic substance.

  • Colorless Solution: The disappearance of color suggests the formation of the colorless carbinol (hemiacetal) form or the chalcone (B49325) form. This transformation is favored at neutral to slightly acidic pH values (around pH 4-6) and is a common reason for apparent "instability."[4] Degradation of the molecule at physiological or basic pH can also lead to a loss of color.

Troubleshooting Steps:

  • Verify pH: Immediately measure the pH of your solution.

  • Check Buffers: Ensure your buffer components are correctly prepared and the final pH is as expected.

  • Prevent Contamination: Use clean labware and high-purity solvents to avoid pH shifts.

  • Re-acidify: In some cases, adding a small amount of acid (e.g., HCl) can shift the equilibrium back to the red flavylium cation, confirming a pH-related issue.

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Q: I am observing lower than expected bioactivity or high variability in my cell-based assays with this compound. What are the potential causes?

A: Several factors can contribute to inconsistent results in cell-based assays.

  • Degradation at Physiological pH: this compound degrades more rapidly at the physiological pH (around 7.4) of cell culture media.[5][6] This can lead to a lower effective concentration of the active compound over the course of the experiment.

  • Interaction with Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, can have weak estrogenic effects and may interfere with fluorescence-based assays.[7] While direct interaction with this compound is not extensively documented, it is a factor to consider in sensitive assays.

  • Cellular Uptake Efficiency: The uptake of anthocyanins by cells can be influenced by several factors. The presence of glucose in the media can decrease the uptake of some anthocyanins.[8][9] The pH of the extracellular environment also plays a role, with slightly acidic conditions potentially favoring uptake.[9]

  • Purity of the Compound: Ensure the purity of your this compound, as impurities can affect biological activity.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute them in media immediately before treating cells.

  • Consider Phenol Red-Free Media: For sensitive or fluorescence-based assays, consider using phenol red-free media to eliminate potential interference.[7]

  • Control for Glucose Effects: Be aware of the glucose concentration in your media and its potential to affect uptake.[8][9]

  • Optimize Treatment Time and Concentration: Due to its instability at physiological pH, shorter incubation times or higher initial concentrations may be necessary.

Issue 3: Problems with HPLC Analysis

Q: I am encountering issues such as peak tailing, ghost peaks, or poor resolution during HPLC analysis of this compound. How can I troubleshoot this?

A: HPLC analysis of anthocyanins can be challenging due to their reactivity.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. It can also be a sign of column contamination.

  • Unexpected Peaks: The appearance of extra peaks can indicate the presence of degradation products (e.g., syringic acid) or the formation of aggregates/oligomers, especially in solutions at or near neutral pH.[6]

  • Poor Resolution: This may be due to an inappropriate mobile phase, a worn-out column, or incorrect gradient settings.

Troubleshooting Steps:

  • Mobile Phase Optimization: Ensure the mobile phase is sufficiently acidic (e.g., using formic acid) to maintain this compound in its stable flavylium cation form.

  • Column Maintenance: Use a guard column to protect your analytical column from contaminants. If performance degrades, flush the column with a strong solvent.

  • Sample Preparation: Dissolve and inject your sample in the mobile phase whenever possible to ensure compatibility.

  • Identify Degradation Products: If unexpected peaks are observed, consider running a degradation study (e.g., by incubating the sample at a higher pH for a period) to see if these peaks increase, which would help in their identification.

Data Presentation

Table 1: pH-Dependent Color and Structural Forms of this compound

pH RangePredominant Structural Form(s)Observed ColorStability
< 2Flavylium CationRed/MagentaHigh
2 - 4Flavylium Cation, HemiacetalRed to PinkishModerate
4 - 6Hemiacetal, ChalconeColorlessLow
6 - 8Quinonoidal Base, Anionic BasePurple to BlueVery Low (Degradation)
> 8Anionic Quinonoidal Base, ChalconeBlue to Green-YellowVery Low (Rapid Degradation)

Table 2: Common Degradation Products of Malvidin Glycosides

Degradation ConditionMajor Degradation Products Identified
Thermal TreatmentSyringic acid, 2,4,6-trihydroxybenzaldehyde
Microwave TreatmentAnthocyanone A, hydroxycoumarins, dihydroxy phenylacetaldehyde
Neutral/Alkaline pHSyringic acid, Colored oligomers

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Materials: this compound, a series of buffers (e.g., citrate-phosphate for pH 2-8), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl).

    • Dilute the stock solution to a final concentration of ~25 µM in each of the different pH buffers.

    • Immediately after dilution, measure the UV-Vis spectrum from 200-800 nm.

    • Incubate the solutions at a controlled temperature (e.g., 25°C) in the dark.

    • Measure the UV-Vis spectra at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Analysis: Monitor the change in absorbance at the λmax of the flavylium cation (around 530-540 nm) over time to determine the degradation kinetics at each pH. Note any shifts in λmax or the appearance of new peaks.

Protocol 2: Evaluation of Cellular Uptake
  • Materials: Caco-2 cells (or other relevant cell line), cell culture medium (with and without glucose, and phenol red-free if desired), this compound, HPLC system.

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluence.

    • Prepare fresh solutions of this compound in the desired cell culture medium at various concentrations.

    • Remove the medium from the cells, wash with PBS, and add the medium containing this compound.

    • Incubate for a specific period (e.g., 2 hours).

    • After incubation, collect the medium to quantify the remaining extracellular compound.

    • Wash the cells multiple times with cold PBS to remove any surface-bound compound.

    • Lyse the cells using a suitable lysis buffer (e.g., methanol with 0.1% HCl).

    • Collect the cell lysate and centrifuge to pellet debris.

    • Analysis: Analyze the amount of this compound in the initial medium, the post-incubation medium, and the cell lysate by HPLC to determine the percentage of cellular uptake.

Mandatory Visualizations

Signaling_Pathway_Troubleshooting cluster_experiment Experimental Setup cluster_outcome Observed Outcome cluster_causes Potential Causes M3G Malvidin-3-galactoside (M3G) Cells Cells in Culture (e.g., with Notch/NF-κB signaling) M3G->Cells Treatment Low_Activity Unexpectedly Low Biological Activity Cells->Low_Activity Degradation M3G Degradation (pH > 7) Degradation->Low_Activity Less active compound Uptake Poor Cellular Uptake Uptake->Low_Activity Insufficient intracellular concentration Pathway_Issue Signaling Pathway Insensitivity Pathway_Issue->Low_Activity e.g., mutated pathway components

Caption: Troubleshooting logic for low bioactivity.

Experimental_Workflow start Start: Unexpected Result check_pH Check Solution pH start->check_pH check_purity Verify Compound Purity (e.g., via HPLC) start->check_purity check_media Assess Media Components (Phenol Red, Glucose) start->check_media review_protocol Review Protocol (Storage, Handling) start->review_protocol remediate Remediate & Re-run check_pH->remediate check_purity->remediate check_media->remediate review_protocol->remediate

Caption: General troubleshooting workflow.

Notch_Pathway M3G Malvidin-3-galactoside Notch_Receptor Notch1 Receptor M3G->Notch_Receptor Inhibits NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage Hes1 Hes1 NICD->Hes1 Upregulates Barrier_Function Improved Colonic Barrier Function Hes1->Barrier_Function Modulates (Inhibition leads to improvement)

Caption: M3G's inhibitory effect on the Notch pathway.

References

Technical Support Center: Ensuring Reproducibility in Studies Involving Malvidin-3-galactoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for ensuring the reproducibility of experiments involving Malvidin-3-galactoside chloride. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical purity? this compound (also known as Primulin or Arthanitin chloride) is a natural anthocyanin pigment found in plants like Primula polyanthus.[1][2] For research purposes, it is typically supplied as an analytical standard with a purity of ≥95% as determined by HPLC.[3][4] It is crucial to obtain a Certificate of Analysis (CoA) for your specific lot to confirm its purity and other characteristics.

Q2: How should I properly store this compound to ensure its stability? To prevent degradation, proper storage is critical. Long-term storage should be at -20°C.[5][6] For short-term use, storage at 2-8°C is acceptable.[1][5] The compound is sensitive to air and light and can be hygroscopic; therefore, it should be stored in a tightly sealed container, in a dry and dark place.[3][7] Some suppliers recommend handling and storing the compound under an inert gas.[7]

Q3: What is the best way to dissolve this compound for cell culture experiments? this compound is soluble in organic solvents like DMSO, DMF, and ethanol (B145695) but is sparingly soluble in aqueous buffers.[6][8] For cell culture applications, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[6] This stock solution can then be diluted to the final working concentration in the aqueous cell culture medium. It is advised not to store the final aqueous solution for more than one day to avoid degradation.[6]

Q4: What are the key factors that affect the stability of this compound during an experiment? As an anthocyanin, its stability is highly susceptible to several factors, including pH, temperature, light, and the presence of oxygen.[9][10][11] Changes in pH can alter its chemical structure and color.[11] Exposure to elevated temperatures (e.g., 35°C or higher) and light can significantly accelerate its degradation.[10][12][13] Therefore, experiments should be conducted under controlled conditions, minimizing exposure to light and heat where possible.

Troubleshooting Guide

Issue 1: Inconsistent or no biological activity observed.

  • Question: I am not seeing the expected effect (e.g., apoptosis, ROS inhibition) in my cell-based assays. What could be the cause?

    • Answer: This issue often stems from compound degradation.

      • Verify Storage: Confirm that the compound has been stored correctly at -20°C in a dry, dark environment.[5][6] Improper storage can lead to a rapid loss of activity.

      • Check Solution Preparation: Prepare fresh stock solutions in a suitable organic solvent like DMSO and use them promptly.[6] Avoid repeated freeze-thaw cycles. Aqueous dilutions should be made immediately before use and not stored.[6]

      • Assess Purity: If possible, verify the purity of your compound using HPLC, especially if the vial has been opened multiple times or stored for an extended period. The standard purity should be ≥95%.[1][4]

      • Control Experimental Conditions: Anthocyanin stability is pH-dependent.[11] Ensure the pH of your experimental medium is consistent. Protect your solutions and treated cells from direct light exposure.

Issue 2: Poor solubility in aqueous media.

  • Question: My this compound is precipitating when I add it to my cell culture medium. How can I fix this?

    • Answer: This is a common problem due to the compound's low solubility in water.[6]

      • Use an Organic Solvent Stock: The recommended method is to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF to create a high-concentration stock solution.[6]

      • Dilute Appropriately: Add the stock solution to your aqueous buffer or medium in a stepwise manner while vortexing to ensure proper mixing. The final concentration of the organic solvent in your culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

      • Run a Solvent Control: Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to ensure that the observed effects are due to the compound and not the solvent.

Issue 3: High variability between experimental replicates.

  • Question: I am observing significant differences in results between identical experiments run on different days. How can I improve reproducibility?

    • Answer: High variability can be traced to several factors related to the compound's sensitive nature.

      • Standardize Compound Handling: Ensure every step, from weighing the powder to preparing the final dilution, is standardized. As the compound can be hygroscopic, handle it in a low-humidity environment if possible.[7]

      • Control Incubation Time and Conditions: The biological effects of this compound can be time-dependent. For instance, cytotoxicity in Huh-7 cells is more notable at 72 hours.[14] Use precise incubation times and ensure consistent temperature, CO2 levels, and light exposure for all replicates.

      • Perform Quality Control on New Batches: When switching to a new batch of the compound, perform a pilot experiment to confirm that it yields results consistent with previous batches.

Quantitative Data Summary

Table 1: Physicochemical Properties and Storage of this compound

Property Value Source(s)
Molecular Formula C₂₃H₂₅ClO₁₂ [4][15]
Molecular Weight 528.89 g/mol [4][5]
Purity (Standard) ≥95% (HPLC) [1][3][4]
Appearance Red-black or dark solid/powder [8][16][17]
Long-term Storage -20°C [5][6]

| Short-term Storage | 2-8°C |[1][5] |

Table 2: Solubility of this compound

Solvent Solubility Notes Source(s)
Methanol Soluble --- [8][17]
DMSO ~16 mg/mL Prepare stock solutions in this solvent. [6]
DMF ~25 mg/mL Prepare stock solutions in this solvent. [6]
Ethanol ~16 mg/mL --- [6]

| Aqueous Buffers | Sparingly soluble | Dissolve in DMF/DMSO first, then dilute. |[6] |

Key Experimental Protocols

Protocol: Induction of Apoptosis in Hepatocellular Carcinoma (Huh-7) Cells

This protocol is based on methodologies reported for studying the anti-tumor effects of this compound.[14]

  • Stock Solution Preparation:

    • Aseptically weigh this compound powder.

    • Dissolve in sterile DMSO to prepare a 50 mg/mL stock solution.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Treatment:

    • Culture Huh-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • The following day, prepare fresh working solutions by diluting the DMSO stock solution in culture medium to final concentrations (e.g., 50, 100, 200 µg/mL).[14]

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest treatment dose.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 12, 24, 48, or 72 hours).[14]

  • Analysis of Apoptosis (Example: Western Blot for Caspase-3):

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against cleaved caspase-3, total caspase-3, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved-caspase-3 level indicates apoptosis induction.[14]

Visualized Workflows and Pathways

G Reproducible Experimental Workflow for this compound cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis QC Compound QC (Purity ≥95%) Store Proper Storage (-20°C, Dark, Dry) QC->Store Stock Stock Solution Prep (Use DMSO/DMF) Store->Stock Dilute Fresh Working Dilutions (Protect from Light) Stock->Dilute Treat Cell Treatment (Include Vehicle Control) Dilute->Treat Incubate Controlled Incubation (Time, Temp, Light) Treat->Incubate Harvest Sample Harvesting Incubate->Harvest Assay Perform Assay (e.g., Western Blot, Flow Cytometry) Harvest->Assay Data Data Analysis & Interpretation Assay->Data

Caption: A workflow highlighting critical steps for ensuring reproducibility.

G Modulation of MAPK Pathway by this compound in Huh-7 Cells M3G Malvidin-3-galactoside chloride ROS ROS Production M3G->ROS inhibits ERK p-ERK M3G->ERK inhibits p38 p-p38 M3G->p38 activates JNK p-JNK M3G->JNK activates Migration Cell Migration & Invasion M3G->Migration inhibits ERK->Migration Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: M3G's impact on key proteins in the MAPK signaling pathway.[14]

G Inhibition of Notch Signaling Pathway by this compound (M3G) M3G Malvidin-3-galactoside chloride (M3G) DLL DLL1 / DLL4 (Notch Ligands) M3G->DLL down-regulates Notch1 Notch1 Receptor M3G->Notch1 down-regulates Barrier Improved Colonic Mucosal Barrier M3G->Barrier DLL->Notch1 activates NICD NICD (Cleaved Notch1) Notch1->NICD releases Hes1 Hes1 (Target Gene) NICD->Hes1 activates transcription Hes1->Barrier (dysfunction)

Caption: M3G improves gut barrier function by down-regulating Notch signaling.[18][19]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Malvidin-3-galactoside chloride and Malvidin-3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related anthocyanins, Malvidin-3-galactoside chloride and Malvidin-3-glucoside. Anthocyanins, the pigments responsible for the red, purple, and blue hues in many fruits and vegetables, are of significant interest to the scientific community for their potential health benefits. This document summarizes key findings on their antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed protocols to aid in research and development.

Chemical Structures

Malvidin-3-galactoside and Malvidin-3-glucoside are both glycosides of malvidin, an O-methylated anthocyanidin. They differ only in the sugar moiety attached at the 3-position of the C-ring. Malvidin-3-galactoside contains a galactose sugar, while Malvidin-3-glucoside possesses a glucose molecule. This seemingly minor structural difference can influence their bioavailability and biological activity.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and Malvidin-3-glucoside. It is important to note that direct comparative studies for all activities are not always available. In such cases, data from individual studies using similar methodologies are presented to provide a basis for indirect comparison.

Antioxidant Activity

Direct comparative studies on the antioxidant activity of the pure compounds are limited. The following table presents available data from studies investigating their antioxidant potential. A lower IC50 value indicates higher antioxidant activity.

AssayThis compoundMalvidin-3-glucosideReference
DPPH Radical Scavenging Activity (IC50) Data not available for pure compound2.14 ± 0.07 mM Trolox/g phenol[1]
Ferric Reducing Antioxidant Power (FRAP) Data not available for pure compound3.77 ± 0.13 mM Trolox/g phenol[1]

Note: The provided values for Malvidin-3-glucoside are from a study comparing it to Vitisin A. Further research is needed for a direct comparison with Malvidin-3-galactoside under identical conditions.

Anti-inflammatory Activity

A direct comparative study has shown that both compounds can inhibit the production of key inflammatory mediators. The data suggests that Malvidin-3-glucoside may have a more potent anti-inflammatory effect.

Inflammatory MarkerTreatmentConcentration% InhibitionReference
MCP-1 Protein Malvidin-3-glucoside1 µM35.9%[2]
Malvidin-3-galactoside1 µMData not specified[2]
ICAM-1 Protein Malvidin-3-glucoside1 µM54.4%[2]
Malvidin-3-galactoside1 µMData not specified[2]
VCAM-1 Protein Malvidin-3-glucoside1 µM44.7%[2]
Malvidin-3-galactoside1 µMData not specified[2]
IκBα Degradation Malvidin-3-glucoside50 µM75.3%[2]
Malvidin-3-galactoside50 µM43.2%[2]
Anti-cancer Activity

Both compounds have demonstrated anti-cancer properties, although direct comparative studies on the same cancer cell line are limited. Malvidin-3-galactoside has been studied in hepatocellular carcinoma, while data for Malvidin-3-glucoside is available for other cancer types.

Cell LineActivityThis compoundMalvidin-3-glucosideReference
HepG2 (Hepatocellular Carcinoma) Cell ViabilityDose-dependent decreaseData not available[3][4][5]
ApoptosisInduction of apoptosisData not available[3][4][5]
Huh-7 (Hepatocellular Carcinoma) Cell ViabilityDose-dependent decrease[6]Data not available[6]
ApoptosisInduction of apoptosis[6]Data not available[6]
Caco-2 (Colorectal Adenocarcinoma) Cell Viability (IC50)Data not available~435 µM[7]
MKN-28 (Gastric Carcinoma) Cell Viability (IC50)Data not available~538 µM[7]

Signaling Pathways

Both Malvidin-3-galactoside and Malvidin-3-glucoside exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Both compounds have been shown to inhibit this pathway, with Malvidin-3-glucoside appearing to be more potent in inhibiting IκBα degradation.

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activation NFkB_IkBa->NFkB Release Mv3G Malvidin-3-glucoside Malvidin-3-galactoside Mv3G->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Malvidin glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Malvidin-3-galactoside has been shown to modulate this pathway in hepatocellular carcinoma cells by affecting the phosphorylation of JNK and p38.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Mv3Gal Malvidin-3-galactoside Mv3Gal->JNK ↑p-JNK Mv3Gal->p38 ↑p-p38

Caption: Modulation of the MAPK signaling pathway by Malvidin-3-galactoside.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds (this compound and Malvidin-3-glucoside) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution of DPPH without the test compound serves as the control.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or Malvidin-3-glucoside for 24, 48, or 72 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Proteins (e.g., p-JNK, p-p38)

This technique is used to detect specific proteins in a sample.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, p-p38, total JNK, total p38, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation:

    • Harvest the treated and control cells by trypsinization.

  • Fixation:

  • Staining:

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and Malvidin-3-glucoside exhibit promising antioxidant, anti-inflammatory, and anti-cancer properties. The available evidence suggests that Malvidin-3-glucoside may possess superior anti-inflammatory activity compared to its galactoside counterpart. However, more direct comparative studies are warranted, particularly in the areas of antioxidant and anti-cancer efficacy, to fully elucidate their relative therapeutic potential. The provided experimental protocols serve as a foundation for researchers to further investigate the mechanisms of action of these intriguing natural compounds.

References

Comparative analysis of the antioxidant capacity of different anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the antioxidant performance of the six most common anthocyanidins: cyanidin (B77932), delphinidin (B77816), malvidin (B83408), pelargonidin, peonidin (B1209262), and petunidin (B3231668). The antioxidant capacity of these compounds is evaluated using data from established in vitro assays, including DPPH, ABTS, FRAP, and ORAC. Detailed experimental protocols are provided for each key assay, alongside visualizations of a critical antioxidant signaling pathway and a typical experimental workflow to support research and development efforts.

Structure-Activity Relationship in Anthocyanidins

The antioxidant capacity of anthocyanidins is fundamentally linked to their molecular structure. The primary determinant of their efficacy in scavenging free radicals is the hydroxylation and methoxylation pattern of the B-ring. A greater number of hydroxyl (-OH) groups generally correlates with higher antioxidant activity. Specifically, an ortho-dihydroxy (catechol) structure on the B-ring, as seen in cyanidin and delphinidin, confers potent radical scavenging ability. Delphinidin, with three hydroxyl groups on its B-ring, is consistently reported as one of the most powerful antioxidants in this class. Conversely, methylation of these hydroxyl groups, which forms peonidin from cyanidin or malvidin and petunidin from delphinidin, tends to modulate this activity.

Quantitative Data Presentation: Comparative Antioxidant Activity

The following table summarizes the antioxidant capacity of the six principal anthocyanidins. The data, compiled from multiple peer-reviewed sources, is presented to facilitate comparison. It is important to note that direct comparisons of absolute values between different studies should be approached with caution due to potential variations in experimental reagents and conditions. The relative ranking, however, remains a valuable indicator of potency.

AnthocyanidinTEAC (Trolox Eq.)¹FRAP (Trolox Eq.)¹DPPH (% Inhibition)²Superoxide Scavenging³
Delphinidin 2.0302.043High1st (Highest)
Petunidin NDNDND2nd
Cyanidin 1.2672.136High4th (tie)
Malvidin 1.4021.066Moderate4th (tie)
Peonidin NDNDND5th
Pelargonidin 0.998Value < 0.8Low6th (Lowest)
  • ¹Data Source: Pljevljakušić, D., et al. (2016). Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. Molecules. Values are expressed relative to myricetin-3-O-glucoside.

  • ²Qualitative assessment based on the number of hydroxyl groups and data from various sources.

  • ³Relative Ranking Source: Mazza, G. (2007). Anthocyanins and Heart Health. Annali dell'Istituto Superiore di Sanità.

  • ND : Not determined in the primary comparative study cited. Petunidin and peonidin are structurally similar to delphinidin and cyanidin, respectively, but with methoxy (B1213986) groups that generally result in slightly lower, yet still potent, antioxidant activity.

Key Signaling Pathway: Nrf2 Activation

Anthocyanins exert part of their protective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Proteasome Anthocyanin Anthocyanins (Oxidative Stress) Anthocyanin->Keap1 inactivates sMaf sMaf Nrf2_n->sMaf node_complex Nrf2-sMaf Complex ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription node_complex->ARE binds to

Caption: The Nrf2-ARE signaling pathway activated by anthocyanins to combat oxidative stress.

Under normal conditions, Keap1 binds to Nrf2, facilitating its degradation. Oxidative stress, or the presence of antioxidants like anthocyanins, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxification enzymes.

Experimental Protocols

Detailed methodologies for four standard in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. The reaction is monitored by the decrease in absorbance as the purple DPPH solution is decolorized.

  • Reagents: DPPH solution (0.1 mM in methanol), methanol (B129727), Trolox (or other standard), test compounds (anthocyanidins).

  • Procedure:

    • Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in methanol.

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution or standard. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in darkness at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100. The IC50 value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance.

  • Reagents: ABTS stock solution (7 mM), potassium persulfate (2.45 mM), phosphate-buffered saline (PBS) or ethanol (B145695), Trolox standard, test compounds.

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compounds and Trolox standard.

    • Add 20 µL of each sample or standard to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox concentration versus the percentage of absorbance inhibition.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.

  • Reagents: Acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl₃·6H₂O solution (20 mM), FeSO₄·7H₂O or Trolox standard, test compounds.

  • Procedure:

    • Prepare the fresh FRAP working reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C.

    • Prepare serial dilutions of the test compounds and a standard (FeSO₄ or Trolox).

    • Add 20 µL of the sample or standard to 180 µL of the pre-warmed FRAP reagent in a 96-well plate.

    • Incubate at 37°C for a defined period (typically 4 to 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration or Trolox concentration and is expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay quantifies the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagents: Fluorescein (B123965) sodium salt working solution, AAPH solution (radical initiator), Trolox standard, phosphate (B84403) buffer (75 mM, pH 7.4), test compounds.

  • Procedure:

    • In a black 96-well plate, add 25 µL of the sample, standard (Trolox), or a blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to all wells. Mix and pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Record the fluorescence decay every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the net Area Under the Curve (AUC) for the sample compared to the blank. Results are expressed as µmol of Trolox Equivalents (TE) per gram of sample.

Experimental Workflow Visualization

A generalized workflow for the comparative analysis of antioxidant capacity is essential for ensuring methodological consistency and data reliability.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays (in parallel) cluster_analysis Data Analysis p1 Obtain high-purity anthocyanidin standards p2 Prepare stock solutions (e.g., in acidified methanol) p1->p2 p3 Create serial dilutions for each compound p2->p3 a1 DPPH Assay p3->a1 a2 ABTS Assay p3->a2 a3 FRAP Assay p3->a3 a4 ORAC Assay p3->a4 d1 Measure Absorbance/ Fluorescence a1->d1 a2->d1 a3->d1 a4->d1 d2 Generate Standard Curves (e.g., Trolox) d1->d2 d3 Calculate IC50 or Trolox Equivalents (TEAC) d2->d3 d4 Statistical Analysis & Comparison d3->d4

Caption: A typical experimental workflow for comparing the antioxidant capacity of pure compounds.

A Comparative Analysis of the Anti-inflammatory Efficacy of Malvidin-3-galactoside and its Aglycone, Malvidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the anthocyanin Malvidin-3-galactoside and its aglycone form, Malvidin. The information presented herein is curated from experimental data to assist researchers in understanding the therapeutic potential and mechanisms of action of these related flavonoid compounds.

Quantitative Comparison of Anti-inflammatory Effects

The anti-inflammatory potential of Malvidin and its glycosylated forms has been evaluated through various in vitro assays. A key aspect of this comparison is the inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the available quantitative data comparing the inhibitory effects of Malvidin and its glycosides on key inflammatory mediators.

It is important to note that direct comparative studies for Malvidin-3-galactoside versus Malvidin are limited. The data presented below for the glycoside primarily refers to Malvidin-3-glucoside, a closely related compound. The structural difference, the sugar moiety at the C3 position, can influence bioavailability and activity.

Inflammatory MarkerMalvidin (Aglycone)Malvidin-3-glucosideMalvidin-3-galactosideTest System
COX-1 Inhibition (IC50) 12.45 ± 0.70 µM[1]74.78 ± 0.06 µM[1]Data not availableIn vitro enzyme assay
COX-2 Inhibition (IC50) 2.76 ± 0.16 µM[1]39.92 ± 3.02 µM[1]Data not availableIn vitro enzyme assay
iNOS Expression Downregulated[2][3]Suppressed[4]Data not availableH2O2-induced WI-38 cells, Peroxynitrite-activated endothelial cells
Nitric Oxide (NO) Production Inhibited[5]Inhibited[6]Data not availableActivated macrophages
TNF-α Production Reduced[7]Inhibited[6]Inhibited[8][9]Activated macrophages, TNF-α-induced endothelial cells
IL-6 Production Reduced[10]Inhibited[4][6]Data not availableActivated macrophages, Peroxynitrite-activated endothelial cells
IL-1β Production Reduced[10]Inhibited[6]Data not availableActivated macrophages
NF-κB Activation Inhibited[3][7]Inhibited[4]Inhibited[8][9]Various cell lines

Key Observation: The available data strongly suggests that the aglycone form, Malvidin, is a more potent inhibitor of COX-1 and COX-2 enzymes compared to its glycosylated form, Malvidin-3-glucoside.[1] The glycosylation of Malvidin appears to significantly reduce its anti-inflammatory activity in this context.[1] Both Malvidin and its glycosides have been shown to suppress the expression and production of other key inflammatory mediators, though direct quantitative comparisons are not always available.

Signaling Pathways

The anti-inflammatory effects of Malvidin and its glycosides are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli Malvidin/Mv-3-gal Malvidin/Mv-3-gal Nuclear Translocation Nuclear Translocation Malvidin/Mv-3-gal->Nuclear Translocation Inhibits NF-kB Activation NF-kB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression Induces iNOS iNOS Pro-inflammatory Gene Expression->iNOS COX-2 COX-2 Pro-inflammatory Gene Expression->COX-2 TNF-a TNF-a Pro-inflammatory Gene Expression->TNF-a IL-6 IL-6 Pro-inflammatory Gene Expression->IL-6 IkB Kinase IkB Kinase IkB Degradation IkB Degradation IkB Kinase->IkB Degradation Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB Degradation->NF-kB (p65/p50) Releases NF-kB (p65/p50)->Nuclear Translocation Nuclear Translocation->NF-kB Activation Leads to

NF-κB Signaling Pathway Inhibition.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Malvidin/Mv-3-gal Malvidin/Mv-3-gal AP-1 Activation AP-1 Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1 Activation->Pro-inflammatory Gene Expression iNOS iNOS Pro-inflammatory Gene Expression->iNOS COX-2 COX-2 Pro-inflammatory Gene Expression->COX-2 Cytokines Cytokines Pro-inflammatory Gene Expression->Cytokines MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 ERK->AP-1 Activation JNK->AP-1 Activation p38->AP-1 Activation

MAPK Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Malvidin and its glycosides.

Cell Culture and Induction of Inflammation
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) or macrophage-like cell lines (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulus: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specified period.

Measurement of Nitric Oxide (NO) Production
  • Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (Malvidin or Malvidin-3-galactoside) for a pre-incubation period.

    • Inflammation is induced with LPS.

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Method: Enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying cytokine concentrations in cell culture supernatants.

  • Procedure:

    • 96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest.

    • After blocking non-specific binding sites, the cell culture supernatants and a series of standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate solution is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a microplate reader, and the cytokine concentration is calculated from the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Purpose: To determine the protein expression levels of key inflammatory enzymes and signaling molecules.

  • Procedure:

    • Cells are treated with the test compounds and inflammatory stimulus.

    • Total cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, ERK, and JNK.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescence detection system.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with Malvidin or Mv-3-gal cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation harvest Harvest Supernatant & Cell Lysate stimulation->harvest supernatant_analysis Supernatant Analysis harvest->supernatant_analysis lysate_analysis Cell Lysate Analysis harvest->lysate_analysis griess Griess Assay (NO) supernatant_analysis->griess elisa ELISA (Cytokines) supernatant_analysis->elisa western Western Blot (Proteins) lysate_analysis->western end End griess->end elisa->end western->end

General Experimental Workflow.

Conclusion

The comparative data, although not exhaustive for Malvidin-3-galactoside specifically, indicates that both Malvidin and its glycosides possess significant anti-inflammatory properties. A key finding is that the aglycone, Malvidin, demonstrates superior inhibitory activity against COX enzymes when compared to its glucoside derivative, suggesting that the sugar moiety may hinder its interaction with these enzymes. Both forms effectively modulate the NF-κB and MAPK signaling pathways, leading to a reduction in the production of a range of pro-inflammatory mediators. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to determine the relative therapeutic potential of Malvidin-3-galactoside versus its aglycone in various inflammatory conditions.

References

Malvidin-3-galactoside Chloride: An Evaluation of its Anti-Cancer Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-cancer effects of Malvidin-3-galactoside chloride (M3G), a prominent anthocyanin found in blueberries, as validated in animal models of cancer. By objectively comparing its performance with established chemotherapeutic agents and control treatments, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its potential as a novel therapeutic agent. The information presented herein is a synthesis of findings from multiple preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through key signaling pathways.

Comparative Efficacy in Hepatocellular Carcinoma Animal Models

This compound has demonstrated significant anti-tumor activity in xenograft models of human hepatocellular carcinoma (HCC). The following tables summarize the quantitative data on tumor growth inhibition and key biomarker modulation, offering a comparative perspective against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), and a control group. It is important to note that the data for M3G and 5-FU are derived from separate studies, and therefore, this represents an indirect comparison. Methodological differences between the studies should be considered when interpreting these results.

Table 1: Comparison of Tumor Growth Inhibition in Hepatocellular Carcinoma Xenograft Models

Treatment GroupAnimal ModelCell LineDosage and AdministrationTumor Growth Inhibition (%)Source
Malvidin-3-galactoside Nude MiceHepG240 mg/kg/day (oral gavage)Significant reduction in tumor volume[1][2]
Malvidin-3-galactoside Nude MiceHepG280 mg/kg/day (oral gavage)Potent reduction in tumor volume[1][2]
5-Fluorouracil Orthotopic Mouse ModelSMMC-7721Not SpecifiedSignificant reduction in tumor weight[3][4]
Control (Vehicle) Nude MiceHepG2Saline (oral gavage)Baseline tumor growth[1][2]

Table 2: Modulation of Key Biomarkers in Hepatocellular Carcinoma Xenograft Models by Malvidin-3-galactoside

BiomarkerEffect of Malvidin-3-galactoside TreatmentMethod of AnalysisSignificance
Cleaved Caspase-3 Increased expressionImmunohistochemistryIndicates induction of apoptosis[1][2]
Ki-67 Decreased expressionImmunohistochemistryIndicates inhibition of cell proliferation[1][2]
PTEN Increased expressionImmunohistochemistrySuggests tumor suppression[1][2]
p-AKT Decreased expressionImmunohistochemistryImplies inhibition of cell survival pathway[1][2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are provided below.

Malvidin-3-galactoside in a HepG2 Xenograft Model

This protocol is based on the methodology described in studies investigating the anti-cancer effects of Malvidin-3-galactoside in hepatocellular carcinoma.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.

  • Cell Culture and Xenograft Induction: Human hepatocellular carcinoma HepG2 cells are cultured in appropriate media. A suspension of 1 x 10^7 HepG2 cells in 100 µL of phosphate-buffered saline is injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: Once the tumors reach a palpable size (approximately 100 mm³), the mice are randomly assigned to treatment and control groups.

    • M3G Groups: Mice are administered this compound orally by gavage at doses of 40 mg/kg and 80 mg/kg daily.

    • Control Group: Mice receive an equivalent volume of saline solution orally by gavage.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: After a predetermined treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised, weighed, and processed for histological and immunohistochemical analysis of biomarkers such as cleaved caspase-3, Ki-67, PTEN, and p-AKT.

General Protocol for a 5-Fluorouracil in an Orthotopic HCC Model

This represents a generalized protocol for evaluating the efficacy of 5-Fluorouracil in an orthotopic liver cancer model.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.

  • Cell Culture and Orthotopic Implantation: A human hepatocellular carcinoma cell line (e.g., SMMC-7721) is cultured. A surgical procedure is performed to inject the cancer cells directly into the liver lobe of the anesthetized mice.

  • Treatment Protocol: Following a recovery period and confirmation of tumor establishment (e.g., via imaging), mice are randomized into treatment and control groups.

    • 5-FU Group: Mice are administered 5-Fluorouracil, typically via intraperitoneal injection, at a clinically relevant dosage.

    • Control Group: Mice receive a vehicle control (e.g., saline) via the same administration route.

  • Monitoring: Animal well-being, body weight, and tumor growth (monitored by imaging techniques like bioluminescence or MRI) are assessed regularly.

  • Endpoint Analysis: At the end of the study, mice are euthanized. The livers are excised, and tumor weight is measured. Survival analysis is also a key endpoint.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagrams below illustrate the proposed mechanisms.

G M3G Malvidin-3-galactoside Chloride PTEN PTEN M3G->PTEN PI3K PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation CellSurvival Cell Survival & Proliferation pAKT->CellSurvival PTEN->pAKT Inhibits

Caption: PI3K/AKT Signaling Pathway Modulation by M3G.

G M3G Malvidin-3-galactoside Chloride JNK JNK M3G->JNK p38 p38 M3G->p38 pJNK p-JNK (Active) JNK->pJNK Activation pp38 p-p38 (Active) p38->pp38 Activation Apoptosis Apoptosis pJNK->Apoptosis pp38->Apoptosis

Caption: MAPK Signaling Pathway Activation by M3G.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo anti-cancer efficacy of a test compound like this compound.

G cluster_setup Experimental Setup cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., Nude Mice) Injection Subcutaneous Injection of Cancer Cells AnimalModel->Injection CellLine Culture Cancer Cells (e.g., HepG2) CellLine->Injection TumorGrowth Monitor Tumor Growth to Palpable Size Injection->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Administration Administer M3G or Vehicle (Daily) Randomization->Administration Measurement Measure Tumor Volume (2-3 times/week) Administration->Measurement Euthanasia Euthanize Mice Measurement->Euthanasia Excision Excise & Weigh Tumors Euthanasia->Excision Histo Histology & IHC (Caspase-3, Ki-67, etc.) Excision->Histo Data Data Analysis & Statistical Comparison Histo->Data

Caption: In Vivo Anti-Cancer Efficacy Experimental Workflow.

References

Unveiling the In Vitro Mechanism of Action of Malvidin-3-galactoside Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro mechanism of action of Malvidin-3-galactoside chloride with other relevant anthocyanins. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of its performance in various biological assays. Detailed experimental protocols for key assays are also included to facilitate the replication and further investigation of these findings.

Anti-inflammatory Activity

Malvidin-3-galactoside has demonstrated significant anti-inflammatory properties in vitro. Its mechanism primarily involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

A comparative study on the anti-inflammatory effects of Malvidin-3-galactoside (Mv-3-gal) and its close structural analog, Malvidin-3-glucoside (Mv-3-glc), in endothelial cells revealed that both compounds can inhibit the production of key inflammatory mediators.[1][2][3] Treatment with these anthocyanins resulted in a dose-dependent reduction of tumor necrosis factor-alpha (TNF-α)-induced expression of monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[1][2][3]

Notably, the study highlighted that Malvidin-3-glucoside generally exhibited a stronger anti-inflammatory effect than Malvidin-3-galactoside.[1][2] Both compounds were shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, confirming their mechanism of action on this critical inflammatory pathway.[1][2]

Table 1: Comparison of the Anti-inflammatory Effects of Malvidin-3-galactoside and Malvidin-3-glucoside

CompoundConcentrationTarget ProteinInhibition (%)Reference
Malvidin-3-galactoside50 µMIκBα Degradation75.3%[1][2]
Malvidin-3-glucoside50 µMIκBα Degradation84.8%[1][2]
Malvidin-3-galactoside1 µMMCP-1 (protein)-[1]
Malvidin-3-glucoside1 µMMCP-1 (protein)35.9%[1]
Malvidin-3-galactoside1 µMICAM-1 (protein)-[1]
Malvidin-3-glucoside1 µMICAM-1 (protein)54.4%[1]
Malvidin-3-galactoside1 µMVCAM-1 (protein)-[1]
Malvidin-3-glucoside1 µMVCAM-1 (protein)44.7%[1]

Anti-proliferative Activity

Malvidin-3-galactoside has been shown to exert anti-proliferative effects on various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the PI3K/AKT and MAPK pathways.[4]

While direct comparative studies with a wide range of anthocyanins are limited, existing data allows for an indirect comparison of the anti-proliferative efficacy of Malvidin-3-galactoside and other common anthocyanins based on their half-maximal inhibitory concentrations (IC50) in different cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

Table 2: Comparative Anti-proliferative Activity (IC50) of Anthocyanins on Various Cancer Cell Lines

AnthocyaninCell LineIC50 (µM)Reference
Malvidin-3-O-glucosideMKN-28 (Gastric Cancer)> 1000[5]
Malvidin-3-O-glucosideCaco-2 (Colorectal Cancer)868.03 ± 53.64[5]
Oxovitisin A (a malvidin (B83408) derivative)MKN-28 (Gastric Cancer)538.42 ± 50.06[5]
Oxovitisin A (a malvidin derivative)Caco-2 (Colorectal Cancer)434.85 ± 11.87[5]
Delphinidin-3-O-glucosideHCT-116 (Colorectal Cancer)395.8[6]
Cyanidin-3-O-glucosideHCT-116 (Colorectal Cancer)> 600[6]

Antioxidant Activity

The antioxidant capacity of anthocyanins is a key aspect of their mechanism of action, contributing to their protective effects against oxidative stress-related diseases. Various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), are used to evaluate this activity.

Table 3: Comparative Antioxidant Activity of Various Anthocyanins

AnthocyaninAssayAntioxidant CapacityReference
Malvidin-3-O-glucopyranosideDPPH, FRAP, ABTSPotent antioxidant activity[7]
Delphinidin-3-O-glucopyranosideDPPH, FRAP, ABTSPotent antioxidant activity[7]
Cyanidin-3-O-glucopyranosideDPPH, FRAP, ABTSPotent antioxidant activity[7]
Petunidin-3-Ο-glucopyranosideDPPH, FRAP, ABTSPotent antioxidant activity[7]
Peonidin-3-O-glucopyranosideDPPH, FRAP, ABTSPotent antioxidant activity[7]

Signaling Pathways Modulated by Malvidin-3-galactoside

Malvidin-3-galactoside exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

As previously discussed, Malvidin-3-galactoside inhibits the NF-κB pathway, a central regulator of inflammation. It prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.[1][2]

NFkB_Pathway cluster_nucleus Nucleus M3G Malvidin-3-galactoside IKK IKK M3G->IKK IkBa IκBα IKK->IkBa P NFkB_complex NF-κB complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50 p65/p50 NFkB_complex->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Inflammatory Gene Expression p65_p50_nuc p65/p50 p65_p50_nuc->Inflammation

Caption: Malvidin-3-galactoside inhibits the NF-κB signaling pathway.

PI3K/AKT and MAPK Signaling Pathways

Malvidin-3-galactoside has been shown to inhibit the PI3K/AKT and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical for cell proliferation, survival, and migration.[4] Inhibition of these pathways contributes to the anti-cancer effects of Malvidin-3-galactoside. The MAPK pathway includes several key kinases such as ERK, JNK, and p38.

PI3K_MAPK_Pathway M3G Malvidin-3-galactoside PI3K PI3K M3G->PI3K Ras Ras M3G->Ras Receptor Growth Factor Receptor Receptor->PI3K Receptor->Ras AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of PI3K/AKT and MAPK pathways by Malvidin-3-galactoside.

Notch Signaling Pathway

Recent studies have also implicated Malvidin-3-galactoside in the modulation of the Notch signaling pathway. This pathway is involved in cell fate decisions, proliferation, and apoptosis. The inhibitory effect of Malvidin-3-galactoside on the Notch pathway may contribute to its anti-tumorigenic properties.

Notch_Pathway cluster_nucleus Nucleus M3G Malvidin-3-galactoside Notch_Receptor Notch Receptor M3G->Notch_Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Target_Genes Target Gene Expression NICD_nuc NICD CSL_nuc CSL NICD_nuc->CSL_nuc CSL_nuc->Target_Genes

Caption: Malvidin-3-galactoside's inhibitory effect on the Notch pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to assist researchers in their study design.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells into a 96-well plate at an appropriate density.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Treatment:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds.

  • After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL).

3. Luciferase Assay:

  • After the desired stimulation time (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB activity for each treatment condition compared to the stimulated control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

1. Cell Lysis and Protein Quantification:

  • Treat cells with this compound or other compounds for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, phospho-AKT, total p65, total AKT) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A simplified workflow for Western Blot analysis.

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Malvidin-3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds is paramount. Malvidin-3-galactoside, a key anthocyanin found in various berries and colored plants, is of significant interest for its potential health benefits. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison is based on a synthesis of methodologies and performance data from multiple studies on anthocyanin quantification. While direct comparative studies on Malvidin-3-galactoside are limited, data for the structurally similar and commonly analyzed Malvidin-3-glucoside serves as a reliable proxy for evaluating the performance of these techniques.

Performance Characteristics: HPLC vs. LC-MS

The choice between HPLC and LC-MS for the quantification of Malvidin-3-galactoside often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers superior sensitivity and selectivity, while HPLC-DAD is a robust and more accessible technique for routine analysis.[1][2]

A summary of typical validation parameters for the quantification of malvidin (B83408) glycosides using both methods is presented below.

Parameter HPLC-DAD/UV-Vis LC-MS (/MS) Key Considerations
Linearity (r²) ≥ 0.999[3]≥ 0.99[1][4]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.06 - 0.12 mg/kg[5]9.0 ng/mL (0.009 µg/mL)[6]LC-MS provides significantly lower detection limits, making it ideal for trace analysis.
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg[5]0.15 ng/mL[4] - 27 ng/mL[6]The lower LOQ of LC-MS allows for accurate quantification of very low concentrations of the analyte.
Accuracy (% Recovery) 91.6 - 119%[5]97.68 - 100.35%[7]Both methods demonstrate high accuracy, with recoveries typically within acceptable ranges.
Precision (%RSD) < 6.2% (Intra-day)[5] < 8.5% (Inter-day)[5]< 15%LC-MS/MS often provides very high precision. Both methods show good reproducibility.
Selectivity Good, but susceptible to co-eluting compounds with similar UV-Vis spectra.[2]Excellent, based on mass-to-charge ratio (m/z), minimizing interferences.[1]LC-MS is superior for complex matrices where interferences are likely.
Robustness Generally robust to small variations in mobile phase composition, pH, and temperature.[1]Can be sensitive to matrix effects and ion suppression.Method robustness should be carefully evaluated during validation for both techniques.

Experimental Workflows and Logical Relationships

The general workflow for cross-validating analytical methods involves a series of steps to ensure that both methods are suitable for their intended purpose and yield comparable results.

Cross_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion MD_HPLC HPLC Method Optimization MV_HPLC HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) MD_HPLC->MV_HPLC MD_LCMS LC-MS Method Optimization MV_LCMS LC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) MD_LCMS->MV_LCMS SA_Samples Analysis of Identical Samples MV_HPLC->SA_Samples MV_LCMS->SA_Samples DC_Stats Statistical Comparison of Results (e.g., t-test, correlation) SA_Samples->DC_Stats Conclusion Conclusion on Method Comparability DC_Stats->Conclusion

Caption: General workflow for the cross-validation of HPLC and LC-MS methods.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of Malvidin-3-galactoside (or its glucoside analogue) using HPLC-DAD and LC-MS. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.

HPLC-DAD Method Protocol

This protocol is based on methodologies for the analysis of anthocyanins in various plant extracts.

  • Sample Preparation:

    • Solid samples (e.g., fruit powder, plant tissue) are extracted with a solution of methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 1% formic acid or HCl) to ensure anthocyanin stability.

    • Liquid samples (e.g., juices, wine) may be diluted and filtered prior to injection.[3]

    • Solid-Phase Extraction (SPE) can be used for sample clean-up and concentration if necessary.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with an acid modifier (e.g., 5-10% formic acid or 1% phosphoric acid).

      • Solvent B: Acetonitrile or methanol.[8][9]

    • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the more nonpolar compounds.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Injection Volume: 10 - 20 µL.

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at the wavelength of maximum absorbance for Malvidin-3-galactoside (around 520-530 nm).[3]

  • Quantification:

    • Quantification is performed by constructing a calibration curve using a certified reference standard of Malvidin-3-galactoside or a related compound like Malvidin-3-glucoside.[3]

LC-MS Method Protocol

This protocol outlines a general approach for the sensitive and selective quantification of Malvidin-3-galactoside using LC-MS.

  • Sample Preparation:

    • Sample preparation is similar to that for HPLC, with a strong emphasis on filtration (e.g., 0.22 µm PTFE filter) to protect the mass spectrometer.

    • For complex biological matrices like plasma or urine, protein precipitation or a "dilute-and-shoot" approach may be employed.[4]

  • Liquid Chromatography Conditions:

    • Column: A C18 or similar reversed-phase column is used, often with smaller particle sizes (e.g., < 3 µm) for better resolution and faster analysis times (UHPLC).[7]

    • Mobile Phase:

      • Solvent A: Water with 0.1 - 1% formic acid.[4][7]

      • Solvent B: Acetonitrile or methanol with 0.1 - 1% formic acid.[4][7]

    • Gradient Program: A gradient elution is optimized to achieve good separation of the target analyte from matrix components.

    • Flow Rate: 0.2 - 0.6 mL/min.[4]

    • Column Temperature: Maintained at a constant temperature, typically between 30 and 50 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for anthocyanins, typically in positive ion mode.[1][6]

    • Ionization Mode: Positive ion mode is generally preferred for anthocyanins.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS (MS/MS) is used for quantification. SIM mode monitors for the specific m/z of the parent ion, while MRM monitors for a specific fragmentation transition, providing higher selectivity.[6]

    • Quantification: A calibration curve is generated using a reference standard. An internal standard may be used to correct for matrix effects and variations in instrument response.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow from sample to final quantitative result for both analytical techniques, highlighting the key differences in the detection and data processing stages.

Quantification_Logic cluster_hplc HPLC-DAD Workflow cluster_lcms LC-MS Workflow Sample_Prep_H Sample Preparation HPLC_Sep_H HPLC Separation (C18 Column) Sample_Prep_H->HPLC_Sep_H DAD_Detect DAD Detection (Absorbance at ~525 nm) HPLC_Sep_H->DAD_Detect Chromo_H Chromatogram (Peak Area) DAD_Detect->Chromo_H Quant_H Quantification Chromo_H->Quant_H Cal_Curve_H Calibration Curve Cal_Curve_H->Quant_H Sample_Prep_L Sample Preparation LC_Sep_L LC Separation (C18 Column) Sample_Prep_L->LC_Sep_L ESI_Ion ESI Ionization (Positive Mode) LC_Sep_L->ESI_Ion MS_Detect MS Detection (SIM or MRM) ESI_Ion->MS_Detect Chromo_L Chromatogram (Ion Count) MS_Detect->Chromo_L Quant_L Quantification Chromo_L->Quant_L Cal_Curve_L Calibration Curve Cal_Curve_L->Quant_L

Caption: Quantification workflow for HPLC-DAD versus LC-MS.

Conclusion

Both HPLC-DAD and LC-MS are powerful techniques for the quantification of Malvidin-3-galactoside. The choice of method should be guided by the specific research question and available resources.

  • HPLC-DAD is a cost-effective, robust, and reliable method suitable for routine quality control and quantification in relatively simple matrices where high sensitivity is not the primary concern.

  • LC-MS (/MS) offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and confirmatory analysis.[1][2]

A thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods or when comparing data from different analytical platforms. This ensures the consistency and reliability of the quantitative results, which is critical for scientific research and drug development.

References

A Comparative Guide to the In Vivo Neuroprotective Effects of Malvidin-3-galactoside Chloride and Other Prominent Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Malvidin-3-galactoside chloride against other well-researched neuroprotective compounds: Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG). Due to the limited availability of in vivo quantitative data for this compound, data from its closely related analogue, Malvidin-3-glucoside chloride, is presented as a proxy to provide valuable insights into the potential efficacy of this class of compounds.

Executive Summary

Neurodegenerative diseases pose a significant and growing challenge to global health. The pursuit of effective neuroprotective agents is a primary focus of neuroscience research. Anthocyanins, such as this compound, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide synthesizes available in vivo experimental data to benchmark the neuroprotective performance of this compound (represented by its glucoside form) against Resveratrol, Curcumin, and EGCG. The comparison focuses on key markers of neuroprotection, including cognitive function, oxidative stress, cholinergic system integrity, and neuroinflammation.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from in vivo studies, offering a comparative overview of the effects of Malvidin-3-glucoside chloride and alternative compounds on behavioral and biochemical markers of neurodegeneration.

Table 1: Comparison of Effects on Behavioral Outcomes in Animal Models of Neurodegeneration

CompoundAnimal ModelBehavioral TestDosageKey Findings
Malvidin-3-glucoside chloride Aluminum chloride (AlCl₃)-induced neurotoxicity in rats[1]Elevated Plus Maze100 & 200 mg/kgDose-dependently decreased transfer latency, indicating improved memory. The 200 mg/kg dose showed a significant decrease compared to the disease control group.[1]
Resveratrol Streptozotocin (STZ)-induced diabetic rats[2]Morris Water MazeNot specifiedSignificantly decreased escape latency and increased time spent in the target quadrant, indicating improved spatial learning and memory.[2]
Curcumin High-fat diet-induced neurotoxicity in rabbits[3]Not specified80 mg/kgShowed significant reduction in brain cholesterol levels and protection from oxidative stress.[3]
EGCG Scopolamine-induced amnesia in rats[4]Not specifiedNot specifiedSignificantly inhibited acetylcholinesterase (AChE) activity in the hippocampus, suggesting a restoration of cholinergic function.[4]

Table 2: Comparison of Effects on Brain Biochemical Markers of Neurodegeneration

CompoundAnimal ModelBiochemical MarkerDosageKey Findings
Malvidin-3-glucoside chloride AlCl₃-induced neurotoxicity in rats[1]Acetylcholinesterase (AChE)100 & 200 mg/kgSignificantly inhibited AChE activity in the brain.[1]
Malondialdehyde (MDA)100 & 200 mg/kgSignificantly decreased brain MDA levels, indicating reduced lipid peroxidation.[1]
Superoxide Dismutase (SOD)100 & 200 mg/kgSignificantly increased brain SOD activity, indicating enhanced antioxidant defense.[5]
Glutathione (GSH)100 & 200 mg/kgSignificantly increased brain GSH levels.[5]
Resveratrol Aβ-induced neurotoxicity in rats[1]Lipid Peroxidation100 µM (i.c.v.)Significantly reduced lipid peroxidation in the brain.[1]
STZ-induced diabetic rats[6]Reduced Glutathione (GSH)Not specifiedElevated GSH levels in the brain.[6]
Curcumin High-fat diet-induced neurotoxicity in rabbits[3]Superoxide Dismutase (SOD)80 mg/kgSignificantly increased brain SOD activity.[3]
Catalase (CAT)80 mg/kgSignificantly increased brain CAT activity.[3]
Thiobarbituric Acid Reactive Substances (TBARS)80 mg/kgSignificantly decreased brain TBARS levels.[3]
EGCG Scopolamine-induced amnesia in rats[4]Acetylcholinesterase (AChE)Not specifiedSignificantly inhibited AChE activity in the hippocampus.[4]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

cluster_stimulus Neurotoxic Insult cluster_malvidin This compound cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Neurotoxin e.g., AlCl₃, Rotenone NFkB NF-κB Pathway Neurotoxin->NFkB Activates MAPK MAPK Pathway (p38, JNK) Neurotoxin->MAPK Activates OxidativeStress Oxidative Stress (↑ ROS, ↓ Antioxidants) Neurotoxin->OxidativeStress Induces Malvidin Malvidin-3-galactoside chloride Malvidin->NFkB Inhibits Malvidin->MAPK Inhibits Nrf2 Nrf2/ARE Pathway Malvidin->Nrf2 Activates Neuroprotection Neuroprotection (↑ Cell Survival, ↓ Damage) Malvidin->Neuroprotection Contributes to Inflammation Neuroinflammation (↑ TNF-α, IL-1β, IL-6) NFkB->Inflammation Promotes Apoptosis Neuronal Apoptosis MAPK->Apoptosis Promotes Nrf2->Neuroprotection Promotes Antioxidant Response OxidativeStress->Apoptosis Induces

Caption: Proposed neuroprotective signaling pathways of this compound.

cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Biochemical Assays AnimalModel Induction of Neurodegeneration (e.g., AlCl₃ administration in rats) Treatment Treatment Groups: - Vehicle Control - Disease Model - this compound - Alternative Compounds AnimalModel->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze, Elevated Plus Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Brain tissue collection) Treatment->Biochemical OxidativeStress Oxidative Stress Markers (MDA, SOD, GSH) Biochemical->OxidativeStress Cholinergic Cholinergic System Markers (AChE activity) Biochemical->Cholinergic Inflammation Inflammatory Markers (Cytokines) Biochemical->Inflammation

References

Bioavailability of Malvidin-3-Galactoside and Its Glucoside Analogue from Various Food Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of malvidin-3-galactoside and the closely related malvidin-3-glucoside from different dietary sources. Due to the limited availability of direct comparative human studies on malvidin-3-galactoside, this document synthesizes findings from key studies on both compounds to offer insights into their absorption and metabolic fate. The data presented is intended to support research and development in the fields of functional foods and pharmaceuticals.

Quantitative Bioavailability Data

The following tables summarize the pharmacokinetic parameters of malvidin-3-glucoside and total anthocyanins (including malvidin-3-galactoside) from different food sources as reported in human clinical trials.

Table 1: Bioavailability of Malvidin-3-Glucoside from Grape Products

Food SourceDosage of Malvidin-3-Glucoside (mg)Area Under the Curve (AUC; nmol·h/L)
Red Grape Juice117662 ± 210[1]
Red Wine68288 ± 127[1]
Dealcoholized Red Wine58214 ± 124[1]

Data from Bub A, et al. Eur J Nutr. 2001.[1]

Table 2: Bioavailability of Total Anthocyanins from Wild Blueberries

Food SourceDosage of Freeze-Dried Wild Blueberry Powder (g)Total Anthocyanin Bioavailability (%)Time to Maximum Plasma Concentration (Tmax) of Parent Anthocyanins (h)
Wild Blueberry Beverage251.1~2[2]

Data from Zhong S, et al. Mol Nutr Food Res. 2017.[2] Note: This study reported the overall bioavailability of total anthocyanins, which include malvidin-3-galactoside. Specific pharmacokinetic parameters for malvidin-3-galactoside were not detailed in the abstract.

Experimental Protocols

1. Bioavailability of Malvidin-3-Glucoside from Grape Products (Bub A, et al. 2001) [1]

  • Study Design: A randomized, crossover study involving six healthy male subjects.

  • Test Beverages:

    • Red wine (containing 68 mg of malvidin-3-glucoside)

    • Dealcoholized red wine (containing 58 mg of malvidin-3-glucoside)

    • Red grape juice (containing 117 mg of malvidin-3-glucoside)

  • Administration: Subjects consumed 500 mL of each beverage on separate occasions.

  • Blood Sampling: Blood samples were collected at baseline and at various time points post-consumption.

  • Analytical Method: Plasma concentrations of malvidin-3-glucoside were determined using High-Performance Liquid Chromatography (HPLC) with diode-array detection.

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated to assess bioavailability.

2. Bioavailability of Anthocyanins from Wild Blueberries (Zhong S, et al. 2017) [2]

  • Study Design: A single-blind, randomized, two-arm crossover controlled study.

  • Test Beverage: A beverage containing 25 g of freeze-dried wild blueberry powder.

  • Administration: Human subjects ingested the wild blueberry beverage or a placebo beverage with a meal.

  • Blood Sampling: Plasma was collected over a 24-hour period.

  • Analytical Method: Anthocyanins and their metabolites in the beverage and plasma were characterized and quantified using targeted and non-targeted mass analyses.

  • Pharmacokinetic Analysis: The bioavailability of total wild blueberry anthocyanins was calculated. The time to reach maximum plasma concentration (Tmax) for parent anthocyanins was determined.

Visualizing Experimental Workflows

The following diagrams illustrate the methodologies of the cited studies.

Bioavailability_Grape_Products cluster_study_design Study Design cluster_intervention Intervention cluster_procedure Procedure Subjects 6 Healthy Males Design Randomized Crossover Subjects->Design Administration 500mL Beverage Consumption Design->Administration RedWine Red Wine (68mg Mv-3-g) DealcWine Dealcoholized Wine (58mg Mv-3-g) GrapeJuice Grape Juice (117mg Mv-3-g) BloodSampling Blood Sampling Administration->BloodSampling Analysis HPLC-DAD Analysis BloodSampling->Analysis PK_Analysis AUC Calculation Analysis->PK_Analysis

Caption: Workflow for determining Malvidin-3-glucoside bioavailability from grape products.

Bioavailability_Wild_Blueberry cluster_study_design_wb Study Design cluster_intervention_wb Intervention cluster_procedure_wb Procedure Subjects_WB Human Subjects Design_WB Randomized Crossover, Single-Blind Subjects_WB->Design_WB Administration_WB Beverage Consumption with Meal Design_WB->Administration_WB WBBeverage Wild Blueberry Beverage (25g powder) Placebo Placebo Beverage BloodSampling_WB 24h Blood Sampling Administration_WB->BloodSampling_WB Analysis_WB Mass Spectrometry Analysis BloodSampling_WB->Analysis_WB PK_Analysis_WB Bioavailability & Tmax Calculation Analysis_WB->PK_Analysis_WB

Caption: Workflow for determining anthocyanin bioavailability from wild blueberries.

References

A Comparative Guide to the Structure-Activity Relationship of Malvidin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malvidin (B83408), a prominent anthocyanidin, and its glycosidic derivatives are flavonoids responsible for the rich red and blue hues in many fruits and vegetables. Beyond their role as natural colorants, these compounds have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of the structure-activity relationships of malvidin and its common glycosides, supported by experimental data, to aid in research and drug development endeavors.

Comparative Biological Activities of Malvidin Glycosides

The biological efficacy of malvidin is significantly influenced by its glycosylation pattern. The type and position of the sugar moiety attached to the malvidin aglycone can alter its antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of malvidin and its glycosides is a key contributor to their protective effects. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Cellular Antioxidant Activity (CAA) assay.

CompoundAssayActivity (IC50 or % Inhibition)Reference
MalvidinDPPHDecreasing order of activity: Malvidin > Malvidin-3-glucoside > Malvidin-3,5-diglucoside[1]
Malvidin-3-glucosideDPPH-[1]
Malvidin-3,5-diglucosideDPPH-[1]
MalvidinCellular ROS Inhibition11% inhibition at 10 µM[2]
Malvidin-3-glucosideCellular ROS Inhibition28% inhibition at 10 µM[2]
Malvidin-3-galactosideCellular ROS Inhibition9% inhibition at 10 µM[2]

Table 1: Comparative Antioxidant Activity of Malvidin and its Glycosides.

Anti-inflammatory Activity

Malvidin and its glycosides exert anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. This involves inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit. A comparative study on human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α) revealed the following.[3]

Compound (at 1 µM)MCP-1 InhibitionICAM-1 InhibitionVCAM-1 InhibitionReference
Malvidin-3-glucoside35.9%54.4%44.7%[3]
Malvidin-3-galactosideNot specifiedNot specifiedNot specified[3]

Table 2: Comparative Anti-inflammatory Activity of Malvidin Glycosides in TNF-α-stimulated HUVECs.

Furthermore, at a concentration of 50 µM, the inhibition of IκBα degradation was observed as follows:

  • Malvidin-3-glucoside: 84.8% inhibition[4]

  • Malvidin-3-galactoside: 75.3% inhibition[4]

In general, malvidin-3-glucoside has demonstrated a better anti-inflammatory effect than malvidin-3-galactoside.[3][4]

Anticancer Activity

The anticancer potential of malvidin and its glycosides has been investigated in various cancer cell lines. The aglycone, malvidin, has shown cytotoxic effects on colon cancer cells. Malvidin-3-galactoside has been found to inhibit the proliferation of hepatocellular carcinoma cells by modulating the PI3K/AKT and MAPK pathways.[1] A study on the antiproliferative activity against human gastrointestinal cancer cell lines provided the following IC50 values.

CompoundCell LineActivity (IC50)Reference
Malvidin-3-glucosideMKN-28 (gastric cancer)> 1000 µM
Caco-2 (colorectal cancer)764.13 ± 35.83 µM
Vitisin A (a pyranoanthocyanin derived from malvidin-3-glucoside)MKN-28632.15 ± 33.19 µM
Caco-2512.91 ± 39.28 µM
Oxovitisin A (a derivative of Vitisin A)MKN-28538.42 ± 50.06 µM
Caco-2434.85 ± 11.87 µM

Table 3: Comparative Anticancer Activity of Malvidin-3-glucoside and its Derivatives.

Signaling Pathways Modulated by Malvidin Glycosides

The biological activities of malvidin glycosides are underpinned by their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Malvidin glycosides, particularly malvidin-3-glucoside and malvidin-3-galactoside, inhibit the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation.

NF-κB signaling pathway inhibition by malvidin glycosides.
Nrf2 Signaling Pathway in Antioxidant Response

Malvidin and its glycosides can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. This activation leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Malvidin Glycosides Malvidin Glycosides Malvidin Glycosides->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Nrf2 signaling pathway activation by malvidin glycosides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the malvidin glycosides in methanol to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of compounds within a cellular environment.

Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.

Procedure:

  • Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells with a suitable buffer and incubate them with a solution of DCFH-DA.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the malvidin glycosides at various concentrations for a specific period (e.g., 1 hour).

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculation: The CAA value is calculated as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control (cells treated with the oxidant but without the antioxidant).

Measurement of Inflammatory Markers in HUVECs

This protocol details the measurement of Monocyte Chemoattractant Protein-1 (MCP-1), Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs).

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to confluence in appropriate cell culture plates. Pre-treat the cells with various concentrations of malvidin glycosides for a specified time (e.g., 24 hours).

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for a defined period (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well plate with a capture antibody specific for MCP-1, ICAM-1, or VCAM-1.

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells.

    • Incubate to allow the analyte to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash again and add a substrate that will be converted by the enzyme to a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the concentration of the inflammatory markers in the samples by comparing their absorbance to a standard curve.

Conclusion

The structure-activity relationship of malvidin glycosides is a critical area of study for understanding their potential therapeutic applications. Glycosylation significantly impacts their biological activities. While malvidin aglycone often exhibits potent activity, its glycosides, which are more commonly found in nature, also demonstrate significant antioxidant, anti-inflammatory, and anticancer effects. The choice of a specific malvidin glycoside for further research or development should be guided by the desired biological outcome and a thorough understanding of how different sugar moieties influence its efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers in this field.

References

Comparative Efficacy of Malvidin-3-galactoside chloride versus Synthetic Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and food science, the selection of an appropriate antioxidant is critical for ensuring product stability and efficacy. While synthetic antioxidants have been the industry standard, there is a growing interest in natural alternatives derived from plants. This guide provides an objective comparison of the antioxidant efficacy of Malvidin-3-galactoside chloride, a prominent natural anthocyanin, against commonly used synthetic antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox.

Mechanism of Antioxidant Action

This compound , a major anthocyanin found in foods like blueberries, exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a potent free radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS).[1][2] Beyond direct scavenging, it modulates crucial cellular signaling pathways. Studies have shown that Malvidin and its glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes, providing indirect and long-lasting protection against oxidative stress.[3][4][5]

Synthetic antioxidants such as BHA and BHT are phenolic compounds that primarily function by interrupting the free-radical chain reactions of oxidation.[6] They donate a hydrogen atom from their hydroxyl group to free radicals, stabilizing them and preventing further oxidative damage to other molecules. Trolox, a water-soluble derivative of vitamin E, acts similarly as a radical scavenger and is often used as a standard in antioxidant capacity assays.[7]

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often measured by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical. The following table summarizes reported IC50 values from various studies.

Disclaimer: The data below is compiled from different studies. Direct comparison of absolute values should be done with caution, as results can vary based on specific assay conditions, reagents, and instrumentation.

AntioxidantAssayIC50 ValueSource(s)
Blueberry Extract (rich in Malvidin-3-galactoside)DPPH0.168 mg/mL[8]
Blueberry Extract (rich in Malvidin-3-galactoside)ABTS0.065 mg/mL[8]
Butylated Hydroxyanisole (BHA)DPPH0.84 mg/mL[9]
Butylated Hydroxytoluene (BHT)DPPH0.93 mg/mL[9]
Ascorbic Acid (Vitamin C)DPPH2.54 µg/mL[7]
Trolox-Often used as a standard for comparison.[7]

Experimental Protocols and Workflows

Accurate assessment of antioxidant capacity relies on standardized experimental protocols. Below are methodologies for two widely recognized assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (this compound or synthetic antioxidant) in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction Mixture: In a microplate well or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL) to varying concentrations of the sample solution (e.g., 100 µL). A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the % inhibition against the sample concentration to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Antioxidant Sample prep_dpph->mix prep_sample Prepare Serial Dilutions of Antioxidant Sample prep_sample->mix incubate Incubate in Dark (30 mins, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot Inhibition vs. Conc. to Determine IC50 calculate->plot Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M3G Malvidin-3-galactoside (Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex M3G->Keap1_Nrf2 Induces Dissociation Stress Oxidative Stress (e.g., ROS) Stress->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates

References

Independent Replication of Published Studies on Malvidin-3-galactoside Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malvidin-3-galactoside chloride has garnered scientific interest for its potential therapeutic properties, particularly in oncology and inflammatory diseases. Independent studies have reported its efficacy in inhibiting the growth of hepatocellular carcinoma (HCC) cells and ameliorating colitis in animal models. These effects are attributed to its influence on key cellular signaling pathways, including the PI3K/AKT, MAPK, and Notch pathways. This guide presents a side-by-side comparison of the experimental approaches and quantitative data from key publications in these areas. Furthermore, it provides an overview of alternative compounds, such as quercetin (B1663063) and curcumin (B1669340), which are investigated for similar therapeutic applications.

Comparison of Anti-Cancer Effects in Hepatocellular Carcinoma

Two key independent studies have investigated the anti-cancer effects of this compound on hepatocellular carcinoma cell lines. The findings of these studies are summarized below.

ParameterStudy 1: Lin et al. (Huh-7 cells)Study 2: Wang et al. (HepG2 cells)[1]
Cell Line Huh-7HepG2[1]
Cell Viability Assay MTT AssayMTT Assay[2]
Effective Concentration (IC50) Not explicitly stated, but significant inhibition observed at 50-200 µg/mL.Not explicitly stated, but significant inhibition observed at various concentrations.[2]
Effect on Cell Cycle S phase arrestS phase arrest[3]
Induction of Apoptosis Yes, confirmed by flow cytometry.Yes, confirmed by TUNEL assay and Western blot for apoptosis-related proteins.[1]
Signaling Pathways Investigated PI3K/AKT, MAPKPI3K/AKT, MAPK[1]

Comparison of Anti-Inflammatory Effects in Colitis

A recent study has explored the therapeutic potential of this compound in a preclinical model of colitis.

ParameterStudy: Zhang et al. (DSS-induced colitis in mice)[4]
Animal Model Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in C57BL/6 mice[4]
M3G Administration Oral gavage[4]
Key Findings - Ameliorated disease activity index (DAI) - Reduced colon shortening - Improved histological scores - Modulated expression of tight junction proteins[4]
Signaling Pathway Investigated Notch signaling pathway[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized representation based on methodologies reported for assessing the effect of polyphenols on cancer cell viability.

  • Cell Seeding: Plate hepatocellular carcinoma cells (Huh-7 or HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol outlines the general steps for assessing protein expression levels.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-AKT, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DSS-Induced Colitis in Mice

This protocol provides a general framework for inducing colitis in mice.

  • Animal Model: Use male C57BL/6 mice (6-8 weeks old).

  • Induction of Colitis: Administer 2.5-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

  • M3G Treatment: Administer this compound orally by gavage at a specified dose (e.g., 50 mg/kg) daily, starting from a predetermined day of the DSS administration.

  • Assessment of Colitis Severity: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • Histological Analysis: At the end of the experiment, sacrifice the mice, and collect the colons. Measure the colon length and process the tissue for histological examination (H&E staining) to assess inflammation and tissue damage.

Signaling Pathways and Experimental Workflows

M3G_Anticancer_Signaling M3G Malvidin-3-galactoside chloride PI3K_AKT PI3K/AKT Pathway M3G->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) M3G->MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: M3G's inhibitory effect on cancer cell proliferation and apoptosis.

M3G_Colitis_Signaling M3G Malvidin-3-galactoside chloride Notch Notch Signaling Pathway M3G->Notch Inflammation Inflammation M3G->Inflammation Intestinal_Barrier Intestinal Barrier Function Notch->Intestinal_Barrier Notch->Inflammation

Caption: M3G's modulation of the Notch pathway in colitis.

Experimental_Workflow_Cancer start Start cell_culture Culture HCC Cells (Huh-7 or HepG2) start->cell_culture treatment Treat with M3G cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry/TUNEL) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot end End viability->end apoptosis->end western_blot->end

Caption: In vitro workflow for assessing M3G's anti-cancer effects.

Alternative Compounds

Several other natural compounds are being investigated for their anti-cancer and anti-inflammatory properties and can be considered alternatives or comparators to this compound.

Quercetin

A flavonoid found in many fruits and vegetables, quercetin has been extensively studied for its anti-cancer properties.

  • Mechanism of Action: Quercetin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including hepatocellular carcinoma.[5][6] It modulates signaling pathways such as PI3K/AKT and MAPK, similar to M3G.[5]

  • Comparative Performance: Direct comparative studies between quercetin and M3G are limited. However, both compounds demonstrate potent anti-proliferative effects in HCC cell lines. The effective concentrations of quercetin in vitro are reported to be in a similar micromolar range to those observed for M3G.[5]

Curcumin

The active component of turmeric, curcumin, is well-known for its anti-inflammatory and anti-cancer effects.

  • Mechanism of Action in Colitis: In preclinical models of colitis, curcumin has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.[3][7][8][9][10]

  • Comparative Performance: While direct comparisons with M3G in colitis models are not available, curcumin has demonstrated efficacy in reducing the disease activity index and improving histological scores in DSS-induced colitis, similar to the reported effects of M3G.[3][7][8][9][10]

FeatureThis compoundQuercetinCurcumin
Primary Indication (in this context) Hepatocellular Carcinoma, ColitisHepatocellular CarcinomaColitis
Key Signaling Pathways PI3K/AKT, MAPK, NotchPI3K/AKT, MAPKNF-κB
Reported In Vitro Efficacy (HCC) Inhibition of proliferation and induction of apoptosis.Inhibition of proliferation and induction of apoptosis.[5][6]Not as extensively studied for HCC as quercetin.
Reported In Vivo Efficacy (Colitis) Amelioration of DSS-induced colitis.[4]Limited data in colitis models.Amelioration of DSS-induced colitis.[3][7][8][9][10]

This guide is intended to be a starting point for researchers. For detailed experimental replication, it is crucial to consult the original full-text publications. The provided protocols are generalized and may require optimization for specific experimental conditions.

References

A Meta-Analysis of Clinical Trials on Anthocyanin-Rich Extracts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of anthocyanin-rich extracts in clinical trials, supported by experimental data. It delves into the effects on key biomarkers, details the methodologies of cited experiments, and visualizes the underlying biological pathways.

Anthocyanins, the pigments responsible for the red, purple, and blue hues in many fruits and vegetables, have garnered significant scientific interest for their potential health benefits. A growing body of clinical research suggests that extracts rich in these polyphenolic compounds may play a role in mitigating oxidative stress, inflammation, and cardiovascular disease risk factors. This guide synthesizes findings from multiple meta-analyses of randomized controlled trials to offer a comprehensive overview of the current evidence.

Comparative Efficacy of Anthocyanin-Rich Extracts on Key Biomarkers

To facilitate a clear comparison of the clinical trial outcomes, the following tables summarize the quantitative data from several meta-analyses. These tables highlight the effects of anthocyanin supplementation on crucial biomarkers for cardiovascular health, inflammation, and oxidative stress.

Cardiovascular Health Biomarkers

A meta-analysis of 44 randomized controlled trials (RCTs) and 15 prospective cohort studies investigated the impact of purified anthocyanins and anthocyanin-rich berries on cardiovascular risk factors. The pooled analysis of RCTs revealed significant improvements in lipid profiles with purified anthocyanin supplementation.[1] Specifically, a significant reduction in LDL cholesterol and triglycerides was observed, alongside a notable increase in HDL cholesterol.[1] However, neither purified anthocyanins nor anthocyanin-rich berries demonstrated a substantial impact on BMI, blood pressure, or flow-mediated dilation in this comprehensive analysis.[1]

BiomarkerSubgroupNo. of StudiesNo. of ParticipantsWeighted Mean Difference (WMD)95% Confidence Interval (CI)p-valueReference
LDL Cholesterol Purified Anthocyanins14891-5.43 mg/dL-8.96 to -1.90 mg/dL0.003[1]
Anthocyanin-rich Berries14620-3.34 mg/dL-7.39 to 0.71 mg/dL0.106[1]
HDL Cholesterol Purified AnthocyaninsNot Specified89111.49 mg/dL7.43 to 15.55 mg/dL< 0.001[1]
Triglycerides Purified AnthocyaninsNot Specified891-6.18 mg/dL-11.67 to -0.69 mg/dL0.027[1]
Systolic Blood Pressure Purified Anthocyanins17995-0.11 mmHg-1.65 to 1.44 mmHg0.832[1]
Anthocyanin-rich Berries20883-0.64 mmHg-1.82 to 0.53 mmHg0.284[1]
Diastolic Blood Pressure Purified Anthocyanins179950.74 mmHg-0.25 to 1.72 mmHg0.143[1]
Anthocyanin-rich Berries20885-0.96 mmHg-2.13 to 0.21 mmHg0.107[1]
Inflammatory Biomarkers

A systematic review and meta-analysis focusing on inflammatory mediators found that purified anthocyanin supplementation significantly decreased serum levels of C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] Subgroup analyses indicated that the reduction in CRP was more pronounced in participants with baseline CRP levels ≥1.52 mg/L, in those with at-risk or unhealthy status, and in trials with a longer duration (≥84 days) and higher anthocyanin dosage (≥320 mg/day).[2]

BiomarkerNo. of TrialsWeighted Mean Difference (WMD)95% Confidence Interval (CI)p-valueReference
C-reactive protein (CRP) Not Specified-0.12 mg/L-0.21 to -0.02 mg/L0.013[2]
Tumor necrosis factor-alpha (TNF-α) Not Specified-1.37 pg/mL-1.79 to -0.96 pg/mL< 0.001[2]
Interleukin-6 (IL-6) Not Specified-1.43 pg/mL-1.87 to -1.00 pg/mL< 0.001[2]
Oxidative Stress Biomarkers

A meta-analysis of 23 trials assessed the effect of dietary anthocyanins on markers of oxidative stress. The findings revealed a significant reduction in malondialdehyde (MDA), oxidized low-density lipoprotein (Ox-LDL), and isoprostane levels.[3] Concurrently, a significant increase in total antioxidative capacity (TAC) and the activity of antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) was observed.[3] The benefits were more pronounced in unhealthy subjects.[3]

BiomarkerNo. of TrialsStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueReference
Malondialdehyde (MDA) 23-0.41-0.62 to -0.21< 0.001[3]
Oxidized Low-Density Lipoprotein (Ox-LDL) 23-0.27-0.55 to 0.020.064[3]
Isoprostane 23-0.57-0.78 to -0.36< 0.001[3]
Total Antioxidative Capacity (TAC) 230.320.08 to 0.550.008[3]
Superoxide Dismutase (SOD) 230.290.07 to 0.510.010[3]
Glutathione Peroxidase (GPx) 230.590.19 to 1.00.004[3]

Experimental Protocols: A Closer Look at the Methodology

The clinical trials included in these meta-analyses employed a variety of methodologies. Understanding these protocols is crucial for interpreting the results and designing future studies.

General Study Design

The majority of the studies were randomized, double-blind, placebo-controlled trials.[4] This design is the gold standard for minimizing bias. The duration of these trials varied considerably, ranging from a few weeks to several months, with a systematic review highlighting trial durations from 3 to 24 weeks.[5]

Participant Characteristics

Participants in these trials ranged from healthy individuals to those with pre-existing conditions such as hypercholesterolemia, metabolic syndrome, or type 2 diabetes.[5][6] Age and baseline health status were often considered in subgroup analyses, with some studies indicating a more significant effect of anthocyanin supplementation in at-risk or unhealthy populations.[2][3]

Intervention and Dosage

The interventions typically involved the administration of purified anthocyanin extracts in capsule form or the consumption of anthocyanin-rich foods or juices. The daily dosage of anthocyanins varied widely across studies, from as low as 7.35 mg to as high as 640 mg.[5] Several meta-analyses suggest a dose-dependent effect, with higher doses often yielding more significant results, particularly for inflammatory markers.[2] For instance, a dose of ≥320 mg/day was associated with a significant reduction in CRP.[2]

Outcome Measurement

A range of validated biomarkers were used to assess the effects of anthocyanin supplementation.

  • Cardiovascular Biomarkers: Standard enzymatic assays were used to measure serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. Blood pressure was typically measured using standard sphygmomanometers.

  • Inflammatory Biomarkers: Enzyme-linked immunosorbent assays (ELISAs) were commonly employed to quantify serum concentrations of CRP, TNF-α, and IL-6.

  • Oxidative Stress Biomarkers: Various methods were used to assess oxidative stress, including the thiobarbituric acid reactive substances (TBARS) assay for MDA, ELISAs for Ox-LDL and 8-iso-prostaglandin F2α (an isoprostane), and assays to measure the activity of antioxidant enzymes like SOD and GPx. Total antioxidant capacity was often determined using assays such as the ferric reducing ability of plasma (FRAP) or trolox (B1683679) equivalent antioxidant capacity (TEAC).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a deeper understanding of the biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by anthocyanins and the typical workflow of a meta-analysis.

Anthocyanin-Mediated Modulation of Inflammatory Signaling

Anthocyanins are believed to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.

Anthocyanin_Signaling cluster_0 Anthocyanin Intervention cluster_2 Cellular Response Anthocyanins Anthocyanins ROS ROS Anthocyanins->ROS Inhibits IKK IKK Anthocyanins->IKK Inhibits PI3K PI3K Anthocyanins->PI3K Modulates ROS->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Akt Akt PI3K->Akt Akt->IKK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Caption: Anthocyanin modulation of NF-κB and PI3K/Akt signaling pathways.

This diagram illustrates how anthocyanins can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes, by reducing reactive oxygen species (ROS) and modulating the PI3K/Akt pathway.[7][8][9][10]

Meta-Analysis Workflow (PRISMA)

The process of conducting a systematic review and meta-analysis follows a structured protocol, often visualized using a PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram.

PRISMA_Flow_Diagram Identification Identification Screening Screening Eligibility Eligibility Included Included Records_DB Records identified from databases (n = ...) Records_Screened Records after duplicates removed (n = ...) Records_DB->Records_Screened Records_Other Records identified from other sources (n = ...) Records_Other->Records_Screened Records_Excluded Records excluded (n = ...) Records_Screened->Records_Excluded Excluded by title/abstract Full_Text_Assessed Full-text articles assessed for eligibility (n = ...) Records_Screened->Full_Text_Assessed Full_Text_Excluded Full-text articles excluded, with reasons (n = ...) Full_Text_Assessed->Full_Text_Excluded Excluded with reasons Studies_Included Studies included in qualitative synthesis (n = ...) Full_Text_Assessed->Studies_Included Studies_Meta_Analysis Studies included in meta-analysis (n = ...) Studies_Included->Studies_Meta_Analysis

References

Safety Operating Guide

Proper Disposal of Malvidin-3-galactoside chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential safety and logistical information for the proper disposal of Malvidin-3-galactoside chloride, a common anthocyanin used in various research applications. While generally not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and comply with local regulations.[1][2][3][4]

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

Identifier Value
Chemical Name This compound
CAS Number 30113-37-2
Molecular Formula C₂₃H₂₅ClO₁₂
Hazard Classification Not a hazardous substance or mixture.[1][4]
Recommended Storage -20°C for long-term storage.[2]

Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, state, and federal environmental regulations.[5] The following steps provide a general guideline for its disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

Step 2: Waste Collection

  • Unused Product: For unused this compound, it should be disposed of in a designated chemical waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a suitable, closed container for disposal.[2]

Step 3: Spill Management In the event of a spill:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][6]

  • Small Spills (Solid): If the material is in solid form, sweep it up carefully to avoid creating dust, and place it in a designated, sealed container for disposal.[2]

  • Small Spills (Liquid): For solutions, absorb the liquid with an inert material such as diatomite or universal binders.[1]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated cleanup materials as chemical waste according to institutional and local guidelines.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.

  • Ensure that all waste containers are properly labeled with the contents.

  • Do not dispose of this compound down the drain or in regular trash.[2][7]

Experimental Workflow and Disposal Decision Process

To visualize the handling and disposal process, the following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for its proper disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation cluster_disp Disposal A Weigh this compound B Dissolve in appropriate solvent A->B C Perform experimental procedure (e.g., cell treatment, analytical assay) B->C D Collect unused solution C->D E Collect contaminated labware (pipette tips, tubes, etc.) C->E F Dispose in designated chemical waste container D->F E->F G Arrange for EHS pickup F->G

Figure 1. A typical experimental workflow for this compound.

G A This compound waste generated B Is the waste in solid or liquid form? A->B C Solid Waste (Unused chemical, contaminated items) B->C Solid D Liquid Waste (Unused solution, spill cleanup) B->D Liquid E Place in a sealed, labeled container for solid chemical waste. C->E F Absorb liquid with inert material. Place in a sealed, labeled container. D->F G Consult institutional and local regulations for final disposal procedures. E->G F->G H Arrange for disposal through an approved chemical waste vendor. G->H

Figure 2. Decision-making process for the disposal of this compound.

References

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